Dibenzyl N,N-diisopropylphosphoramidite
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPWLBTUUNFQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148584 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108549-23-1 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1
CAS Number: 108549-23-1
This technical guide provides an in-depth overview of Dibenzyl N,N-diisopropylphosphoramidite, a critical reagent in modern biochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on its role as a versatile phosphitylating agent.
Core Properties and Specifications
This compound is a colorless to light yellow, moisture-sensitive liquid.[1] It is widely recognized for its stability and high efficiency in coupling reactions, making it an indispensable tool in nucleic acid and phosphopeptide chemistry.[1][2] Proper handling and storage under an inert, dry atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C or -20°C) are crucial to prevent degradation.[3]
| Property | Value | Citations |
| CAS Number | 108549-23-1 | [3] |
| Molecular Formula | C₂₀H₂₈NO₂P | [3] |
| Molecular Weight | 345.42 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid/oil | [2] |
| Boiling Point | 130 °C @ 0.55 mmHg | [3] |
| Density | 1.028 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.535 | [3] |
| Purity | Typically ≥90%, with commercial grades of ≥95% to >98% available | [3][4] |
| Solubility | Soluble in THF, acetonitrile, dichloromethane, chloroform, benzene, toluene, diethyl ether, DMF. | [3][5] |
| Insolubility | Insoluble in cold water. | [3][5] |
| Storage Conditions | 2-8°C or -20°C, under inert gas (Nitrogen), moisture sensitive. | [3] |
Spectroscopic Data:
| Type | Nucleus | Solvent | Chemical Shift (δ) | Citations |
| NMR | ³¹P | CDCl₃ | +148.2 ppm | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a phosphorus precursor with benzyl alcohol. A common and convenient method involves the use of N,N-diisopropylphosphoramidous dichloride or dichloro-N,N-diisopropylphosphoramidite in the presence of a tertiary amine base to scavenge the generated HCl.[5]
Experimental Protocol: Synthesis from Dichloro-N,N-diisopropylphosphoramidite
This protocol describes the synthesis of this compound from dichloro-N,N-diisopropylphosphoramidite and benzyl alcohol.
Materials:
-
Dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol)
-
Anhydrous Benzyl Alcohol (45 mL, 416.67 mmol)
-
Anhydrous Triethylamine (66 mL, 455.44 mmol)
-
Anhydrous Tetrahydrofuran (THF) (300 mL)
-
500 mL Round-bottomed flask
-
Ice-salt bath
-
Stirring apparatus
-
Nitrogen inlet
Procedure:
-
To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g) and dissolve it in anhydrous THF (300 mL) with stirring.
-
Add anhydrous triethylamine (66 mL) to the solution.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature is maintained near 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour. A white solid (triethylamine hydrochloride) will precipitate.
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 3 hours.
-
Cease stirring and allow the solid to settle for 10 minutes.
-
Filter the suspension and wash the collected solid with anhydrous THF.
-
Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.
-
The product is obtained as an oily liquid (54.0 g, 75.3% yield) and can often be used without further purification by column chromatography.
Synthesis Workflow Diagram
Core Applications and Experimental Protocols
This compound is a cornerstone reagent for the phosphitylation of alcohols, a key step in the synthesis of phosphopeptides and oligonucleotides.[2][5] The general methodology involves a three-step process:
-
Phosphitylation: The alcohol substrate reacts with this compound in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.
-
Oxidation: The unstable phosphite triester is oxidized to the stable pentavalent dibenzyl phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH).
-
Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenolysis, to yield the final phosphoric acid functional group.[6]
General Phosphitylation Reaction Pathway
Experimental Protocol: Phosphorylation of a Protected Serine Derivative
This protocol provides an example of the phosphitylation of a protected amino acid, Boc-Ser-ONbz, which is a common step in the synthesis of phosphopeptides.[4]
Materials:
-
Boc-Ser-ONbz (N-tert-butoxycarbonyl-L-serine 4-nitrobenzyl ester)
-
This compound
-
1H-Tetrazole (as a solution in acetonitrile)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous Na₂S₂O₅
-
5% aqueous NaHCO₃
-
1 M HCl
-
Na₂SO₄
Procedure:
-
Phosphitylation: Dissolve Boc-Ser-ONbz in anhydrous DCM. Add a solution of 1H-tetrazole in acetonitrile, followed by the dropwise addition of this compound at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir for 10-30 minutes at 0°C.[7]
-
Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₅. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with 10% aqueous Na₂S₂O₅, 5% aqueous NaHCO₃, and 1 M HCl.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dibenzyl-phosphorylated serine derivative by silica gel chromatography.
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable reagent in several areas of research and development:
-
Oligonucleotide Synthesis: It is a key building block in the automated solid-phase synthesis of DNA and RNA, enabling the production of custom sequences for genetic research, diagnostics, and therapeutic applications like antisense oligonucleotides and siRNA.[1][2]
-
Phosphopeptide Synthesis: The ability to selectively phosphorylate serine, threonine, and tyrosine residues is crucial for studying protein phosphorylation, a fundamental process in cell signaling. Synthetic phosphopeptides are used to investigate enzyme kinetics, protein-protein interactions, and to develop kinase inhibitors.[5][8]
-
Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for creating effective drug delivery systems and diagnostic tools.[9]
-
Phosphorothioate Analogs: It serves as a precursor in the synthesis of phosphorothioate derivatives, which are important modifications in therapeutic oligonucleotides that increase their resistance to nuclease degradation.[1]
Safety and Handling
This compound is a combustible liquid and is sensitive to moisture.[3] It can cause skin and eye irritation.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. For higher concentrations or poor ventilation, a suitable respirator should be used.[3]
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Refrigeration at 2-8°C is recommended for long-term storage.[3]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides a comprehensive overview of this compound for its intended scientific audience. For further details, consulting the cited literature is recommended.
References
- 1. Dibenzyl phosphate(1623-08-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 108549-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Dibenzyl N,N-diisopropylphosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Reagent in Biopolymer Synthesis
Dibenzyl N,N-diisopropylphosphoramidite is a pivotal phosphitylating agent widely employed in the chemical synthesis of biomolecules, most notably oligonucleotides and phosphopeptides. Its robust reactivity and stability have established it as a cornerstone of the phosphoramidite method, the gold-standard for automated DNA and RNA synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications in research and drug development.
Core Chemical and Physical Properties
This compound is a colorless to light yellow, moisture-sensitive oil. A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| CAS Number | 108549-23-1 |
| Molecular Formula | C₂₀H₂₈NO₂P |
| Molecular Weight | 345.42 g/mol |
| Boiling Point | 130 °C at 0.55 mmHg |
| Density | 1.028 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.535 |
| Solubility | Soluble in THF, acetonitrile, dichloromethane; Insoluble in cold water |
| Storage Temperature | 2-8°C |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of N,N-diisopropylphosphoramidous dichloride with benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine.
Materials and Reagents:
-
N,N-Diisopropylphosphoramidous dichloride
-
Anhydrous benzyl alcohol
-
Anhydrous triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Ice-salt bath
-
Round-bottom flask
-
Nitrogen source
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, dissolve 42 g (207.92 mmol) of N,N-diisopropylphosphoramidous dichloride in 300 mL of anhydrous THF with stirring.
-
To the solution, add 66 mL (455.44 mmol) of anhydrous triethylamine.
-
Cool the flask to 0°C using an ice-salt bath.
-
Under a nitrogen atmosphere, slowly add 45 mL (416.67 mmol) of anhydrous benzyl alcohol dropwise, ensuring the reaction temperature remains near 0°C. A white solid will precipitate.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.
-
Allow the solid to settle for 10 minutes, then filter the mixture.
-
Wash the solid with THF and collect the filtrate.
-
Remove the THF from the filtrate by rotary evaporation to yield the crude product, an oily substance.
This procedure typically yields the product in high purity, suitable for use in subsequent phosphitylation reactions.
Mechanism of Action in Phosphitylation
This compound serves as a versatile phosphitylating agent for alcohols, a reaction that is central to the synthesis of phosphopeptides and oligonucleotides.[1] The general mechanism involves three key steps:
-
Phosphitylation: The phosphoramidite reacts with an alcohol in the presence of a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole. This reaction forms a trivalent phosphite triester intermediate.[2]
-
Oxidation: The unstable phosphite triester is then oxidized to a stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water, or tert-butyl hydroperoxide.[3]
-
Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenation, to yield the final phosphorylated molecule.[2]
Applications in Drug Development and Research
The unique reactivity of this compound makes it an indispensable tool in several areas of drug development and biomedical research.
Oligonucleotide Synthesis
The automated chemical synthesis of DNA and RNA is predominantly achieved via the phosphoramidite method. In this process, nucleoside phosphoramidites, which are derivatives of natural or modified nucleosides, are sequentially added to a growing oligonucleotide chain on a solid support. This compound is a key reagent for the synthesis of these nucleoside phosphoramidite building blocks.
The core of the phosphoramidite coupling reaction involves the activation of the phosphoramidite by a weak acid, such as tetrazole. The tetrazole protonates the diisopropylamino group, converting it into a good leaving group. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus center, displacing the diisopropylamine and forming a new phosphite triester linkage.[4]
This technology is fundamental to the production of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] A notable example of a therapeutic ASO is Mipomersen , which is used to treat homozygous familial hypercholesterolemia.[5][6][7] The synthesis of such therapeutic oligonucleotides relies on the high efficiency and reliability of the phosphoramidite chemistry.
Phosphopeptide Synthesis
Phosphorylation is a key post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying the roles of protein phosphorylation in health and disease. This compound is utilized in the "post-assembly" phosphorylation of peptides synthesized on a solid support.
A representative protocol for the solid-phase synthesis of a phosphoserine-containing peptide is outlined below.
Experimental Protocol: Solid-Phase Synthesis of a Phosphoserine-Containing Peptide
This protocol describes the phosphorylation of a serine residue on a resin-bound peptide.
Materials and Reagents:
-
Resin-bound peptide with an unprotected serine hydroxyl group
-
This compound
-
1H-tetrazole in anhydrous acetonitrile (e.g., 0.45 M)
-
Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in anhydrous DCM in the synthesis vessel.
-
Phosphitylation:
-
Wash the resin with anhydrous acetonitrile.
-
Add a solution of this compound (e.g., 5 equivalents) and 1H-tetrazole solution to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Wash the resin thoroughly with anhydrous acetonitrile and then DCM.
-
-
Oxidation:
-
Add the oxidizing solution to the resin and agitate for a specified time (e.g., 30 minutes).
-
Wash the resin with acetonitrile, DCM, and methanol.
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
The benzyl groups on the phosphate are typically removed during this acidic cleavage or by a subsequent hydrogenation step.
-
-
Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Other Applications
This compound is also employed in the synthesis of other biologically important molecules, including:
-
GDP (guanosine diphosphate) analogs: These are valuable tools for studying G-protein signaling pathways.
-
Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for developing drug delivery systems and diagnostic tools.[1]
Conclusion
This compound is a highly versatile and efficient phosphitylating agent that has become an indispensable reagent in the fields of chemical biology and drug development. Its central role in the robust and automatable phosphoramidite method for oligonucleotide synthesis has enabled the development of nucleic acid-based therapeutics. Furthermore, its utility in the synthesis of phosphopeptides provides researchers with critical tools to investigate the complex roles of protein phosphorylation in cellular signaling. A thorough understanding of the properties, synthesis, and applications of this reagent is therefore essential for scientists and professionals working at the forefront of biomedical research and pharmaceutical innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 5. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 6. Apolipoprotein B synthesis inhibition: results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mipomersen, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dibenzyl N,N-diisopropylphosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl N,N-diisopropylphosphoramidite is a key phosphitylating agent widely utilized in modern synthetic chemistry, particularly in the fields of nucleic acid and peptide synthesis.[1][2] Its robust reactivity and stability make it an essential reagent for the introduction of phosphodiester and phosphorothioate linkages, which are fundamental to the structure of oligonucleotides and the modification of peptides and other biomolecules.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data.
Chemical Structure and Properties
This compound, with the chemical formula C₂₀H₂₈NO₂P, is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two benzyloxy groups.[3][4] This structure confers its high reactivity as a phosphitylating agent. The diisopropylamino group acts as a good leaving group in the presence of a weak acid catalyst, facilitating the coupling reaction with a hydroxyl group. The benzyl protecting groups on the phosphate can be readily removed under mild conditions, typically through hydrogenolysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈NO₂P | [3][4] |
| Molecular Weight | 345.42 g/mol | [3][4] |
| CAS Number | 108549-23-1 | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 130 °C @ 0.55 mmHg | [3] |
| Density | 1.028 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.535 | [3] |
| Solubility | Soluble in acetonitrile, dichloromethane, THF. Insoluble in cold water. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [3][6] |
Spectral Data
| Spectral Data | Value | Reference(s) |
| ³¹P NMR (CDCl₃) | δ 148.2 ppm |
Note: Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are not consistently available in the surveyed literature. Researchers are advised to acquire their own analytical data for critical applications.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with diisopropylamine, followed by reaction with benzyl alcohol. A detailed experimental protocol is as follows:
Materials:
-
Phosphorus trichloride (PCl₃)
-
Diisopropylamine
-
Benzyl alcohol
-
Triethylamine (TEA)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Diisopropylamino Dichlorophosphine: To a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar) at 0°C, slowly add diisopropylamine (1 equivalent). The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting diisopropylamino dichlorophosphine is used in the next step without isolation.
-
Formation of this compound: To the solution of diisopropylamino dichlorophosphine at 0°C, add a solution of benzyl alcohol (2 equivalents) and triethylamine (2 equivalents) in the same anhydrous solvent dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a versatile reagent, but for standard automated oligonucleotide synthesis, phosphoramidites with a β-cyanoethyl protecting group on the phosphorus are more commonly used due to their deprotection conditions being compatible with the cleavage from the solid support. However, the fundamental steps of the phosphoramidite cycle are the same. The following is a detailed description of the key coupling step in solid-phase oligonucleotide synthesis.
The Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide monomer.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Protocol for the Coupling Step:
-
Activation: The phosphoramidite monomer (e.g., a nucleoside phosphoramidite) is activated by a weak acid catalyst, typically an azole such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.[7] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.
-
Coupling Reaction: The activated phosphoramidite solution is then delivered to the solid support, which has the growing oligonucleotide chain with a free 5'-hydroxyl group from the previous detritylation step.[8] The 5'-hydroxyl group attacks the phosphorus center of the activated phosphoramidite, displacing the protonated diisopropylamine and forming a phosphite triester linkage.[7] This reaction is typically very fast and efficient, with coupling times often under a minute.[9]
-
Washing: After the coupling reaction, the solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and the activator.
Application in Phosphopeptide Synthesis
This compound is a valuable reagent for the phosphorylation of amino acid residues, such as serine, threonine, and tyrosine, to generate phosphopeptides.[6] The general strategy involves the phosphitylation of a protected amino acid or peptide followed by oxidation.
Workflow for Phosphorylation of a Hydroxyl-Containing Amino Acid
Figure 2: General workflow for the phosphorylation of a hydroxyl-containing amino acid.
General Experimental Procedure for Phosphorylation of a Serine Residue:
-
Starting Material: A suitably protected serine derivative, for example, Fmoc-Ser-OtBu, is dissolved in an anhydrous aprotic solvent such as THF or dichloromethane under an inert atmosphere.
-
Phosphitylation: To this solution, this compound (typically 1.1-1.5 equivalents) and an activator like 1H-tetrazole (typically 2-3 equivalents) are added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Oxidation: The reaction mixture is then cooled to 0°C, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH) is added. The oxidation from the phosphite triester to the more stable phosphate triester is usually rapid.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography on silica gel, to yield the protected phosphoserine derivative.
-
Deprotection: The benzyl protecting groups on the phosphate can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final phosphorylated serine derivative.
Conclusion
This compound is a cornerstone reagent in the synthesis of modified biopolymers. Its predictable reactivity and the mild conditions required for the removal of its benzyl protecting groups have made it an invaluable tool for researchers in chemistry, biology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory. While some detailed analytical data remains elusive in publicly accessible literature, the established methodologies for its synthesis and application underscore its continued importance in the construction of complex, biologically relevant molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Enamine [enamine.net]
- 3. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 108549-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blog.invitek.com [blog.invitek.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Dibenzyloxy(diisopropylamino)phosphine: A Technical Guide to its Mechanism of Action and Applications in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyloxy(diisopropylamino)phosphine, also known as dibenzyl N,N-diisopropylphosphoramidite, is a key reagent in synthetic organic chemistry, primarily utilized for the phosphitylation of alcohols and amines. Its application is particularly prominent in the synthesis of phosphorylated biomolecules, including phosphopeptides and oligonucleotides, which are crucial in studying a wide array of biological processes and in the development of novel therapeutics. This technical guide provides an in-depth overview of the core mechanism of action of dibenzyloxy(diisopropylamino)phosphine, detailed experimental protocols, and relevant quantitative data for its synthesis and application.
Core Mechanism of Action: Phosphitylation
The primary function of dibenzyloxy(diisopropylamino)phosphine is to act as a phosphitylating agent. The core of its mechanism involves the reaction of the trivalent phosphorus atom with a nucleophile, typically a hydroxyl group of an alcohol, amino acid, or peptide. This process is generally carried out in three main stages: activation, nucleophilic attack, and oxidation.[1]
-
Activation: The phosphitylation reaction is initiated by the activation of dibenzyloxy(diisopropylamino)phosphine with a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole.[1] The acidic catalyst protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group (diisopropylamine).
-
Nucleophilic Attack: The activated phosphoramidite intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the substrate (e.g., the side chain of a serine, threonine, or tyrosine residue). The hydroxyl group attacks the electrophilic phosphorus center, displacing the protonated diisopropylamine and forming a phosphite triester intermediate.
-
Oxidation: The resulting trivalent phosphite triester is unstable and is subsequently oxidized to the more stable pentavalent phosphate triester. Common oxidizing agents for this step include m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide.
Following oxidation, the benzyl protecting groups on the phosphate can be removed, typically by catalytic hydrogenation, to yield the final phosphorylated product.[1] This three-step process provides a mild and efficient method for the site-specific phosphorylation of sensitive biomolecules.[1]
Physicochemical and Spectroscopic Data
Below is a summary of key physicochemical and spectroscopic data for dibenzyloxy(diisopropylamino)phosphine.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈NO₂P | |
| Molecular Weight | 345.43 g/mol | [2] |
| Appearance | Clear colorless or light liquid | [2] |
| CAS Number | 108549-23-1 | [2] |
| ³¹P NMR Chemical Shift (CDCl₃) | +148.2 ppm | [3] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Experimental Protocols
Synthesis of Dibenzyloxy(diisopropylamino)phosphine
A common method for the synthesis of dibenzyloxy(diisopropylamino)phosphine involves the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol in the presence of a tertiary amine base.
Materials:
-
Diisopropylphosphoramidous dichloride (42 g, 207.92 mmol)
-
Anhydrous tetrahydrofuran (300 mL)
-
Anhydrous triethylamine (66 mL, 455.44 mmol)
-
Anhydrous benzyl alcohol (45 mL, 416.67 mmol)
-
Nitrogen gas
-
Ice-salt bath
-
Round-bottomed flask (500 mL)
-
Magnetic stirrer
-
Apparatus for filtration and rotary evaporation
Procedure:
-
To a 500 mL round-bottomed flask, add diisopropylphosphoramidous dichloride (42 g) and anhydrous tetrahydrofuran (300 mL). Stir the mixture until the solid is fully dissolved.
-
Add anhydrous triethylamine (66 mL) to the solution.
-
Cool the flask to 0°C using an ice-salt bath.
-
Under a nitrogen atmosphere, slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature remains close to 0°C. The formation of a white solid will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.
-
Stop stirring and allow the solid to settle for 10 minutes.
-
Filter the suspension and wash the collected solid with tetrahydrofuran.
-
Collect the filtrate and remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be obtained as an oily liquid.
Yield: 54.0 g (75.3%) of dibenzyloxy(diisopropylamino)phosphine.[4]
Visualizing the Mechanism and Workflow
Phosphitylation Reaction Mechanism
Caption: General mechanism of phosphitylation using a phosphoramidite reagent.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of dibenzyloxy(diisopropylamino)phosphine.
Applications in Peptide and Amino Acid Phosphorylation
Dibenzyloxy(diisopropylamino)phosphine is a highly effective reagent for the O-phosphorylation of protected serine, threonine, and tyrosine residues within peptides.[3] The general procedure involves the phosphitylation of the free hydroxyl group of the amino acid residue, followed by in situ oxidation to the phosphate triester. The benzyl protecting groups can then be removed by hydrogenolysis to yield the phosphopeptide. This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis.[3]
While specific, detailed protocols with yields for every application are extensive, the general approach remains consistent with the mechanism and synthesis protocols described above. Researchers should optimize reaction conditions based on the specific substrate and scale of the synthesis.
Conclusion
Dibenzyloxy(diisopropylamino)phosphine is a versatile and efficient reagent for the introduction of phosphate groups into a variety of organic molecules, most notably amino acids and peptides. Its mechanism of action, proceeding through an activated phosphoramidite intermediate, allows for mild and selective phosphorylation. The straightforward synthesis and handling procedures make it a valuable tool for researchers in chemical biology and drug discovery who are investigating the roles of protein phosphorylation in cellular signaling and disease.
References
An In-depth Technical Guide to the Fundamental Chemistry of Bis(benzyloxy)(diisopropylamino)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzyloxy)(diisopropylamino)phosphine, also known as dibenzyl N,N-diisopropylphosphoramidite, is a key phosphitylating agent in modern organic synthesis. Its unique structural features, combining the steric bulk of the diisopropylamino group with the lability of the benzyloxy groups, make it a valuable reagent for the phosphorylation of alcohols, a critical transformation in the synthesis of various biologically significant molecules. This technical guide provides a comprehensive overview of the fundamental chemistry of bis(benzyloxy)(diisopropylamino)phosphine, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in synthetic chemistry, particularly in the context of drug development.
Physicochemical Properties
Bis(benzyloxy)(diisopropylamino)phosphine is a colorless to light yellow, moisture-sensitive oil.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 108549-23-1 | [2][3] |
| Molecular Formula | C₂₀H₂₈NO₂P | [3] |
| Molecular Weight | 345.42 g/mol | [2] |
| Appearance | Clear colorless or light yellow liquid/oil | [1][4] |
| Boiling Point | 130 °C at 0.55 mmHg | [2] |
| Density | 1.028 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.535 | [2] |
| Solubility | Soluble in THF, acetonitrile, chloroform, and dichloromethane. Insoluble in cold water. | [2][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of bis(benzyloxy)(diisopropylamino)phosphine. The following table summarizes its key NMR spectroscopic data.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |
| ³¹P NMR (CDCl₃) | +148.2 ppm | - | - | P | [6] |
Synthesis of Bis(benzyloxy)(diisopropylamino)phosphine
The synthesis of bis(benzyloxy)(diisopropylamino)phosphine is typically achieved through the reaction of dichloro(diisopropylamino)phosphine with benzyl alcohol in the presence of a base to neutralize the HCl byproduct.
Synthesis Workflow
Caption: Workflow for the synthesis of bis(benzyloxy)(diisopropylamino)phosphine.
Experimental Protocol: Synthesis of Dichloro(diisopropylamino)phosphine (Precursor)
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
Phosphorus trichloride
-
Diisopropylamine
-
Hexanes (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Flame-dried, two-necked, round-bottomed flask with a magnetic stir bar
-
Nitrogen/Argon inlet adapter
-
Rubber septa
-
Syringes
-
Ice bath
-
Schlenk filter
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Set up a flame-dried, two-necked, round-bottomed flask under a positive pressure of nitrogen or argon.
-
To the flask, add phosphorus trichloride (1.0 equivalent) via syringe, followed by anhydrous hexanes.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropylamine (1.8-2.0 equivalents) dropwise via syringe. A white precipitate of diisopropylammonium chloride will form immediately.
-
After the addition is complete, remove the ice bath and stir the suspension at room temperature for 1 hour.
-
Filter the suspension through a Schlenk filter under vacuum to remove the diisopropylammonium chloride precipitate. Wash the solid with anhydrous hexanes.
-
Concentrate the filtrate using a rotary evaporator to yield crude dichloro(diisopropylamino)phosphine as an oil.
-
For higher purity, the crude product can be purified by short-path distillation.
Experimental Protocol: Synthesis of Bis(benzyloxy)(diisopropylamino)phosphine
This protocol is based on a general procedure found in the chemical literature.[6]
Materials:
-
Dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent)
-
Anhydrous benzyl alcohol (2.0 equivalents)
-
Anhydrous triethylamine (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Flame-dried, round-bottomed flask with a magnetic stir bar
-
Nitrogen/Argon inlet
-
Dropping funnel
-
Ice-salt bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice-salt bath.
-
Slowly add anhydrous benzyl alcohol (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature near 0 °C. The formation of a white solid (triethylammonium chloride) will be observed.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.
-
Filter the suspension to remove the triethylammonium chloride precipitate. Wash the solid with anhydrous THF.
-
Collect the filtrate and remove the solvent by rotary evaporation to obtain the crude product as an oily substance. The product is often used without further purification, but can be purified by chromatography on silica gel if necessary.[6]
Application in Phosphitylation Reactions
Bis(benzyloxy)(diisopropylamino)phosphine is a versatile phosphitylating agent for alcohols, leading to the formation of phosphite triesters, which can then be oxidized to the corresponding phosphate triesters.[5]
General Phosphitylation and Oxidation Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(benzyloxy)(diisopropylamino)phosphine | C20H28NO2P | CID 196621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Enamine [enamine.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidites in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite chemistry stands as the bedrock of modern organic synthesis, particularly in the automated chemical synthesis of oligonucleotides. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the pivotal role of phosphoramidites. From elucidating reaction mechanisms to detailing purification strategies, this document serves as an essential resource for professionals in research, discovery, and drug development.
Core Principles of Phosphoramidite Chemistry
At its heart, phosphoramidite chemistry is a sequential, cyclic process that enables the stepwise addition of nucleoside monomers to a growing oligonucleotide chain, which is typically anchored to a solid support.[1] This method's remarkable success lies in its high coupling efficiency, often exceeding 99%, and its amenability to automation.[2] The phosphoramidite building blocks themselves are nucleoside derivatives featuring key protecting groups that ensure the specificity of the desired chemical reactions.
The fundamental structure of a nucleoside phosphoramidite includes:
-
A nucleoside with its exocyclic amines protected.
-
A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.
-
A 3'-phosphoramidite moiety, which is the reactive group for chain elongation. This moiety typically includes a diisopropylamino group and a 2-cyanoethyl protecting group on the phosphorus atom.[1]
The Solid-Phase Oligonucleotide Synthesis Cycle
The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four key steps in each cycle are detritylation, coupling, capping, and oxidation.[3]
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
The cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1] The release of the DMT cation, which is bright orange, allows for real-time monitoring of the synthesis efficiency.[1]
The key chain-elongation step involves the activation of the incoming phosphoramidite monomer by an activator, followed by its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] This forms an unstable phosphite triester linkage.[4]
Caption: The activation and coupling steps in phosphoramidite chemistry.
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted.[1] To prevent these from reacting in subsequent cycles and forming deletion mutations, they are permanently blocked in a capping step.[1] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5]
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester.[4] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]
Quantitative Data in Phosphoramidite Chemistry
The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following tables summarize key quantitative data for activators and the impact of coupling efficiency on final product yield.
Table 1: Comparison of Common Activators in Phosphoramidite Chemistry
| Activator | pKa | Solubility in Acetonitrile | Typical Coupling Time (DNA) |
| 1H-Tetrazole | 4.89 | ~0.5 M | 30-60 seconds |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | 15-30 seconds |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | ~0.33 M | ~90 seconds (RNA) |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 10-20 seconds |
Data compiled from multiple sources, including Glen Research reports and scientific publications.[6][7][8]
Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20mer | 66.8% | 81.8% | 90.5% |
| 50mer | 36.4% | 60.5% | 77.9% |
| 100mer | 13.3% | 36.6% | 60.6% |
Theoretical yield calculated as (Average Coupling Efficiency)^(Number of couplings).[9]
Experimental Protocols
The following are detailed methodologies for key experiments in phosphoramidite-based oligonucleotide synthesis.
-
Solid Support Preparation: Start with 1 µmol of the first nucleoside loaded onto a controlled pore glass (CPG) solid support in a synthesis column.
-
Reagent Preparation:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.
-
Phosphoramidite Solutions: 0.1 M solutions of the desired phosphoramidites in anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washes: Anhydrous Acetonitrile.
-
-
Synthesis Cycle Program (Automated Synthesizer):
-
Step 1: Detritylation: Flush the column with deblocking solution for 60 seconds. Wash thoroughly with acetonitrile.
-
Step 2: Coupling: Simultaneously deliver the activator solution and the appropriate phosphoramidite solution to the column and allow to react for 30 seconds. Wash with acetonitrile.
-
Step 3: Capping: Deliver a 1:1 mixture of Capping Solution A and B to the column and allow to react for 20 seconds. Wash with acetonitrile.
-
Step 4: Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds. Wash with acetonitrile.
-
-
Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Detritylation (Optional): The final DMT group can be left on ("Trityl-on") for purification purposes or removed on the synthesizer ("Trityl-off").[4]
-
Cleavage from Solid Support: After synthesis, transfer the CPG support to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[10]
-
Base Deprotection: Seal the vial and heat at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[1] For sensitive modifications, milder deprotection conditions using reagents like aqueous methylamine may be required.[10]
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the ammonia to dryness using a vacuum concentrator.
Table 3: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Base | Standard Deprotection (Ammonium Hydroxide, 55°C) | Mild Deprotection (e.g., K₂CO₃ in Methanol) |
| Benzoyl (Bz) | Adenine, Cytosine | 8-12 hours | Not readily cleaved |
| Isobutyryl (iBu) | Guanine | 8-12 hours | Not readily cleaved |
| Acetyl (Ac) | Cytosine | 8-12 hours | ~4 hours at RT |
| Phenoxyacetyl (Pac) | Adenine | ~4 hours | ~2 hours at RT |
| Dimethylformamidine (dmf) | Guanine | ~1 hour | Not applicable |
Data compiled from various sources.[1][10]
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides.[11]
-
Sample Preparation: Resuspend the crude, deprotected oligonucleotide pellet in 1 mL of sterile, nuclease-free water.
-
HPLC System:
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Purification Method ("Trityl-on"):
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The hydrophobic DMT-on full-length product will elute later than the trityl-off failure sequences.
-
Collect the major peak corresponding to the DMT-on product.
-
-
Post-Purification Detritylation:
-
Evaporate the collected fraction to dryness.
-
Resuspend the pellet in 80% aqueous acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.[12]
-
-
Desalting: Remove the acetic acid and salts by ethanol precipitation or using a desalting column.
Caption: A typical workflow for the purification of synthetic oligonucleotides.
Applications Beyond Standard Oligonucleotide Synthesis
The versatility of phosphoramidite chemistry extends far beyond the synthesis of standard DNA and RNA. By using modified phosphoramidite building blocks, a wide array of functionalities can be introduced into oligonucleotides for various applications:
-
Therapeutics: Synthesis of antisense oligonucleotides, siRNAs, and aptamers often involves modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-O-methyl, 2'-fluoro) to enhance stability and efficacy.
-
Diagnostics: Incorporation of fluorescent dyes, quenchers, and biotin labels for use as probes in PCR, qPCR, and microarrays.[13]
-
Research Tools: Site-specific introduction of cross-linking agents, photo-cleavable linkers, and other functional groups to study nucleic acid structure and interactions.
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides, enabling groundbreaking advancements in molecular biology, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, coupled with robust experimental protocols and a quantitative approach to process optimization, is paramount for researchers and developers in this field. The continued innovation in phosphoramidite reagents and methodologies promises to further expand the horizons of synthetic biology and personalized medicine.
References
- 1. atdbio.com [atdbio.com]
- 2. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. labcluster.com [labcluster.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Dibenzyl N,N-diisopropylphosphoramidite molecular weight and formula
This document provides core technical specifications for Dibenzyl N,N-diisopropylphosphoramidite, a key reagent in organic synthesis. It is particularly utilized for the phosphitylation of alcohols and plays a significant role in the synthesis of oligonucleotides, phosphopeptides, and various biomolecules.[1][2][3] The compound's stability and high efficiency in coupling reactions make it a valuable tool for researchers in nucleic acid chemistry and drug development.[1]
Chemical Properties and Identification
The fundamental chemical identifiers and properties of this compound are summarized below. This data is critical for stoichiometric calculations in reaction protocols and for analytical characterization.
| Identifier | Value |
| Molecular Formula | C₂₀H₂₈NO₂P[1][2][4][5] |
| Molecular Weight | 345.42 g/mol [2][4] |
| Linear Formula | [(CH₃)₂CH]₂NP(OCH₂C₆H₅)₂ |
| CAS Number | 108549-23-1[1][2][4] |
Structural Information
This compound is comprised of a central phosphorus atom bonded to a diisopropylamino group and two benzyloxy groups. This structure is key to its function as a phosphitylating agent.
Methodology for Determination of Molecular Properties
The molecular formula and weight of a chemical compound like this compound are fundamental properties derived from its atomic composition.
1. Molecular Formula (C₂₀H₂₈NO₂P): The formula is determined based on the known structure of the molecule, which is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods elucidate the connectivity and number of atoms (20 Carbon, 28 Hydrogen, 1 Nitrogen, 2 Oxygen, 1 Phosphorus) within the molecule.
2. Molecular Weight (345.42 g/mol ): The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Carbon: 20 x 12.011 u = 240.22 u
-
Hydrogen: 28 x 1.008 u = 28.224 u
-
Nitrogen: 1 x 14.007 u = 14.007 u
-
Oxygen: 2 x 15.999 u = 31.998 u
-
Phosphorus: 1 x 30.974 u = 30.974 u
-
Total Molecular Weight: 345.423 u (or g/mol )
Given that these are intrinsic and calculated properties based on the verified structure of the molecule, detailed experimental protocols for their de novo determination are not typically included in standard technical guides. The confirmation of these properties for a specific batch is usually part of a standard Quality Control (QC) procedure, often involving mass spectrometry.
References
Physical properties of Dibenzyl N,N-diisopropylphosphoramidite
An In-depth Technical Guide on the Physical Properties of Dibenzyl N,N-diisopropylphosphoramidite
Introduction
This compound is a versatile phosphitylating agent crucial in organic synthesis, particularly for the preparation of phosphopeptides and nucleotide coupling.[1][2] Its utility in the development of complex biomolecules makes a thorough understanding of its physical properties essential for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of these properties, experimental protocols for their determination, and a workflow for its quality assessment.
Chemical Identity
-
Chemical Name: this compound[1]
-
Synonyms: Bis(benzyloxy)(diisopropylamino)phosphine, Dibenzyloxy(diisopropylamino)phosphine[3]
-
CAS Number: 108549-23-1[3]
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid/oil. | [1][4][5][6] |
| Density | 1.028 g/mL at 25 °C. | [1][3][7] |
| Boiling Point | 130 °C at 0.55 mmHg. | [1][3] |
| Refractive Index | n20/D 1.535. | [1][3] |
| Flash Point | 69 °C (156.2 °F) - closed cup. | [3][7] |
| Solubility | Soluble in THF, acetonitrile, dichloromethane, and chloroform. Insoluble in cold water. | [1][3][8] |
| Purity | Technical grade typically ~90%; High purity grades >98%. | [3][4][6] |
Stability and Handling
This compound is sensitive to moisture and air and should be stored under an inert atmosphere, such as nitrogen.[7] Recommended storage is in a refrigerated environment between 2-8°C.[1][3] The compound is classified as a combustible liquid.[3]
Experimental Protocols for Property Determination
The physical properties listed above are determined by standard laboratory procedures. While specific internal testing protocols of manufacturers may vary, the general methodologies are well-established.
1. Determination of Density: The density of a liquid sample like this compound is typically determined using a pycnometer or a digital density meter.
-
Protocol using a Pycnometer:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
It is then filled with distilled water of a known temperature (e.g., 25°C) and weighed again (m₂). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature and weighed (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water.
-
2. Determination of Boiling Point: The boiling point at reduced pressure is determined using vacuum distillation.
-
Protocol for Vacuum Distillation:
-
The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.
-
The system is evacuated to the desired pressure (e.g., 0.55 mmHg).
-
The flask is heated gently.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
-
3. Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer.
-
Protocol using an Abbé Refractometer:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale, corrected for temperature (typically 20°C).
-
Workflow for Quality Assessment
The quality and purity of phosphoramidite reagents are paramount for their successful application in synthesis. A typical quality control workflow involves multiple analytical techniques to confirm identity and purity.
Caption: Quality control workflow for this compound.
References
- 1. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE | 108549-23-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound technical grade, 90 108549-23-1 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 108549-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Enamine [enamine.net]
The Cornerstone of Synthetic DNA and RNA: An In-depth Guide to Phosphoramidite Chemistry
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a fundamental technology. At its heart lies phosphoramidite chemistry, a robust and highly efficient method that has remained the gold standard for nearly four decades. This technical guide delves into the core principles of phosphoramidite chemistry, providing a detailed examination of its key features, experimental protocols, and the critical parameters that ensure the successful synthesis of custom DNA and RNA sequences.
Phosphoramidite chemistry facilitates the stepwise addition of nucleotide monomers to a growing oligonucleotide chain, which is anchored to a solid support.[1] This method is renowned for its high coupling efficiency, typically exceeding 99%, which is crucial for the synthesis of long and high-purity oligonucleotides.[2][3] The entire process is automated and proceeds in a 3' to 5' direction, opposite to the natural 5' to 3' enzymatic synthesis of nucleic acids.[4]
The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation.[1][5] These steps are meticulously controlled to ensure the fidelity of the final oligonucleotide sequence.
The Four-Step Synthesis Cycle
The power of phosphoramidite chemistry lies in its cyclical nature, allowing for the sequential and controlled addition of nucleotides. Each cycle builds upon the previous one, elongating the oligonucleotide chain with high precision.
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleotide bound to the solid support.[4][6] This protecting group is typically a dimethoxytrityl (DMT) group, which is acid-labile.[3][6] A solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, is used to cleave the DMT group, exposing a reactive 5'-hydroxyl group.[6][7] The resulting DMT cation is brightly colored, which allows for real-time monitoring of the synthesis efficiency.
Coupling
Following detritylation, the next nucleoside phosphoramidite is introduced along with an activator, such as 1H-tetrazole or its derivatives.[7][] The activator protonates the diisopropylamino group on the phosphoramidite, making it a good leaving group.[9][] The exposed 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage.[9] This reaction is rapid and highly efficient, forming the new internucleotide bond.[7]
Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[6][7] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[6][7] This is typically achieved by treating the solid support with a mixture of acetic anhydride and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert for the remainder of the synthesis.[7][]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[4][] Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural phosphodiester backbone of DNA.[] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[][12] This step stabilizes the growing oligonucleotide chain for the subsequent synthesis cycles.[]
After the oxidation step, the cycle is complete, and the process is repeated with the next phosphoramidite monomer until the desired oligonucleotide sequence is assembled.
Experimental Workflow and Logical Relationships
The logical progression of the phosphoramidite synthesis cycle is critical for its success. Each step prepares the growing oligonucleotide chain for the subsequent reaction in a precisely controlled manner.
Caption: The cyclical workflow of phosphoramidite-based oligonucleotide synthesis.
Quantitative Data Summary
The efficiency and conditions of each step in the phosphoramidite synthesis cycle are critical for producing high-quality oligonucleotides. The following tables summarize key quantitative data for the synthesis process.
| Parameter | Typical Value/Range | Reference |
| Coupling Efficiency | ||
| Per Step | >99% | [3][13] |
| Overall Yield (for a 20-mer) | ~82% (assuming 99% step efficiency) | Calculated |
| Overall Yield (for a 100-mer) | ~36.6% (assuming 99% step efficiency) | Calculated |
| Reaction Times | ||
| Detritylation | 10 - 110 seconds | [6] |
| Coupling (DNA) | ~20 seconds | [7] |
| Coupling (RNA) | 5 - 15 minutes | [7] |
| Capping | ~30 seconds | [9] |
| Oxidation | ~45 seconds | [9] |
| Full Cycle Time (DNA) | 5 - 6 minutes | [2] |
| Full Cycle Time (RNA) | 25 - 30 minutes | [2] |
| Reagent | Typical Concentration/Composition | Purpose | Reference |
| Detritylation | |||
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | DMT removal | [6] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Milder DMT removal | [6] |
| Coupling | |||
| Phosphoramidites | 0.05 - 0.1 M in Acetonitrile | Nucleotide monomers | [14] |
| Activator (e.g., ETT, DCI) | 0.2 - 0.7 M in Acetonitrile | Activates phosphoramidites | [7][15] |
| Capping | |||
| Cap A (Acetic Anhydride) | Acetic Anhydride/Pyridine/THF (1/1/8) | Acetylating agent | [9][6] |
| Cap B (N-Methylimidazole) | 17.6% w/v in Acetonitrile | Catalyst | [9] |
| Oxidation | |||
| Iodine | 0.015 - 0.02 M in Water/Pyridine/THF | Oxidizing agent | [9][16] |
| Cleavage & Deprotection | |||
| Ammonium Hydroxide | Concentrated (28-33%) | Cleavage from support and deprotection | [17] |
| AMA (Ammonium Hydroxide/Methylamine) | 1:1 (v/v) | Faster deprotection | [17] |
Detailed Experimental Protocols
The following protocols provide a general overview of the key steps in phosphoramidite chemistry. Specific parameters may vary depending on the synthesizer, scale, and specific sequence being synthesized.
Protocol 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support column with anhydrous acetonitrile.
-
Flush the column with argon or helium to remove residual solvent.
-
Deliver the detritylation solution to the column and allow it to react for 60-120 seconds.
-
Monitor the orange color of the DMT cation in the effluent to assess coupling efficiency from the previous cycle.
-
Wash the column extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Flush the column with an inert gas.
-
Protocol 2: Coupling
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 20-60 seconds for DNA synthesis or 5-15 minutes for RNA synthesis.[7]
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Flush the column with an inert gas.
-
Protocol 3: Capping
-
Reagents:
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: N-Methylimidazole in THF.
-
-
Procedure:
-
Simultaneously deliver equal volumes of Capping Solution A and Capping Solution B to the column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Flush the column with an inert gas.
-
Protocol 4: Oxidation
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the iodine solution and any residual water.
-
Flush the column with an inert gas.
-
Protocol 5: Cleavage and Deprotection
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
After the final synthesis cycle, transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage/deprotection solution to the vial.
-
For cleavage, allow the reaction to proceed at room temperature for 1-2 hours.[17]
-
For deprotection of the nucleobases and phosphate groups, heat the sealed vial at 55°C for 5-17 hours, depending on the protecting groups used.[9][18]
-
Cool the solution, evaporate the ammonia, and resuspend the crude oligonucleotide in water for subsequent purification.
-
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence has been assembled on the solid support, the oligonucleotide must be cleaved from the support and the protecting groups on the nucleobases and the phosphate backbone must be removed.[19][20] This is typically achieved in a one-pot reaction using a strong base, most commonly concentrated ammonium hydroxide.[17] The exocyclic amino groups of adenine, guanine, and cytosine are protected with acyl groups (e.g., benzoyl, isobutyryl) during synthesis, which are removed during this final deprotection step.[9] The 2-cyanoethyl groups protecting the phosphate backbone are also removed by β-elimination.[9]
The choice of deprotection conditions can be critical, especially for oligonucleotides containing sensitive chemical modifications.[17][19] Milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA) or gaseous ammonia, can be employed to preserve the integrity of these modifications.[17] After cleavage and deprotection, the crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from any truncated sequences or other impurities.
Conclusion
Phosphoramidite chemistry remains an indispensable tool in modern molecular biology, biotechnology, and drug development. Its high efficiency, reliability, and amenability to automation have enabled the routine synthesis of high-quality DNA and RNA oligonucleotides for a vast array of applications, from PCR primers and gene synthesis to therapeutic antisense oligonucleotides and siRNAs. A thorough understanding of the core principles, reaction conditions, and experimental protocols outlined in this guide is essential for any researcher or scientist working with synthetic nucleic acids. By carefully controlling each step of the synthesis cycle, it is possible to produce custom oligonucleotides with the high fidelity and purity required for today's demanding scientific applications.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. atdbio.com [atdbio.com]
- 12. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 13. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. downstreamcolumn.com [downstreamcolumn.com]
Methodological & Application
Protocol for the Phosphitylation of Alcohols Using Dibenzyl N,N-diisopropylphosphoramidite
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of alcohols is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and chemical biology. Phosphorylated molecules play crucial roles in various biological processes, and the introduction of a phosphate monoester can modulate the solubility, cell permeability, and pro-drug potential of therapeutic agents. Dibenzyl N,N-diisopropylphosphoramidite is a widely used phosphitylating agent for the efficient conversion of alcohols to their corresponding dibenzyl phosphates, which can be subsequently deprotected to yield the desired phosphoric acid monoesters. This reagent offers the advantages of mild reaction conditions, good functional group tolerance, and the formation of a stable phosphite triester intermediate that can be readily oxidized.[1][2]
This document provides a detailed protocol for the phosphitylation of alcohols using this compound, followed by oxidation and deprotection. It includes tabulated data on reaction yields for various substrates, comprehensive experimental procedures, and graphical representations of the workflow and reaction mechanism.
Data Presentation
The following tables summarize the yields for the phosphitylation of various alcohols using this compound, followed by oxidation. The yields are reported for the isolated dibenzyl phosphate product.
Table 1: Phosphitylation of Primary and Secondary Alcohols
| Alcohol | Product | Activator | Oxidant | Yield (%) | Reference |
| Cyclohexanol | Cyclohexyl dibenzyl phosphate | 1H-Tetrazole | H₂O₂ | 96 (with additive) | [3] |
| 2-Dodecanol | 2-Dodecyl dibenzyl phosphate | 1H-Tetrazole | H₂O₂ | 80 (with additive) | [3] |
Note: The use of an additive, such as phenylisocyanate, can significantly improve the conversion by scavenging the diisopropylamine byproduct.[3]
Table 2: Phosphitylation of Protected Amino Acids
| Amino Acid Derivative | Product | Activator | Oxidant | Yield | Reference |
| Boc-Ser-OBzl | Boc-Ser(PO(OBn)₂)-OBzl | 1H-Tetrazole | m-CPBA | High | [4] |
Note: this compound is highly effective for the phosphorylation of protected serine derivatives.[4]
Experimental Protocols
General Phosphitylation and Oxidation Procedure
This protocol describes a general method for the phosphitylation of an alcohol followed by in-situ oxidation to the corresponding dibenzyl phosphate.
Materials:
-
Alcohol substrate
-
This compound
-
1H-Tetrazole solution (0.45 M in acetonitrile)
-
Anhydrous dichloromethane (DCM)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add the 1H-tetrazole solution (0.05 - 1.0 eq).
-
Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-4 hours.
-
Upon completion of the phosphitylation, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.0 - 3.0 eq). Caution: This addition can be exothermic.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the oxidation is complete as indicated by TLC or ³¹P NMR.
-
Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dibenzyl phosphate.
Deprotection of Dibenzyl Phosphate via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting groups to yield the final phosphoric acid monoester.
Materials:
-
Dibenzyl phosphate substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the dibenzyl phosphate (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle with care.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR (disappearance of benzyl signals). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phosphoric acid monoester. Further purification may be achieved by crystallization or ion-exchange chromatography if necessary.[5]
Visualizations
Caption: Experimental workflow for the synthesis of phosphoric acid monoesters.
Caption: Mechanism of alcohol phosphitylation.
References
Application Notes and Protocols for Phosphopeptide Preparation Using Dibenzyl N,N-diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is an invaluable tool for elucidating the roles of protein kinases and phosphatases, screening for kinase inhibitors, and developing novel therapeutics. One effective method for preparing phosphopeptides is the "global" or "post-assembly" phosphorylation of a solid-phase-bound peptide. This approach utilizes phosphoramidite chemistry to introduce a phosphate group onto the side chains of serine, threonine, or tyrosine residues after the peptide has been assembled.
Dibenzyl N,N-diisopropylphosphoramidite has emerged as a reliable and efficient reagent for this purpose. Its use in conjunction with a weak acid catalyst, followed by an oxidation step, allows for the targeted phosphorylation of hydroxyl-containing amino acids on a solid support. The benzyl protecting groups on the phosphate can then be readily removed during the final cleavage and deprotection of the peptide from the resin. These application notes provide detailed protocols for the synthesis of phosphopeptides using this compound, a summary of expected yields, and an overview of a relevant signaling pathway where such synthetic phosphopeptides can be applied.
Data Presentation
The "global" phosphorylation approach using this compound is known for its high efficiency. While yields can vary depending on the peptide sequence and the efficiency of each synthetic step, this method consistently produces good to excellent yields of the desired phosphopeptide.
| Peptide Sequence | Phosphorylated Residue(s) | Phosphorylation Method | Reported Yield (%) | Reference |
| Glu-Ser-Leu | Ser | Global Phosphorylation with this compound | High | [1] |
| Various (up to 15 residues) | Ser, Thr, Tyr | Global Phosphorylation with Bis(benzyloxy)(diisopropylamino)phosphine | Good to High | |
| Model Peptide | Ser | Global Phosphorylation with Dibenzyl N,N-diethylphosphoramidite | High | [2] |
Experimental Protocols
The following protocols detail the "global" phosphorylation of a resin-bound peptide using this compound. This method involves three main stages: solid-phase peptide synthesis (SPPS), on-resin phosphorylation, and cleavage and deprotection.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis is used to assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide resin). Amino acids with hydroxyl side chains (Ser, Thr, Tyr) that are intended for phosphorylation should be incorporated with their side chains unprotected. Other amino acid residues should be protected with standard acid-labile protecting groups.
Protocol 2: On-Resin Phosphorylation
This protocol is performed after the complete peptide sequence has been assembled on the solid support.
Materials:
-
Peptide-resin with unprotected hydroxyl groups
-
This compound
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in nonane or decane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes. Wash the resin thoroughly with anhydrous DCM (3x) and then with anhydrous acetonitrile (3x).
-
Phosphitylation:
-
Prepare a solution of this compound (5-10 equivalents per hydroxyl group) and 1H-tetrazole solution (10-20 equivalents per hydroxyl group) in anhydrous acetonitrile/DCM (1:1 v/v).
-
Add the phosphitylation solution to the resin and agitate at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Wash the resin thoroughly with anhydrous acetonitrile (3x) and anhydrous DCM (3x).
-
-
Oxidation:
-
Prepare a solution of tert-butyl hydroperoxide (10-20 equivalents per hydroxyl group) in DCM.
-
Add the oxidation solution to the resin and agitate at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Protocol 3: Cleavage and Deprotection
This final step cleaves the phosphopeptide from the resin and removes the side-chain protecting groups, including the benzyl groups from the phosphate moiety.
Materials:
-
Phosphorylated peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the phosphorylated peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
-
Purification: Dry the crude phosphopeptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway and Experimental Workflow Visualization
Grb2-Sos1 Signaling Pathway
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in the Ras/MAPK signaling cascade.[3][4] Upon growth factor stimulation, receptor tyrosine kinases (RTKs) become autophosphorylated on specific tyrosine residues. The SH2 domain of Grb2 recognizes and binds to these phosphotyrosine motifs, recruiting the Grb2-Sos1 complex to the plasma membrane.[5][6][7] Sos1 is a guanine nucleotide exchange factor (GEF) that activates Ras, leading to the downstream activation of the MAPK pathway, which is involved in cell proliferation and differentiation. Synthetic phosphopeptides that mimic the phosphorylated tyrosine residues on RTKs can act as competitive inhibitors of the Grb2-SH2 domain, thereby blocking the downstream signaling cascade.[8][9][10] This makes the Grb2-Sos1 pathway a key target for the development of anti-cancer therapeutics.
Caption: The Grb2-Sos1 signaling pathway and the inhibitory action of synthetic phosphopeptides.
Experimental Workflow for Phosphopeptide Synthesis
The overall workflow for the preparation of phosphopeptides using this compound involves a series of well-defined steps, from the initial solid-phase synthesis to the final purification of the target molecule.
Caption: Experimental workflow for phosphopeptide synthesis using global phosphorylation.
Conclusion
The use of this compound in a "global" phosphorylation strategy offers a robust and efficient method for the synthesis of phosphopeptides. The detailed protocols provided herein serve as a comprehensive guide for researchers in academia and industry. The ability to generate high-purity phosphopeptides is essential for advancing our understanding of cellular signaling and for the development of targeted therapeutics that modulate the activity of protein kinases and phosphatases. The Grb2-Sos1 pathway exemplifies a critical signaling axis where synthetic phosphopeptides can be employed as valuable research tools and potential drug leads.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic phosphopeptides for interference with Grb2 SH2 domain signal transduction prepared by ring-closing metathesis and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Grb2-mSos1 complex binds phosphopeptides with higher affinity than Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of small phosphopeptides, inhibitors of Grb2 SH2 domain, and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Modified Nucleotides with Dibenzyl N,N-diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl N,N-diisopropylphosphoramidite is a versatile and efficient phosphitylating agent widely employed in the synthesis of modified nucleotides and their derivatives.[1][2] Its utility spans the preparation of phosphopeptides, nucleotide analogs, and modified oligonucleotides for various research, diagnostic, and therapeutic applications.[3][4][5] This reagent offers mild reaction conditions, straightforward purification of intermediates, and cost-effectiveness compared to other phosphorylating agents.[6] These application notes provide detailed protocols for the use of this compound in the synthesis of modified nucleotides, along with relevant data and workflow diagrams to guide researchers in their synthetic endeavors.
Key Applications
-
Synthesis of 5'-Monophosphate Nucleosides: A primary application is the phosphorylation of the 5'-hydroxyl group of protected nucleosides to generate 5'-monophosphates, which are fundamental building blocks for nucleic acid synthesis.
-
Preparation of Modified Oligonucleotides: As a key reagent in phosphoramidite chemistry, it is instrumental in the solid-phase synthesis of oligonucleotides containing various modifications, such as phosphorothioates and 2'-O-methylated ribonucleotides.[1][2] These modifications can enhance the stability, binding affinity, and therapeutic potential of oligonucleotides.
-
Synthesis of Nucleotide Analogs: this compound is used to synthesize nucleotide analogs, such as GDP analogs, which are valuable tools for studying biological processes like G-protein signaling.[3]
-
Phosphorylation of Other Biomolecules: Its application extends to the phosphorylation of other biomolecules, including amino acids, peptides, and sugars, highlighting its broad utility in biochemical synthesis.[4][5]
Data Presentation
| Product/Substrate | Reagent | Yield | Purity | Reference |
| Partially Protected Inositols | This compound | Near quantitative | N/A | [4] |
| This compound (synthesis of) | Dichloro-N,N-diisopropylphosphoramidite | 75.3% | N/A | |
| N-Phosphoryl Amino Acids | This compound | High yield | N/A | [4] |
| 5'-18O Labeled Purine Nucleoside Phosphoramidites | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 79-95% (multi-step) | N/A | [7] |
| 3'-Amino Linker Modified Oligonucleotides | Custom Fmoc-protected phosphoramidites | High (qualitative) | N/A | [8] |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of a 5'-Monophosphate Modified Nucleoside
This protocol outlines the three main steps for phosphorylating a protected nucleoside in solution phase using this compound.[6]
Step 1: Phosphitylation
-
Preparation: Dry a solution of the protected nucleoside (1 equivalent) in anhydrous acetonitrile or dichloromethane by co-evaporation with the solvent.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous acetonitrile or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (1.5 equivalents), to the solution.
-
Phosphitylation: Slowly add this compound (1.2 equivalents) to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
Step 2: Oxidation
-
Oxidant Preparation: Prepare a solution of an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH) or m-chloroperoxybenzoic acid (mCPBA) (1.5 equivalents), in an appropriate solvent (e.g., decane or dichloromethane).
-
Oxidation Reaction: Cool the reaction mixture from Step 1 to 0°C and slowly add the oxidant solution.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the completion of the oxidation by TLC or ³¹P NMR.
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite or sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting dibenzyl-protected phosphate triester by silica gel column chromatography.
Step 3: Deprotection (Hydrogenolysis)
-
Catalyst Setup: Dissolve the purified dibenzyl-protected phosphate triester in a suitable solvent such as methanol, ethanol, or tetrahydrofuran. Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the deprotection by TLC or mass spectrometry. The reaction is typically complete within 2-16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5'-monophosphate nucleoside.
-
Purification: Purify the final product by a suitable method such as reversed-phase HPLC.
Protocol 2: Solid-Phase Synthesis of a Modified Oligonucleotide
This protocol describes the standard cycle for automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) to which the first protected nucleoside is attached.
-
Cycle 1: Detritylation (Deblocking)
-
Remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.
-
Wash the support with acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Cycle 2: Coupling
-
Activate the desired nucleoside phosphoramidite (e.g., a 2'-O-methylated phosphoramidite) with an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in acetonitrile.
-
Deliver the activated phosphoramidite to the solid support, where it reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.
-
-
Cycle 3: Capping
-
Cap any unreacted 5'-hydroxyl groups by acetylation using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants in the final oligonucleotide.
-
-
Cycle 4: Oxidation
-
Oxidize the newly formed phosphite triester to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
-
Repeat Cycles: Repeat steps 2-5 for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
Final Cleavage and Deprotection:
-
After the final coupling cycle, cleave the oligonucleotide from the solid support using a concentrated aqueous ammonia solution.
-
This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
For RNA synthesis, an additional deprotection step is required to remove the 2'-hydroxyl protecting groups.
-
-
Purification: Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Caption: Workflow for solution-phase synthesis.
Caption: Solid-phase oligonucleotide synthesis cycle.
Caption: RNAi pathway with modified siRNAs.
References
- 1. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. RNA interference - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Enamine [enamine.net]
- 6. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 7. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dibenzyl N,N-diisopropylphosphoramidite in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent widely employed in bioconjugation and synthetic organic chemistry.[1][2] Its primary application lies in the phosphoramidite method for oligonucleotide synthesis, where it serves as a key building block for introducing a phosphodiester linkage.[3][4] This reagent is particularly valuable for the 5'-phosphorylation of synthetic oligonucleotides, enabling their subsequent ligation or conjugation to other biomolecules such as peptides, proteins, and sugars.[2][5] Its dibenzyl-protected phosphate group offers stability during synthesis and can be efficiently deprotected under mild conditions, making it compatible with sensitive biomolecules.[6] These application notes provide detailed protocols for the use of this compound in the 5'-phosphorylation of oligonucleotides and their subsequent bioconjugation.
Core Applications
This compound is instrumental in several key areas of bioconjugation and drug development:
-
5'-Phosphorylation of Oligonucleotides: Essential for enzymatic ligation (e.g., in DNA library preparation and mutagenesis) and for creating a reactive handle for further conjugation.[7][8][9]
-
Synthesis of Modified Oligonucleotides: Used in the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides and siRNAs, including the formation of phosphorothioate and phosphorodiamidate morpholino oligomer (PMO) backbones.[1][10]
-
Bioconjugation: Facilitates the covalent attachment of oligonucleotides to other biomolecules, enabling the development of targeted drug delivery systems, diagnostic probes, and novel biomaterials.[1][11][12][13]
-
Phosphopeptide Synthesis: Can be utilized in the synthesis of phosphopeptides, which are crucial for studying signal transduction pathways and protein regulation.[14]
Chemical Pathway for 5'-Phosphorylation and Bioconjugation
The overall workflow involves the initial phosphorylation of a hydroxyl group on a solid-supported oligonucleotide using this compound, followed by oxidation and deprotection, and subsequent conjugation to a biomolecule.
Caption: Workflow for 5'-phosphorylation and bioconjugation.
Experimental Protocols
Protocol 1: 5'-Phosphorylation of a Solid-Supported Oligonucleotide
This protocol describes the manual phosphorylation of an oligonucleotide on a solid support using this compound. This procedure is typically performed as the final step in an automated oligonucleotide synthesis cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide (with the 5'-DMT group removed)
-
This compound
-
Activator solution: 0.45 M Tetrazole in Acetonitrile
-
Oxidizer solution: 0.1 M Iodine in THF/Pyridine/Water
-
Anhydrous Acetonitrile
-
Syringes and needles
-
Reaction vessel (e.g., a syringe with a frit)
Procedure:
-
Preparation: Ensure the solid support with the oligonucleotide is dry and has a free 5'-hydroxyl group (i.e., the final detritylation step of the synthesis has been completed).
-
Phosphitylation Reaction:
-
Prepare a solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
In the reaction vessel, mix the phosphoramidite solution with the activator solution.
-
Immediately add this mixture to the solid support.
-
Allow the reaction to proceed for 5-10 minutes at room temperature with occasional agitation.
-
-
Washing: After the coupling, wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted reagents.
-
Oxidation:
-
Add the oxidizer solution to the solid support.
-
Incubate for 1-2 minutes at room temperature. The solution will turn dark brown.
-
Wash the support extensively with acetonitrile until the eluent is colorless.
-
-
Drying: Dry the solid support under a stream of argon or nitrogen.
Protocol 2: Deprotection and Purification of the 5'-Phosphorylated Oligonucleotide
This protocol outlines the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Solid support with 5'-dibenzyl phosphorylated oligonucleotide
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
HPLC system for purification
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat the vial at 55°C for 8-12 hours.
-
Cool the vial, and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness.
-
-
Debenzylation (Removal of Benzyl Groups):
-
Dissolve the dried, partially deprotected oligonucleotide in an alcohol (methanol or ethanol).
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Evaporate the solvent.
-
-
Purification:
-
Dissolve the crude 5'-phosphorylated oligonucleotide in an appropriate buffer.
-
Purify the oligonucleotide by reverse-phase or ion-exchange HPLC.
-
Collect the fractions corresponding to the full-length, phosphorylated product.
-
Desalt the purified oligonucleotide.
-
Protocol 3: Bioconjugation of a 5'-Phosphorylated Oligonucleotide to an Amine-Modified Peptide
This protocol describes the conjugation of the purified 5'-phosphorylated oligonucleotide to a peptide containing a primary amine (e.g., at the N-terminus or on a lysine side chain) via amide bond formation.
Materials:
-
Purified 5'-phosphorylated oligonucleotide
-
Amine-modified peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
HPLC system for purification
Procedure:
-
Activation of the 5'-Phosphate:
-
Dissolve the 5'-phosphorylated oligonucleotide in the reaction buffer.
-
Add a 10- to 50-fold molar excess of both EDC and NHS.
-
Incubate at room temperature for 15-30 minutes to activate the phosphate group by forming an NHS-ester intermediate.
-
-
Conjugation to the Peptide:
-
Dissolve the amine-modified peptide in the reaction buffer.
-
Add the peptide solution to the activated oligonucleotide solution. A 1.5- to 5-fold molar excess of the peptide is recommended.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction and hydrolyze any remaining NHS-ester.
-
-
Purification of the Conjugate:
-
Purify the oligonucleotide-peptide conjugate by HPLC. The choice between reverse-phase and ion-exchange chromatography will depend on the properties of the peptide and oligonucleotide.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate.
-
Quantitative Data Summary
The efficiency of phosphoramidite-based synthesis and subsequent conjugation can vary depending on the specific sequences, reagents, and reaction conditions. The following table summarizes typical performance data.
| Parameter | Typical Value | Reference |
| Phosphoramidite Coupling Efficiency | >98% per step | [15] |
| Yield of Phosphorylated Oligonucleotide (crude) | 60-80% | General estimate based on synthesis efficiency |
| Yield of Purified Phosphorylated Oligonucleotide | 20-50% | General estimate based on synthesis and purification |
| Bioconjugation Efficiency (to amine-modified molecules) | 40-70% | [16] |
Workflow Diagram for Oligonucleotide Synthesis Cycle
The synthesis of the oligonucleotide backbone prior to 5'-phosphorylation follows a well-established cycle of deprotection, coupling, capping, and oxidation.
Caption: Automated oligonucleotide synthesis cycle.
Conclusion
This compound is a cornerstone reagent for the chemical synthesis and modification of oligonucleotides. Its reliability in phosphoramidite chemistry allows for the efficient introduction of a 5'-phosphate group, which is a critical step for a wide range of bioconjugation applications. The protocols provided herein offer a comprehensive guide for researchers in the fields of biotechnology and drug development to successfully utilize this reagent for creating sophisticated oligonucleotide-based constructs. The success of these protocols is contingent on the use of high-quality, anhydrous reagents and careful attention to the reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Enamine [enamine.net]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. glenresearch.com [glenresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Custom Oligonucleotide-Peptide Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. glenresearch.com [glenresearch.com]
Step-by-step guide for DNA synthesis coupling cycle
Application Notes and Protocols
Topic: Step-by-Step Guide for the DNA Synthesis Coupling Cycle Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical DNA synthesis is a cornerstone of modern molecular biology, enabling a vast range of applications from PCR and sequencing to gene synthesis and therapeutics. The most widely used method for automated solid-phase DNA synthesis is the phosphoramidite method, which proceeds in the 3' to 5' direction.[1] This process involves a series of repeated chemical reactions, collectively known as the synthesis cycle, to add one nucleotide at a time to a growing oligonucleotide chain attached to a solid support.[2][3] Each cycle consists of four primary steps: deblocking (detritylation), coupling, capping, and oxidation.[4] Achieving high efficiency at each step, particularly the coupling step, is critical for the successful synthesis of high-quality, full-length oligonucleotides.[5][6]
This document provides a detailed protocol and technical overview of the DNA synthesis cycle for professionals engaged in oligonucleotide synthesis and its applications.
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process where each cycle adds a single nucleotide. The entire process is automated on a DNA synthesizer, which controls the precise delivery of reagents to the solid support packed in a synthesis column.[2][7]
-
Deblocking (Detritylation): The cycle begins by removing the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support.[4] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[7][8] The removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The released DMT cation is orange and its absorbance at 495 nm can be measured to monitor the efficiency of the synthesis cycle in real-time.[9]
-
Coupling: In this crucial step, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2] The activated phosphoramidite intermediate then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[4][10] This reaction is highly sensitive to moisture, which can react with the activated phosphoramidite and reduce coupling efficiency.[6][9] Therefore, all reagents and solvents must be anhydrous.[9]
-
Capping: The coupling reaction is highly efficient but not perfect; a small fraction of the 5'-hydroxyl groups (typically 0.5-2%) may fail to react.[4][8] To prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions ("shortmers"), a capping step is performed.[4] The unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole.[8] This renders the unreacted chains inert for the remainder of the synthesis process.[4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[7] This is accomplished through oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine.[8] This step completes the cycle, and the oligonucleotide is ready for the next deblocking step to add the subsequent nucleotide.[3]
Quantitative Data Summary
The efficiency of each step in the synthesis cycle directly impacts the final yield of the full-length oligonucleotide. The relationship can be expressed by the formula: Yield = (Coupling Efficiency) ^ (N-1) , where N is the number of bases in the oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the desired product, especially for long oligonucleotides.[5][11]
| Parameter | Step 1: Deblocking | Step 2: Coupling | Step 3: Capping | Step 4: Oxidation |
| Primary Reagents | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[8][12] | Phosphoramidite Monomer; Activator (e.g., ETT, DCI)[2] | Cap Mix A: Acetic Anhydride; Cap Mix B: N-Methylimidazole[8] | 0.02-0.1 M Iodine in THF/Pyridine/Water[8] |
| Solvent | Dichloromethane (DCM) | Anhydrous Acetonitrile[9] | Acetonitrile/Pyridine | Tetrahydrofuran (THF) |
| Typical Reaction Time | 30 - 60 seconds[1] | 30 seconds (standard bases) to 10 minutes (modified bases)[8] | ~20 - 30 seconds | ~20 - 30 seconds |
| Typical Efficiency | > 99% | 98.5% - 99.6%[4][5] | > 99% | > 99% |
| Purpose | Remove 5'-DMT group to expose 5'-OH | Form phosphite triester bond with next base[4] | Block unreacted 5'-OH groups to prevent deletions[4] | Stabilize the internucleotide linkage to a phosphate triester[3] |
Experimental Protocols
This protocol outlines a single cycle for solid-phase DNA synthesis on an automated synthesizer. All reagents should be DNA-synthesis grade and anhydrous where specified.
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside
-
Phosphoramidite solutions (dA, dG, dC, dT) in anhydrous acetonitrile (e.g., 0.1 M)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Deblocking solution: 3% TCA in DCM[12]
-
Capping solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water[8]
-
Anhydrous acetonitrile (wash solvent)[9]
Methodology: Single Synthesis Cycle
-
Preparation:
-
Ensure the DNA synthesizer fluidics are primed and free of leaks.[9]
-
Install the appropriate phosphoramidite and reagent reservoirs.
-
Pack a synthesis column with the CPG solid support containing the first nucleoside.
-
-
Step 1: Deblocking (Detritylation)
-
Wash the column with anhydrous acetonitrile to remove any residual moisture.
-
Deliver the deblocking solution (3% TCA in DCM) to the column and incubate for approximately 45-60 seconds to remove the 5'-DMT protecting group.
-
Divert the flow-through containing the orange DMT cation to a fraction collector or spectrophotometer to quantify cycle efficiency.[9]
-
Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid, as residual acid can inhibit the coupling reaction.
-
-
Step 2: Coupling
-
Simultaneously deliver the desired phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 30-120 seconds for standard nucleotides. Note: Modified phosphoramidites may require significantly longer coupling times (e.g., 5-10 minutes).[8]
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
-
Step 3: Capping
-
Deliver the capping solutions (Cap A and Cap B) to the column.
-
Allow the acetylation reaction to proceed for approximately 30 seconds to permanently block any unreacted 5'-hydroxyl groups.[8]
-
Wash the column with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
Deliver the oxidation solution (Iodine in THF/Water/Pyridine) to the column.
-
Incubate for approximately 30 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.[3]
-
Wash the column thoroughly with anhydrous acetonitrile to remove residual iodine and water.
-
-
Cycle Completion:
-
The cycle is now complete. To continue elongating the oligonucleotide, the process returns to Step 1 for the removal of the DMT group from the newly added nucleotide. This entire cycle is repeated until the desired sequence is synthesized.
-
Visual Workflow
Caption: Workflow of the four-step phosphoramidite DNA synthesis cycle.
References
- 1. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 2. News - The basic principle of DNA synthesis [honyabio.com]
- 3. biotage.com [biotage.com]
- 4. idtdna.com [idtdna.com]
- 5. metabion.com [metabion.com]
- 6. glenresearch.com [glenresearch.com]
- 7. wenzhanglab.com [wenzhanglab.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. benchchem.com [benchchem.com]
- 10. 28.7 DNA Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Dibenzyl N,N-diisopropylphosphoramidite in siRNA Therapeutics Development
Introduction
Small interfering RNA (siRNA) therapeutics represent a promising class of drugs that leverage the natural RNA interference (RNAi) pathway to silence disease-causing genes with high specificity.[1][2] The development of these therapeutics relies heavily on the chemical synthesis of high-purity, and often chemically modified, oligonucleotides.[3] Phosphoramidite chemistry is the gold standard for this process, enabling the precise, automated, and scalable synthesis of siRNA molecules.[3][4][5] Within this chemical framework, reagents such as Dibenzyl N,N-diisopropylphosphoramidite play a crucial role, particularly in the creation of modified siRNA constructs with enhanced therapeutic properties.[6][7]
These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing detailed methodologies and insights into the synthesis, purification, and application of siRNA therapeutics.
Application Note 1: The Role of this compound in siRNA Synthesis
This compound is a versatile phosphoramidite reagent used in organic synthesis, particularly in the preparation of oligonucleotides.[6] In the context of siRNA therapeutics, its primary role is as a phosphorylating agent and a precursor for creating modified phosphate backbones, which are critical for improving the stability and pharmacokinetic profile of the drug.
Key Functions:
-
Phosphorylation: This reagent can be used to introduce a phosphate group at a specific position within the oligonucleotide chain, often at the 5' terminus.
-
Backbone Modification: It is a valuable intermediate in the production of phosphorothioate linkages.[6] Replacing a non-bridging oxygen with sulfur in the phosphate backbone (phosphorothioate modification) significantly increases the siRNA's resistance to degradation by nucleases, a common challenge in vivo.[1]
-
Versatility: Its unique structure allows for straightforward incorporation into various synthetic pathways, facilitating the development of complex molecular designs for therapeutic applications.[6][7]
References
- 1. New breakthroughs in siRNA therapeutics expand the drug pipeline | CAS [cas.org]
- 2. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. twistbioscience.com [twistbioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphoramidite Activators for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is a critical determinant of the overall synthesis efficiency and the purity of the final product. This step is facilitated by an activator, a weak acid that protonates the phosphoramidite, rendering it susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside.[1]
Historically, 1H-tetrazole has been the gold standard activator for DNA synthesis.[2] However, its limitations, such as modest reaction rates, particularly with sterically hindered monomers (e.g., in RNA synthesis), and limited solubility in acetonitrile, have spurred the development of more potent activators.[2][3] This document provides a detailed overview of two commonly used activators, 1H-tetrazole and 4,5-Dicyanoimidazole (DCI), comparing their performance and providing protocols for their use.
Mechanism of Action
The activation of a phosphoramidite by an activator like tetrazole is a two-step process.[2][4] First, the acidic activator protonates the diisopropylamino group of the phosphoramidite.[2][] This protonation converts the diisopropylamino group into a good leaving group. Subsequently, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate.[2][6] This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage.[][7]
The efficiency of an activator is influenced by its acidity (pKa) and nucleophilicity.[4] A more acidic activator will lead to faster protonation, while a more nucleophilic activator will accelerate the formation of the reactive intermediate.[2] However, excessive acidity can lead to undesirable side reactions, such as the premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in the addition of multiple bases in a single cycle (n+1 products).[2][8]
Comparative Analysis of Activators
The choice of activator significantly impacts coupling efficiency, reaction time, and the overall success of oligonucleotide synthesis, especially for demanding applications like RNA synthesis or large-scale production. Below is a comparative summary of 1H-Tetrazole and DCI.
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.8 - 4.9[3][4] | ~0.5 M[3][4] | Standard for DNA synthesis, less effective for sterically hindered RNA monomers.[3][9] Can cause precipitation issues due to limited solubility.[2] | Routine DNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2[4][9] | Up to 1.1 M[4][9] | Less acidic and more nucleophilic than tetrazole, leading to faster coupling rates and higher yields, especially with bulky monomers.[4][9][10] Reduced risk of detritylation.[8] | RNA synthesis, large-scale synthesis, and for sterically demanding monomers.[4][9] |
Experimental Protocols
Preparation of Activator Solutions
Caution: Always handle activators and solvents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetonitrile is flammable and toxic.
Materials:
-
1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) powder
-
Anhydrous acetonitrile
-
Clean, dry amber glass bottle with a septum-sealed cap
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
Protocol:
-
Ensure the glassware is completely dry by heating in an oven at 120°C for at least 2 hours and cooling under a stream of dry argon or nitrogen.
-
Weigh the required amount of activator powder in a dry container.
-
Transfer the powder to the amber glass bottle containing a magnetic stir bar.
-
Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.25 M for DCI, 0.45 M for Tetrazole).
-
Seal the bottle with the septum cap and immediately begin purging with inert gas.
-
Stir the solution at room temperature until the activator is completely dissolved. For tetrazole, this may require gentle warming.
-
Store the prepared solution under an inert atmosphere and away from moisture.
Standard Coupling Protocol on an Automated Synthesizer
This protocol describes a typical coupling cycle on an automated DNA/RNA synthesizer. The specific timings and volumes may need to be optimized based on the synthesizer model, solid support, and the specific oligonucleotide sequence.
Reagents:
-
Prepared activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Phosphoramidite solution (e.g., 0.1 M in acetonitrile)
-
Acetonitrile (wash solvent)
Protocol:
-
Pre-Coupling Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.
-
Activator and Phosphoramidite Delivery: The activator solution and the phosphoramidite solution are delivered simultaneously to the synthesis column. The reagents are then allowed to react with the solid support-bound oligonucleotide for a predetermined coupling time.
-
Post-Coupling Wash: The column is washed again with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.[7]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]
-
Detritylation: The 5'-DMT protecting group is removed to prepare for the next coupling cycle.[7]
Diagrams
Caption: Mechanism of phosphoramidite activation and coupling.
Caption: Workflow of a single cycle in automated oligonucleotide synthesis.
Caption: Logical flow for selecting an appropriate phosphoramidite activator.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the precise and automated assembly of DNA and RNA sequences. This methodology, primarily utilizing phosphoramidite chemistry, has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, allowing for the efficient removal of excess reagents and byproducts at each step. This document provides a detailed overview of the solid-phase synthesis protocol, including key experimental procedures, quantitative data, and visual representations of the underlying chemical processes.
Principle of Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides on a solid support proceeds in the 3' to 5' direction, contrary to the biological 5' to 3' synthesis. The process is a cyclical reaction with four main steps for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1] This cycle is repeated until the desired sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.
Experimental Protocols
Solid Support and First Nucleoside Attachment
The synthesis begins with the first nucleoside covalently linked to a solid support, typically controlled-pore glass (CPG) or polystyrene beads.[2] The 3'-hydroxyl group of this nucleoside is attached to the support via a linker, while its 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[3]
The Synthesis Cycle
The automated synthesis cycle consists of the following four steps for the addition of each subsequent nucleotide:
a. Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Protocol:
-
Wash the solid support with an anhydrous solvent (e.g., acetonitrile).
-
Introduce a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[4]
-
Allow the reaction to proceed for a defined period (typically 1-3 minutes). The release of the orange-colored DMT cation can be monitored spectrophotometrically at around 495 nm to quantify the coupling efficiency of the previous cycle.[3][5]
-
Wash the support thoroughly with an anhydrous solvent to remove the acid and the cleaved DMT group.
-
b. Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite monomer.
-
Protocol:
-
Deliver the next nucleoside phosphoramidite and an activator solution simultaneously to the synthesis column.
-
Common activators include 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).
-
The coupling reaction is rapid, typically taking 30 seconds for standard DNA bases and up to 5-10 minutes for modified bases.[6] A 5-fold molar excess of the phosphoramidite and a 20-fold molar excess of the activator are commonly used.[6]
-
Wash the support with an anhydrous solvent to remove unreacted phosphoramidite and activator.
-
c. Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[7][8]
-
Protocol:
d. Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Protocol:
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the phosphate backbone and the nucleobases.
-
Protocol:
-
Cleavage from Support: Treat the solid support with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at room temperature.[9] This cleaves the succinyl linker, releasing the oligonucleotide into the solution.
-
Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed by β-elimination under the same basic conditions.
-
Base Deprotection: The protecting groups on the exocyclic amines of adenine (benzoyl), cytosine (benzoyl), and guanine (isobutyryl) are removed by heating the oligonucleotide in the basic solution (e.g., concentrated aqueous ammonia at 55°C for 5-8 hours).[9][10] For sensitive modified oligonucleotides, milder deprotection conditions using "ultramild" protecting groups may be employed.[11]
-
Purification
-
Objective: To separate the full-length product from truncated sequences and other impurities.
-
Protocol (RP-HPLC):
-
Method: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used method for oligonucleotide purification.[12][13]
-
Principle: The separation is based on the hydrophobicity of the oligonucleotide. The negatively charged phosphate backbone is paired with an ion-pairing agent (e.g., triethylammonium acetate, TEAA), allowing the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C8 or C18).[14]
-
Procedure:
-
Dissolve the crude oligonucleotide in an appropriate buffer.
-
Inject the sample onto the RP-HPLC column.
-
Elute with a gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
-
Desalting: After purification, the oligonucleotide is desalted using methods like size-exclusion chromatography or ethanol precipitation.
-
Data Presentation
Table 1: Typical Reagents and Conditions for Solid-Phase Oligonucleotide Synthesis
| Step | Reagent/Solution | Typical Concentration | Typical Time |
| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 1-3 min |
| Coupling | Phosphoramidite Monomer | 0.1 M in Acetonitrile | 30 sec - 10 min |
| Activator (e.g., ETT) | 0.25 - 0.5 M in Acetonitrile | 30 sec - 10 min | |
| Capping | Cap A: Acetic Anhydride/Pyridine/THF | 1:1:8 (v/v/v) | 1-2 min |
| Cap B: N-Methylimidazole/THF | 16% (v/v) | 1-2 min | |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | ~30 sec |
| Cleavage & Deprotection | Concentrated Aqueous Ammonia | ~30% | 1 hr (cleavage at RT), 5-8 hr (deprotection at 55°C) |
| AMA (Ammonia/Methylamine) | 1:1 (v/v) | Faster deprotection times |
Table 2: Relationship Between Coupling Efficiency and Theoretical Yield of Full-Length Product
The theoretical yield of full-length oligonucleotide can be calculated using the formula: Yield = (Coupling Efficiency)^(N-1) , where N is the number of bases in the oligonucleotide.[4][11]
| Oligonucleotide Length (N) | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20-mer | 68.1% | 82.6% | 90.9% |
| 40-mer | 45.5% | 67.6% | 82.2% |
| 60-mer | 30.4% | 55.3% | 74.4% |
| 80-mer | 20.3% | 45.2% | 67.3% |
| 100-mer | 13.5% | 37.0% | 60.9% |
Data derived from the yield calculation formula.[4][15]
Visualizations
Caption: Overall workflow of solid-phase oligonucleotide synthesis.
Caption: Chemical transformations in the synthesis cycle.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. biotage.com [biotage.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. idtdna.com [idtdna.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atdbio.com [atdbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DNA寡核苷酸合成 [sigmaaldrich.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. genelink.com [genelink.com]
Synthesis of Phosphate Derivatives for Amino Acids and Sugars: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of phosphate derivatives of amino acids and sugars. These compounds are critical tools in studying a wide array of biological processes, including signal transduction, and are pivotal in the development of novel therapeutics.
Introduction
Phosphorylation is a fundamental post-translational modification that regulates protein function and a key step in many metabolic pathways involving sugars. The synthesis of stable phosphate derivatives of amino acids (e.g., phosphoserine, phosphothreonine, and phosphotyrosine) and sugars (e.g., glucose-6-phosphate) is essential for a deeper understanding of these processes. This guide outlines established methods for preparing these important molecules, focusing on phosphoramidite-based strategies for amino acids and both chemical and enzymatic approaches for sugars.
Synthesis of Phosphoamino Acid Derivatives
The predominant method for synthesizing phosphoamino acids for peptide synthesis is the "building block" approach. This involves the incorporation of a pre-phosphorylated and protected amino acid derivative during solid-phase peptide synthesis (SPPS). The phosphoramidite method, followed by oxidation, is a widely used and efficient strategy for the phosphorylation of the amino acid's hydroxyl group.
Key Reagents and Protecting Groups
Successful synthesis hinges on the appropriate choice of protecting groups for the amino acid's alpha-amino and carboxyl groups, as well as the phosphate moiety itself.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | |
| Phosphate Group | Benzyl (Bzl) | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (TFA) |
| Dimethyl | High and low acidic conditions | |
| Di-tert-butyl | Mild acid (e.g., dilute TFA) | |
| Sugar Hydroxyl Groups | Acetyl (Ac) | Mild base (e.g., Zemplén deacetylation) |
Experimental Protocol 1: Synthesis of Fmoc-Ser(PO(OBzl)OH)-OH
This protocol describes the synthesis of a commonly used building block for incorporating phosphoserine into peptides.
Materials:
-
Fmoc-Ser-OH
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Phosphitylation:
-
Dissolve Fmoc-Ser-OH (1 equivalent) and 1H-tetrazole (2.5 equivalents) in anhydrous DCM.
-
Slowly add this compound (1.1 equivalents) to the solution at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of m-CPBA (1.2 equivalents) in DCM dropwise.
-
Stir for 30 minutes at 0 °C, then for 1 hour at room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 10% aqueous sodium bisulfite, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-Ser(PO(OBzl)₂)-OH.
-
-
Selective Debenzylation:
-
To obtain the monobenzyl protected derivative, further selective debenzylation can be performed if required, though Fmoc-Ser(PO(OBzl)OH)-OH is also commercially available.[1]
-
Quantitative Data for Phosphopeptide Synthesis:
The efficiency of incorporating phosphoamino acid building blocks can vary depending on the coupling method and the peptide sequence.
| Phosphoamino Acid Derivative | Coupling Method | Purity (%) | Overall Yield (%) | Reference |
| Fmoc-Tyr(PO(OBzl)OH)-OH | HBTU/HOBt/DIPEA | >95 | Sequence-dependent | [2] |
| Fmoc-Ser(PO(OBzl)OH)-OH | HATU/DIPEA | >90 | Sequence-dependent | [3] |
| CTEDQY(pS)LVED-NH₂ | CarboMAX™ (Microwave) | 82 | Not specified | [4] |
| CPSPA(pT)DPSLY-NH₂ | CarboMAX™ (Microwave) | 73 | Not specified | [4] |
| CSDGG(pY)MDMSK-NH₂ | CarboMAX™ (Microwave) | 62 | Not specified | [4] |
Note: Yields in solid-phase peptide synthesis are highly sequence-dependent and can be influenced by factors such as steric hindrance and aggregation.[5][6]
Experimental Workflow: Solid-Phase Phosphopeptide Synthesis
Caption: Workflow for solid-phase synthesis of a phosphopeptide.
Synthesis of Sugar Phosphate Derivatives
Sugar phosphates can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired product, scale, and stereoselectivity.
Experimental Protocol 2: Enzymatic Synthesis of Glucose-6-Phosphate
This protocol utilizes hexokinase to catalyze the phosphorylation of glucose, a method that is highly specific and efficient.[7]
Materials:
-
D-Glucose
-
ATP (Adenosine triphosphate)
-
Hexokinase (from Saccharomyces cerevisiae)
-
Polyphosphate kinase 2 (PPK2) for ATP regeneration (optional but recommended for larger scale)
-
Polyphosphate
-
Magnesium chloride (MgCl₂)
-
Sodium phosphate buffer (pH 7.5)
-
Glucose-6-phosphate dehydrogenase (G6PDH) and NAD⁺ (for quantification)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in 50 mM sodium phosphate buffer (pH 7.5) containing:
-
50 mM D-Glucose
-
10 mM MgCl₂
-
2 mM ATP
-
50 mM Polyphosphate (if using PPK2 for ATP regeneration)
-
-
Equilibrate the reaction mixture to 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding hexokinase (e.g., 0.3125 U/mL) and PPK2 (e.g., 0.115 U/mL if regenerating ATP).
-
Incubate the reaction at 30°C. Samples can be taken periodically to monitor the conversion of glucose to glucose-6-phosphate.[7]
-
-
Reaction Monitoring and Quantification:
-
Purification:
-
For purification, the reaction mixture can be subjected to electrodialysis to remove salts, followed by crystallization.[9]
-
Quantitative Data for Enzymatic Sugar Phosphate Synthesis:
| Substrate | Product | Enzyme System | Conversion (%) | Final Concentration (g/L) | Reference |
| Glucose | Glucose-6-Phosphate | Hexokinase/PPK2 | 85 | 12.56 | [7] |
| Maltose | β-Glucose-1-Phosphate | Maltose Phosphorylase & Baker's Yeast | 76 | Not specified (181g isolated) | [9] |
Chemical vs. Enzymatic Synthesis of Sugar Phosphates
Caption: Comparison of chemical and enzymatic synthesis routes for sugar phosphates.
Signaling Pathways Involving Phosphate Derivatives
Phosphorylated amino acids are key components of numerous signaling pathways, acting as molecular switches that are turned on by kinases and off by phosphatases.
Insulin Signaling Pathway
Insulin binding to its receptor triggers a cascade of phosphorylation events, primarily on tyrosine residues, leading to the activation of downstream pathways like the PI3K/Akt and Ras/MAPK pathways, which regulate glucose metabolism and cell growth.[1][10][11][12][13]
Caption: Simplified diagram of the insulin signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation.[9][14][15][16][17] Activation involves sequential phosphorylation of serine, threonine, and tyrosine residues.
Caption: Overview of the MAPK/ERK signaling cascade.
Conclusion
The synthesis of phosphate derivatives of amino acids and sugars is a cornerstone of modern chemical biology and drug discovery. The protocols and data presented herein provide a foundation for researchers to produce these valuable compounds. The choice between chemical and enzymatic methods for sugar phosphorylation will depend on the specific application, while the building block approach remains the gold standard for phosphopeptide synthesis. The ability to synthesize these molecules allows for the detailed investigation of signaling pathways and the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Manual vs. Automated Coupling for Custom Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom oligonucleotides, particularly those incorporating modified residues, is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite method is the gold standard for this process, offering high coupling efficiencies and adaptability. This chemistry involves a four-step cycle: deblocking, coupling, capping, and oxidation, which is repeated to build the oligonucleotide chain.[1][2] A critical choice in oligonucleotide synthesis is the method of coupling: manual or automated.
Automated synthesis on dedicated instruments is the standard for high-throughput production of routine oligonucleotides, offering speed and consistency.[3][4] However, for precious, unstable, or sterically hindered custom phosphoramidites, manual coupling offers a level of control and flexibility that can be advantageous.[5] This document provides a detailed comparison of manual and automated coupling methods for custom phosphoramidites, including experimental protocols, quantitative data, and troubleshooting guidance.
Comparison of Manual and Automated Coupling Methods
The decision between manual and automated coupling depends on several factors, including the scale of synthesis, the nature of the custom phosphoramidite, and the specific research or development goals.
| Parameter | Manual Coupling | Automated Coupling |
| Control & Flexibility | High degree of control over reaction conditions (e.g., coupling time, reagent concentration). Ideal for optimizing the incorporation of novel or challenging phosphoramidites. | Less flexible; relies on pre-programmed instrument protocols. |
| Reagent Consumption | Minimal; reagents are dispensed precisely as needed, making it cost-effective for expensive custom phosphoramidites. | Higher due to instrument priming and wash cycles, which can be wasteful for small-scale synthesis of precious amidites. |
| Throughput | Low; suitable for a small number of syntheses. | High; capable of synthesizing multiple oligonucleotides simultaneously in plate or column format.[4] |
| Typical Coupling Efficiency | Can be very high (>99%) with careful optimization and is suitable for difficult couplings that may require longer reaction times or multiple couplings. For some less reactive phosphoramidites, manual coupling is necessary to achieve acceptable yields. | Consistently high for standard phosphoramidites (typically >98-99%).[2] May be lower for custom phosphoramidites without protocol optimization. |
| Hands-on Time | High; requires constant operator attention. | Low; the instrument runs unattended after initial setup.[3] |
| Reproducibility | Operator-dependent. | High, due to precise, automated reagent delivery. |
| Cost | Lower initial investment (no synthesizer required). Can be more cost-effective for infrequent or small-scale synthesis of custom oligonucleotides. | High initial investment for the synthesizer. More cost-effective for high-throughput, routine synthesis. |
Experimental Protocols
General Considerations for Custom Phosphoramidites
-
Anhydrous Conditions: Phosphoramidite chemistry is extremely sensitive to moisture. All solvents and reagents must be strictly anhydrous (water content < 30 ppm).[1][5] Use of molecular sieves is recommended.[5]
-
Phosphoramidite Quality: The purity of the custom phosphoramidite is critical. Impurities can significantly reduce coupling efficiency.[1]
-
Activator Selection: The choice of activator (e.g., 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), dicyanoimidazole (DCI)) and its concentration are crucial for efficient coupling, especially for sterically hindered custom phosphoramidites.[1]
Protocol for Manual Coupling of a Custom Phosphoramidite
This protocol is designed for the manual incorporation of a single custom phosphoramidite into a growing oligonucleotide chain on a solid support.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside.
-
Custom phosphoramidite, dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
-
Syringes and needles.
-
Synthesis column.
Procedure:
-
Deblocking:
-
Wash the CPG support in the synthesis column with anhydrous acetonitrile (3 x 1 mL).
-
Pass the deblocking solution (1 mL) through the column for 2-3 minutes to remove the 5'-DMT protecting group. The appearance of an orange color indicates successful deprotection.
-
Wash the CPG support with anhydrous acetonitrile (5 x 1 mL) to remove the acid.
-
-
Coupling:
-
In a separate vial, mix the custom phosphoramidite solution (e.g., 100 µL of 0.1 M solution) with the activator solution (e.g., 100 µL of 0.25 M ETT).
-
Immediately draw the mixture into a syringe and pass it back and forth through the synthesis column for the desired coupling time (e.g., 5-15 minutes). For particularly difficult couplings, this step can be repeated (double or triple coupling) before proceeding to oxidation.
-
Wash the CPG support with anhydrous acetonitrile (3 x 1 mL).
-
-
Capping:
-
Mix equal volumes of Capping A and Capping B solutions (e.g., 500 µL each).
-
Pass the capping mixture through the column for 2-3 minutes to block any unreacted 5'-hydroxyl groups.
-
Wash the CPG support with anhydrous acetonitrile (3 x 1 mL).
-
-
Oxidation:
-
Pass the oxidizing solution (1 mL) through the column for 2-3 minutes to convert the unstable phosphite triester to a stable phosphate triester.
-
Wash the CPG support with anhydrous acetonitrile (5 x 1 mL).
-
-
The cycle can be repeated for the addition of subsequent phosphoramidites.
Protocol for Automated Coupling of a Custom Phosphoramidite
This protocol outlines the general steps for incorporating a custom phosphoramidite using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer.
-
All necessary reagents for automated synthesis (deblocking, capping, oxidizing solutions, anhydrous acetonitrile).
-
Custom phosphoramidite dissolved in anhydrous acetonitrile to the concentration specified by the instrument manufacturer (typically 0.05-0.1 M).
-
Activator solution compatible with the synthesizer and the custom phosphoramidite.
Procedure:
-
Preparation:
-
Dissolve the custom phosphoramidite in the appropriate volume of anhydrous acetonitrile in a bottle compatible with the synthesizer.
-
Install the custom phosphoramidite bottle on a designated port on the synthesizer.
-
Ensure all other reagent bottles are sufficiently filled and properly installed.
-
-
Programming the Synthesis:
-
Enter the desired oligonucleotide sequence into the synthesizer's software.
-
For the position of the custom phosphoramidite, select the corresponding port.
-
Modify the standard synthesis protocol for the custom phosphoramidite if necessary. Key parameters to consider adjusting are:
-
Coupling Time: Increase the coupling time (e.g., from a standard of 30 seconds to 5-15 minutes) for sterically hindered or less reactive custom phosphoramidites.[6]
-
Double/Triple Coupling: Program the synthesizer to perform two or three consecutive coupling steps before the oxidation step to maximize efficiency for precious or difficult-to-couple amidites.
-
-
-
Initiate Synthesis:
-
Start the synthesis run. The instrument will automatically perform the deblocking, coupling, capping, and oxidation steps for each cycle until the entire sequence is synthesized.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected according to standard protocols, which may need to be adjusted based on the chemical nature of the custom modification.
-
Visualization of Workflows
Caption: Manual phosphoramidite coupling workflow.
Caption: Automated phosphoramidite coupling workflow.
Troubleshooting
Low coupling efficiency is a common issue when working with custom phosphoramidites. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: Water hydrolyzes the phosphoramidite and activator.[1][5] | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality reagents. Store phosphoramidites under an inert atmosphere.[1] |
| Degraded Phosphoramidite/Activator: Reagents have a finite shelf life and can degrade over time.[1] | Use fresh batches of phosphoramidites and activator. | |
| Suboptimal Activator: The activator may not be potent enough for a sterically hindered phosphoramidite. | Use a stronger activator (e.g., BTT instead of tetrazole). Optimize activator concentration. | |
| Insufficient Coupling Time: The reaction may not have enough time to go to completion. | Increase the coupling time. This is easier to control in manual synthesis. For automated synthesis, adjust the protocol.[6] | |
| Poor Phosphoramidite Solubility: The custom phosphoramidite may not be fully dissolved. | Ensure complete dissolution in anhydrous acetonitrile. Gentle warming may be necessary for some phosphoramidites. | |
| Instrument Malfunction (Automated): Clogged lines, leaks, or incorrect reagent delivery. | Perform regular maintenance on the synthesizer. Check for leaks and ensure proper calibration. | |
| Sequence-Specific Problems | Secondary Structure Formation: The growing oligonucleotide may form secondary structures that hinder coupling. | Use modified phosphoramidites or synthesis conditions that disrupt secondary structures. |
| Depurination: Loss of purine bases due to prolonged exposure to acid during deblocking. | Minimize deblocking time. Use protecting groups on guanosine that are more resistant to depurination (e.g., dmf).[1] |
Conclusion
Both manual and automated phosphoramidite coupling methods have their place in the synthesis of custom oligonucleotides. Automated synthesis is the method of choice for high-throughput and routine production due to its speed, reproducibility, and low hands-on time.[3] However, for the incorporation of novel, expensive, or challenging custom phosphoramidites, manual coupling provides a superior level of control and flexibility, often leading to higher yields and purity through careful optimization of reaction conditions. A thorough understanding of the strengths and limitations of each method, coupled with careful attention to reaction conditions and troubleshooting, is essential for the successful synthesis of high-quality custom oligonucleotides for research, diagnostic, and therapeutic applications.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency in oligonucleotide synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during oligonucleotide synthesis, with a primary focus on addressing low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences (n-1 impurities).[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does a small decrease in coupling efficiency impact the final yield?
A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor drop in the average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[1][3] For instance, for a 70-mer, a 99% average coupling efficiency results in a theoretical yield of approximately 50%, whereas a 98% efficiency drops the yield to a mere 25%.[3]
Q3: What are the most common causes of low coupling efficiency?
A3: The most frequent causes of low coupling efficiency can be categorized into three main areas:
-
Reagent Quality: Degradation of phosphoramidites, old or improperly prepared activator solutions, and moisture in the acetonitrile are primary culprits.[4][5]
-
Synthesizer Performance: Issues with the instrument, such as leaks in reagent lines, blocked valves, or incorrect reagent delivery volumes, can significantly hinder the reaction.
-
Suboptimal Protocols: Inadequate coupling times, incorrect concentrations of phosphoramidites or activators, and inefficient washing steps can all lead to incomplete reactions.[6]
Q4: Can the solid support affect coupling efficiency?
A4: Yes, the choice of solid support is critical, especially for the synthesis of long oligonucleotides. If the pore size of the support is too small, the growing oligonucleotide chains can block the pores, which impedes the diffusion of reagents and leads to a drop in coupling efficiency.[4] For oligonucleotides longer than 100 bases, a support with a larger pore size (e.g., 2000 Å) is generally recommended.[4]
Q5: How can I monitor the coupling efficiency during a synthesis run?
A5: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay.[1] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing oligonucleotide chain, is removed at the beginning of each cycle, producing an orange-colored trityl cation. The absorbance of this cation is measured by a spectrophotometer integrated into the synthesizer. A stable absorbance reading from cycle to cycle indicates high coupling efficiency, while a drop in absorbance signals a problem with the preceding coupling step.[1]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving the root causes of low coupling efficiency.
Issue 1: Sudden Drop in Coupling Efficiency (Trityl Signal)
| Possible Cause | Recommended Action |
| Poor Quality Reagent | - Phosphoramidite: Replace with a fresh, high-purity vial. Ensure it was stored under inert gas and protected from moisture. - Activator: Prepare a fresh solution of the activator. Old or improperly prepared activator solutions are a common cause of failure. - Acetonitrile: Use anhydrous acetonitrile with a water content of less than 30 ppm, preferably 10-15 ppm.[4][7][8] |
| Synthesizer Fluidics Issue | - Reagent Delivery: Check for blockages in the lines for the specific phosphoramidite and the activator. Ensure all valves are functioning correctly. - Incorrect Volume: Calibrate the reagent delivery system to confirm that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
| Incorrect Reagent | - Verify Bottle Position: Double-check that the correct phosphoramidite was placed in the correct position on the synthesizer. |
Issue 2: Gradual Decrease in Coupling Efficiency Over the Synthesis Run
| Possible Cause | Recommended Action |
| Moisture Contamination | - System Purge: If the synthesizer has been idle, it may take a few runs to fully dry out the system.[4] - Reagent Handling: Ensure all reagents are handled under anhydrous conditions. Use septum-sealed bottles for acetonitrile and dissolve phosphoramidites in an anhydrous environment.[4] - Gas Supply: Use a drying filter for the argon or helium supply to the synthesizer.[4] |
| Solid Support Overloading | - Check Support Specifications: For long oligonucleotides (>40 bases), ensure you are using a solid support with an appropriate pore size (e.g., 1000 Å or 2000 Å) to prevent steric hindrance as the chains grow.[9] |
| Reagent Degradation on the Synthesizer | - Phosphoramidite Stability: Some phosphoramidites have limited stability once dissolved and placed on the synthesizer. For longer runs, consider using freshly dissolved amidites. Standard phosphoramidites in anhydrous acetonitrile are typically stable for 2-3 days.[10] |
Issue 3: Consistently Low Coupling Efficiency for All Syntheses
| Possible Cause | Recommended Action |
| Systemic Reagent Problem | - Bulk Reagent Quality: Check the quality of the bulk acetonitrile and activator solutions. Consider obtaining new batches of these reagents. |
| Synthesizer Malfunction | - Comprehensive Maintenance: Perform a thorough inspection of the synthesizer, including checking for leaks in all lines and connections, and verifying the calibration of all reagent deliveries.[11] - Valve Check: Pay close attention to the valves, as faulty valves can lead to inconsistent reagent delivery.[11] |
| Suboptimal Synthesis Protocol | - Review Coupling Times: Standard DNA phosphoramidites typically require a coupling time of about 30 seconds, while modified or RNA amidites may need significantly longer times (5-15 minutes).[10][12] - Check Concentrations: Ensure that the concentrations of the phosphoramidite (typically 0.02-0.2 M) and activator (typically 0.2-0.7 M) solutions are appropriate for your synthesis scale and chemistry.[12] |
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
| Data is based on the formula: Yield = (Coupling Efficiency)^(Number of couplings). Sourced from literature values.[3][4][13] |
Table 2: Recommended Reagent Concentrations and Coupling Times
| Reagent | Typical Concentration | Standard DNA Coupling Time | Modified/RNA Coupling Time |
| Phosphoramidites | 0.02 - 0.2 M | ~30 seconds | 5 - 15 minutes |
| Activator (ETT/BTT) | 0.25 M | ~30 seconds | 5 - 15 minutes |
| Activator (DCI) | 0.25 M - 1.0 M | ~30 seconds | 5 - 15 minutes |
| Deblocking Acid (TCA/DCA) | 3% in DCM or Toluene | N/A | N/A |
| Oxidizer (Iodine) | 0.02 M | N/A | N/A |
| Concentrations and times may vary depending on the synthesizer, scale, and specific chemistry. ETT = 5-Ethylthio-1H-tetrazole, BTT = 5-Benzylthio-1H-tetrazole, DCI = 4,5-Dicyanoimidazole.[10][12][14] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
Methodology:
-
Synthesizer Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluid path immediately following the synthesis column.
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[15]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., 3% trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the newly added nucleotide.[10]
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.[1]
-
Efficiency Calculation: The stepwise coupling efficiency is typically calculated automatically by the synthesizer's software by comparing the absorbance of a given cycle to the previous one. A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1] Manual calculation can be performed using the formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
Protocol 2: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and washing steps is sufficiently dry to prevent hydrolysis of phosphoramidites.
Methodology:
-
Reagent: Start with HPLC-grade acetonitrile. While commercially available anhydrous acetonitrile (<30 ppm water) is recommended, you can further dry reagent-grade acetonitrile.[4]
-
Drying Agent: Use activated 3Å molecular sieves. Activate the sieves by heating them in a vacuum oven at 250-300°C for at least 3 hours.
-
Procedure: a. Cool the activated molecular sieves to room temperature under a stream of dry argon or nitrogen. b. Add the sieves to the bottle of acetonitrile (approximately 50 g of sieves per liter of solvent). c. Seal the bottle and allow it to stand for at least 24 hours before use. d. When dispensing the solvent, use a dry syringe or cannula and maintain a positive pressure of inert gas in the bottle to prevent moisture from entering.
Visualizations
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.[1]
Caption: A logical workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. US6069243A - Process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. metabion.com [metabion.com]
- 14. glenresearch.com [glenresearch.com]
- 15. isogen-lifescience.com [isogen-lifescience.com]
Technical Support Center: Optimizing Coupling for Sterically Hindered Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered phosphoramidites and why do they require special consideration?
Sterically hindered phosphoramidites are nucleotide building blocks that have bulky chemical groups attached, often at the 2' position of the ribose sugar (e.g., 2'-O-TBDMS, 2'-O-MOE).[1] These bulky groups can physically obstruct the coupling reaction, slowing down the formation of the phosphite triester linkage during oligonucleotide synthesis.[] This can lead to lower coupling efficiencies and an increased likelihood of deletion mutations (n-1 shortmers) in the final oligonucleotide product.[1] Therefore, optimizing reaction conditions, such as coupling time and activator choice, is critical for successful synthesis.[][3]
Q2: How does steric hindrance specifically impact the coupling reaction?
Steric hindrance affects the kinetics of the coupling reaction by making it more difficult for the 5'-hydroxyl group of the growing oligonucleotide chain to attack the phosphorus center of the activated phosphoramidite.[] This can be due to the large size of protecting groups on the incoming phosphoramidite or the formation of secondary structures in the growing oligonucleotide chain that mask the 5'-hydroxyl group.[][] The result is a slower reaction rate, which necessitates adjustments to the standard synthesis protocol.[6]
Q3: What are the most common indicators of poor coupling efficiency with sterically hindered phosphoramidites?
The primary indicator of poor coupling efficiency is a low yield of the full-length oligonucleotide product, often accompanied by a significant amount of n-1 shortmers.[1] During synthesis, this can be observed in real-time by monitoring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[7][3] A sudden or consistent drop in the DMT signal from one cycle to the next suggests a failure in the preceding coupling step.[3]
Troubleshooting Guide
Issue: Low Overall Yield and/or Presence of n-1 Shortmers
Low coupling efficiency is a frequent challenge when working with sterically hindered phosphoramidites. The following troubleshooting steps can help identify and resolve the root cause.
Potential Cause 1: Suboptimal Coupling Time
Insufficient coupling time is a primary reason for incomplete reactions with bulky phosphoramidites.[3]
-
Recommended Action: Extend the coupling time. For many sterically hindered phosphoramidites, such as 2'-TBDMS, coupling times of 6-10 minutes are common, and in some cases, extending it to 15 minutes may be necessary to maximize efficiency.[1][7]
Potential Cause 2: Inappropriate or Degraded Activator
The choice and quality of the activator are crucial for efficient coupling of sterically hindered amidites.[1][] A weak or degraded activator will not sufficiently catalyze the reaction.[3]
-
Recommended Action:
-
Select a Potent Activator: For sterically hindered phosphoramidites, stronger activators are generally recommended over the standard 1H-Tetrazole.[1][8] Good choices include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1] BTT is often favored for its high potency, which can significantly reduce coupling times.[1][9] DCI is a less acidic but highly effective alternative that can minimize side reactions like depurination.[1][8]
-
Use Fresh Activator: Activator solutions can degrade over time. It is recommended to use fresh, high-quality activator for each synthesis.[3]
-
Potential Cause 3: Moisture Contamination
Phosphoramidites and activators are extremely sensitive to moisture.[7][10] Water can hydrolyze the phosphoramidite and the activated intermediate, preventing coupling from occurring.[7][11]
-
Recommended Action:
Potential Cause 4: Degraded Phosphoramidites
Phosphoramidites have a limited shelf life and can degrade if not stored properly, leading to reduced reactivity.[7]
-
Recommended Action:
Potential Cause 5: Suboptimal Reagent Concentration
Incorrect concentrations of the phosphoramidite or activator can negatively impact the reaction rate and efficiency.[3]
-
Recommended Action: Ensure that the phosphoramidite and activator solutions are prepared at the recommended concentrations.[1][3] For example, 2'-TBDMS phosphoramidites are typically used at a concentration of 0.1 M, and activators like ETT and BTT are often used at 0.25 M.[1]
Data Presentation
Table 1: Activator Comparison for Sterically Hindered Phosphoramidites
| Activator | Typical Concentration | Typical Coupling Time | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 10-15 minutes | Standard for DNA synthesis, but less effective for sterically hindered amidites.[1][12] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 6-10 minutes | More potent than 1H-Tetrazole; a common and effective choice for RNA synthesis.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M - 0.33 M | ~3 minutes | Highly potent activator that significantly reduces coupling times for sterically hindered monomers.[1][7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Variable, often faster than 1H-Tetrazole | Less acidic than tetrazoles, which can minimize depurination. Highly soluble in acetonitrile.[1][7][8] |
Experimental Protocols
Protocol: Assessing Coupling Efficiency via DMT Cation Monitoring
This protocol outlines the real-time assessment of coupling efficiency during automated oligonucleotide synthesis.
Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the released DMT cation.
Methodology:
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol on the DNA synthesizer.
-
Deblocking Step: In each cycle, an acidic deblocking solution (e.g., 3% Trichloroacetic Acid in Dichloromethane) is delivered to the synthesis column.[1] This cleaves the 5'-DMT protecting group from the most recently added nucleotide.
-
DMT Cation Release: The cleaved DMT group is released as a bright orange-colored DMT cation.[7]
-
Absorbance Measurement: The solvent stream carries the DMT cation through a detector (typically a UV-Vis spectrophotometer) integrated into the synthesizer. The absorbance is measured at approximately 498 nm.[7]
-
Data Analysis: The synthesizer's software records the absorbance peak for each cycle. A consistent and strong absorbance signal from cycle to cycle indicates high and uniform coupling efficiency.[7] A significant drop in absorbance compared to the previous cycle indicates a failure in the most recent coupling step.[3]
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis with integrated troubleshooting.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing phosphoramidite degradation from moisture. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your phosphoramidites and the success of your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphoramidite degradation?
A1: The primary cause of phosphoramidite degradation is hydrolysis.[1][2] Phosphoramidites are highly reactive chemical compounds that are extremely sensitive to moisture. When exposed to even trace amounts of water, the phosphoramidite moiety is hydrolyzed, rendering the molecule unable to participate in the crucial coupling reaction during oligonucleotide synthesis. This leads to significantly lower coupling efficiencies and an increase in truncated or otherwise impure oligonucleotide sequences.
Q2: How does moisture-induced degradation impact oligonucleotide synthesis?
A2: Moisture-induced degradation of phosphoramidites has a direct and detrimental effect on oligonucleotide synthesis. The hydrolysis product, typically an H-phosphonate, is inactive in the standard coupling reaction. This leads to:
-
Lower Coupling Efficiency: Fewer of the available 5'-hydroxyl groups on the solid support will successfully react with an incoming phosphoramidite in each synthesis cycle.
-
Increased Truncated Sequences: Unreacted 5'-hydroxyl groups are typically capped to prevent them from reacting in subsequent cycles. This results in a higher proportion of shorter, incomplete oligonucleotide sequences.
-
Reduced Yield of Full-Length Product: The cumulative effect of lower coupling efficiency over multiple synthesis cycles is a dramatic reduction in the final yield of the desired full-length oligonucleotide.
-
Complicated Purification: The presence of a significant amount of truncated sequences makes the purification of the final product more challenging and can impact the purity of the final oligonucleotide.
Q3: What are the ideal storage conditions for phosphoramidites?
A3: To ensure their stability, phosphoramidites should be stored under the following conditions:
-
Temperature: Store as a dry solid (powder or oil) in a freezer at or below -20°C.[3]
-
Atmosphere: The vial must be tightly sealed under an inert atmosphere, such as argon or dry nitrogen, to prevent exposure to both moisture and oxygen.[3]
-
In Solution: Once dissolved in an anhydrous solvent like acetonitrile, the solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap. Storage should be at -20°C under an inert atmosphere. It is recommended to use the solution as quickly as possible and to minimize repeated warming and cooling cycles.
Q4: How should I handle a new vial of phosphoramidite before use?
A4: To prevent atmospheric moisture from condensing on the cold solid, it is critical to allow the vial to warm to room temperature before opening. This typically takes 30-60 minutes. All subsequent handling, including weighing and dissolution, should be performed under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.
Q5: Which of the standard phosphoramidites is most sensitive to moisture?
A5: Of the four standard deoxyribonucleoside phosphoramidites, 2'-deoxyguanosine (dG) is the most susceptible to degradation by moisture.[1][2][4][5] Studies have shown that the rate of degradation follows the order: dG >> dA > dC ≈ T.[5][6]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to phosphoramidite degradation. Use the following guide to troubleshoot this issue.
| Symptom | Possible Cause | Recommended Action |
| Low coupling efficiency across all bases | Moisture in reagents or on the synthesizer | - Use fresh, anhydrous acetonitrile (≤ 30 ppm water) for phosphoramidite dissolution and on the synthesizer.[7] - Ensure the inert gas supply to the synthesizer is dry. - If the synthesizer has been idle, allow it to run for a few cycles to purge any accumulated moisture. |
| Degraded activator solution | - Prepare a fresh activator solution. An old or improperly prepared activator can lead to poor activation of the phosphoramidites. | |
| Low coupling efficiency for a specific base | Degradation of a single phosphoramidite | - Replace the suspected phosphoramidite with a fresh, properly stored vial. - Perform a quality control check (e.g., ³¹P NMR or HPLC) on the suspected phosphoramidite solution. |
| Gradual decrease in coupling efficiency over time | Slow degradation of phosphoramidites on the synthesizer | - Replace the phosphoramidite solutions on the synthesizer with freshly prepared ones. - Avoid leaving phosphoramidite solutions on the synthesizer for extended periods, especially during humid conditions. |
| Consistently low coupling efficiency despite fresh reagents | Suboptimal synthesis protocol | - Increase the coupling time, especially for sterically hindered or modified phosphoramidites. - Verify the concentrations of the phosphoramidite and activator solutions. |
Data Presentation
Phosphoramidite Stability in Acetonitrile
The following table summarizes the stability of the four standard deoxyribonucleoside phosphoramidites when stored in acetonitrile under an inert atmosphere at room temperature.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability |
| dG(ib) | 39% | Least Stable |
| dA(bz) | 6% | Moderately Stable |
| dC(bz) | 2% | Stable |
| T | 2% | Stable |
Data adapted from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[6] This data highlights the significantly lower stability of dG phosphoramidite compared to the other bases.
Experimental Protocols
Protocol 1: ³¹P NMR Spectroscopy for Phosphoramidite Purity Assessment
Objective: To determine the purity of a phosphoramidite sample and identify the presence of hydrolysis products (H-phosphonate) and oxidation products (P(V) species).
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated chloroform (CDCl₃) or acetonitrile-d₃
-
NMR tube with a cap
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere (e.g., in a glove box), prepare a ~10-20 mg/mL solution of the phosphoramidite in anhydrous CDCl₃ or acetonitrile-d₃.
-
Transfer the solution to a dry NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Process the spectrum and integrate the relevant signals.
Data Interpretation:
-
Phosphoramidite (P(III)): The active phosphoramidite will appear as two distinct singlets (due to diastereomers) in the region of 140-155 ppm .[8]
-
H-phosphonate (Hydrolysis Product): The primary hydrolysis product will appear as a signal in the region of 0-20 ppm .
-
Oxidized Phosphoramidite (P(V)): Oxidized phosphoramidites will appear as signals in the region of -25 to 0 ppm .[9]
Purity Calculation:
Protocol 2: HPLC Analysis of Phosphoramidite Purity
Objective: To assess the purity of a phosphoramidite sample and quantify impurities using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile
-
Triethylamine (TEA)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Under anhydrous conditions, prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile containing 0.01% (v/v) TEA.[10]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 95% B
-
5-25 min: 95% to 100% B
-
25-30 min: 100% B
-
-
-
Inject the sample onto the HPLC system and run the gradient program.
-
Analyze the resulting chromatogram.
Data Interpretation:
-
The pure phosphoramidite will typically elute as two major peaks, representing the two diastereomers.
-
Hydrolysis products and other impurities will appear as separate, usually earlier eluting, peaks.
-
Purity is calculated based on the area percentage of the main phosphoramidite peaks relative to the total peak area.
Visualizations
Phosphoramidite Hydrolysis Pathway
Caption: The degradation of an active phosphoramidite to an inactive H-phosphonate by hydrolysis.
Best Practices for Phosphoramidite Handling Workflow
Caption: Recommended workflow for the proper handling of phosphoramidites from storage to use.
Troubleshooting Logic for Low Coupling Efficiency
Caption: A logical flowchart for troubleshooting low coupling efficiency in oligonucleotide synthesis.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Improving Yield in Long Oligonucleotide Synthesis
Welcome to the technical support center for long oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions to improve the yield and purity of synthetically produced long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of long oligonucleotides?
A1: The single most critical factor is the stepwise coupling efficiency.[1][2][3] For long oligonucleotides, even a small decrease in coupling efficiency per step results in a dramatic reduction in the final yield of the full-length product. For instance, a 98% average coupling efficiency, which might be acceptable for a 20mer, would result in only 13% full-length product for a 100mer.[2] Successful synthesis of long oligonucleotides requires a stepwise coupling yield of ≥99.5%.[4]
Q2: How does depurination affect the synthesis of long oligonucleotides?
A2: Depurination is a significant side reaction that leads to the formation of abasic sites in the oligonucleotide chain.[2][4] This occurs when the purine bases (A and G) are cleaved from the sugar-phosphate backbone. During the final deprotection step under basic conditions, the oligonucleotide chain is cleaved at these abasic sites, resulting in truncated sequences and a lower yield of the full-length product.[4]
Q3: Why is the capping step crucial for synthesizing long oligonucleotides?
A3: A highly efficient capping step is critical to block unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.[2][5] Inefficient capping leads to the accumulation of "n-1" deletion mutants, which are oligonucleotides missing a single base.[2] These deletion mutants are very difficult to separate from the full-length product during purification, thus impacting the purity of the final product.[2]
Q4: What are the common challenges associated with the cleavage and deprotection of long oligonucleotides?
A4: The primary challenges include incomplete removal of protecting groups and cleavage from the solid support, which can be exacerbated by the secondary structures of long oligonucleotides.[6][7] Standard deprotection conditions might be too harsh for sensitive modifications or dyes, leading to their degradation.[3][6] Furthermore, the traditional batch methods for cleavage and deprotection can be time-consuming, often requiring over 15 hours.[7]
Q5: Which purification method is best for long oligonucleotides?
A5: For long oligonucleotides (≥50 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often the recommended method as it provides the highest purity, typically achieving 95-99% full-length product.[8] However, PAGE purification can result in lower yields compared to other methods due to the complex extraction process.[5][8][9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also used, but its resolution tends to decrease with increasing oligonucleotide length.[8][9]
Troubleshooting Guides
Issue 1: Low Overall Yield of Full-Length Oligonucleotide
This is a common issue in long oligonucleotide synthesis. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Low Coupling Efficiency | 1. Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile (ACN), are anhydrous (10-15 ppm water content or lower).[2] 2. Fresh Phosphoramidites: Use fresh, high-quality phosphoramidites. 3. Optimize Coupling Time: Increase the coupling time for each step.[10] 4. Increase Phosphoramidite Concentration: A higher concentration can drive the reaction to completion.[10] 5. Use a Stronger Activator: Consider using activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[10] 6. Perform Double Coupling: Program the synthesizer to perform two consecutive coupling steps for each monomer.[10] | Moisture is a primary inhibitor of efficient coupling.[2] Degraded phosphoramidites will not couple effectively. Longer reaction times and higher reactant concentrations can overcome slower reaction kinetics.[10] Stronger activators can enhance the rate of the coupling reaction.[10] A second coupling step can help drive the reaction to completion for any remaining unreacted 5'-hydroxyl groups.[10] |
| Depurination | 1. Use Milder Deblocking Agents: Replace Trichloroacetic acid (TCA) with a weaker acid like Dichloroacetic acid (DCA) for detritylation.[2] 2. Use Modified Protecting Groups: Employ protecting groups on purine bases that are more resistant to acid-catalyzed depurination, such as dimethylformamidine (dmf) for guanosine.[2] | Strong acids like TCA can lead to protonation of the N7 nitrogen of purines, causing depurination.[2] Milder acids reduce this side reaction. More stable protecting groups shield the purine bases from the acidic conditions of the deblocking step.[2] |
| Inefficient Capping | 1. Ensure Fresh Capping Reagents: Use fresh and high-quality capping reagents (e.g., acetic anhydride and N-methylimidazole). 2. Optimize Capping Time: Ensure the capping step is sufficiently long to completely block all unreacted 5'-hydroxyls. | Degraded capping reagents will not be effective. Incomplete capping leads to the formation of deletion mutants that are difficult to purify.[2] |
| Suboptimal Solid Support | 1. Use Appropriate Pore Size: For very long oligonucleotides (>100 bases), consider using a solid support with a larger pore size, such as 2000 Å CPG.[2] 2. Consider Polystyrene (PS) Supports: Polystyrene can be a good alternative to CPG for long oligo synthesis.[2] | As the oligonucleotide chain grows, it can block the pores of the solid support, hindering reagent access.[2] Larger pores can mitigate this issue. Polystyrene supports are less friable than large-pore CPG and can be made anhydrous more easily.[2] |
Issue 2: Poor Purity of the Final Product
Even with a reasonable yield, the purity of the long oligonucleotide can be compromised by various side products.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Presence of Truncated Sequences | 1. Optimize Capping Efficiency: As described above, ensure a highly efficient capping step.[2] 2. Choose an Appropriate Purification Method: Use a high-resolution purification method like PAGE to separate the full-length product from shorter sequences.[8][9] | Inefficient capping is the primary cause of truncated sequences (n-1 mutants).[2] PAGE offers excellent size resolution, making it ideal for removing shorter impurities.[8] |
| Presence of Deletion Mutants | 1. Optimize 5'-Hydroxyl Deprotection: Ensure complete removal of the 5'-hydroxyl protecting group (e.g., DMT) in every cycle.[11] | Incomplete deprotection will result in a family of oligomers with single base deletions, which are difficult to separate from the desired product.[11] |
| Formation of N+1 Species | 1. Avoid Strongly Acidic Activators: Avoid activators like BTT and ETT, which can cause some detritylation of the incoming phosphoramidite, leading to dimer addition. DCI is a better choice.[2] 2. Optimize Cleavage Conditions: Avoid prolonged exposure to ammonia during cleavage, which can lead to the addition of an acrylonitrile adduct (+53 Da). Consider a post-synthesis treatment with 10% diethylamine (DEA) in acetonitrile.[2] | The detritylation of the incoming monomer can lead to the formation of dimers (e.g., GG dimer) and their subsequent incorporation.[2] The cyanoethyl protecting group on the phosphate backbone can be susceptible to side reactions during cleavage. A DEA wash can eliminate this issue.[2] |
| Secondary Structures Interfering with Purification | 1. Denaturing Purification Conditions: Use denaturing conditions during purification (e.g., urea in PAGE, elevated temperature for HPLC) to disrupt secondary structures.[5][12] 2. Heat Before Loading: For cartridge purification, heating the crude DMT-on oligo in the loading buffer to >65 °C before loading can dramatically improve yield and purity.[2] | Long oligonucleotides, especially those with high GC content, can form stable secondary structures that interfere with the separation process.[12] Denaturing conditions help to linearize the molecules for better separation. Heating disrupts these secondary structures, allowing for better binding to the purification matrix.[2] |
Quantitative Data Summary
Table 1: Comparison of Common Oligonucleotide Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Recommended for Oligo Length | Key Advantages | Key Drawbacks |
| Desalting | Variable (removes small molecules only) | < 36 bases | Removes salts and residual synthesis reagents.[6][13] | Does not remove truncated or failure sequences.[13] |
| Cartridge Purification | > 80% | 7 - 55 bp | Removes many failure sequences.[9] | Purity and yield decrease with increasing length; does not remove internal deletions.[9][12] |
| Reversed-Phase HPLC (RP-HPLC) | > 85% | Up to 50-80 bases | High resolution and purity; removes failure sequences and some deletion byproducts.[8][9][12] | Resolution decreases with increasing length; may not be suitable for oligos with significant secondary structure.[8][12] |
| Anion-Exchange HPLC (IE-HPLC) | Variable (high resolution) | Up to 40mers | Excellent for purifying oligos with significant secondary structure.[8][12] | Resolution decreases with increasing length.[8] |
| Polyacrylamide Gel Electrophoresis (PAGE) | > 90-99% | Short and long oligonucleotides (especially ≥50 bases) | Highest purity and resolution based on size.[8][9] | Lower yield due to complex extraction; can be incompatible with some modifications.[5][9] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Yield with 98.0% Coupling Efficiency | Yield with 99.0% Coupling Efficiency | Yield with 99.5% Coupling Efficiency |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
| 150mer | 5% | 22% | 47% |
| 200mer | 2% | 13% | 37% |
Data based on theoretical calculations.[1][2]
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection using AMA
This protocol is for the rapid cleavage and deprotection of standard DNA oligonucleotides.
Materials:
-
Oligonucleotide synthesis column
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Syringes
-
Heating block or oven
Procedure:
-
After synthesis, remove the column from the synthesizer.
-
Push the AMA solution through the column using a syringe. For a 1 µmol synthesis, use approximately 2 mL of AMA.
-
Collect the solution in a screw-cap vial.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.
Note: This "UltraFAST" deprotection method requires the use of acetyl (Ac) protected dC to avoid base modification.[14]
Protocol 2: Post-Synthesis DEA Treatment to Prevent N+1 Formation
This protocol is used to eliminate the formation of a +53 Da adduct that can occur during ammonia cleavage.
Materials:
-
Oligonucleotide synthesis column
-
10% Diethylamine (DEA) in acetonitrile
-
Syringes
Procedure:
-
After the completion of oligonucleotide synthesis and before cleavage from the support, treat the column with a 10% DEA solution in acetonitrile.[2]
-
Slowly push a few milliliters of the DEA solution through the column over a period of 5 minutes using a syringe.[2]
-
Alternatively, if your synthesizer has an additional reagent port, this step can be automated as part of a custom end-of-synthesis procedure.[2]
-
After the DEA treatment, proceed with the standard cleavage and deprotection protocol.
Visualizations
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield in long oligo synthesis.
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. idtdna.com [idtdna.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. vapourtec.com [vapourtec.com]
- 8. labcluster.com [labcluster.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligonucleotide Purification [merckmillipore.com]
- 13. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Dibenzyl N,N-diisopropylphosphoramidite
Welcome to the technical support center for Dibenzyl N,N-diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to address common purity issues and provide guidance on handling, analysis, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biochemical reagent used as a phosphitylating agent in organic synthesis.[1][2][3] It is particularly valuable in the preparation of phosphopeptides and other phosphorylated biomolecules.[1][4] Its role is to introduce a dibenzyl phosphate group onto a hydroxyl moiety, which can subsequently be converted to a phosphate group.[2][5] This reagent is noted for its stability and efficiency in coupling reactions.[6]
Q2: Why is the purity of this compound critical for my experiments?
High purity is essential for successful and reproducible experiments. Impurities in phosphoramidite reagents can lead to the formation of unwanted byproducts, reduce coupling efficiency, and result in truncated sequences or side reactions during synthesis.[7][8][9] These issues can complicate the purification of the final product and impact its overall yield and quality.[]
Q3: What are the common impurities found in this compound?
Common impurities can be categorized as follows:
-
Oxidation Product: The most common impurity is the corresponding P(V) phosphate, formed by the oxidation of the P(III) center of the phosphoramidite.[7] This oxidized species is unreactive in the coupling step.
-
Hydrolysis Product: Exposure to moisture can lead to hydrolysis, forming phosphonic acid derivatives that are inactive in the synthesis process.[]
-
Residual Starting Materials: Impurities may also arise from the starting materials used in the synthesis of the phosphoramidite, such as benzyl alcohol.[12]
Q4: How should I properly store and handle this compound to maintain its purity?
To prevent degradation, this compound should be stored under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2][13] It is sensitive to both moisture and air.[13] Recommended storage temperatures are 0-8°C for short-term storage and -20°C or -80°C for long-term storage to maintain stability.[1][6] High-quality phosphoramidites should appear as a white, free-flowing powder or a clear, colorless to light yellow liquid; clumping or discoloration can indicate degradation.[6][8][14]
Q5: What analytical techniques are recommended to assess the purity of my this compound?
The primary methods for purity assessment are:
-
³¹P NMR Spectroscopy: This is a powerful technique to directly observe the phosphorus-containing species. The desired P(III) phosphoramidite will have a characteristic chemical shift, while impurities like the P(V) oxidation product will appear at different chemical shifts.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase (RP-HPLC), can be used to separate the phosphoramidite from its impurities, allowing for quantification of purity.[15][17] Due to the chiral phosphorus atom, the pure phosphoramidite often appears as a doublet of diastereomers.[7][15][18]
-
Mass Spectrometry (MS): This technique is useful for confirming the identity of the compound by verifying its molecular weight.[7][15]
Troubleshooting Guide
Issue: Low Coupling Efficiency in my Synthesis
Low coupling efficiency is a frequent problem that can often be traced back to the quality of the phosphoramidite or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Degraded Phosphoramidite | 1. Assess the purity of your this compound using ³¹P NMR or HPLC. Look for signs of oxidation (P(V) species) or hydrolysis. 2. If the purity is below the required specification (typically >98%), consider purifying the reagent or using a fresh batch.[5] 3. Ensure the phosphoramidite has been stored correctly under anhydrous and inert conditions.[1][2] |
| Presence of Moisture | 1. Moisture is a primary cause of low coupling efficiency as it deactivates the phosphoramidite.[8][][19] 2. Use anhydrous solvents (e.g., acetonitrile with low water content) for all steps.[8][19] 3. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere.[2] |
| Suboptimal Activator | 1. The activator is crucial for the coupling reaction.[9] 2. Use a fresh, high-quality activator solution. An old or improperly prepared activator can lead to poor activation.[9] |
| Instrumental Issues | 1. Check the DNA synthesizer for any leaks in the reagent lines which could introduce moisture or cause incorrect reagent delivery.[9] 2. Ensure there are no blockages in the lines that might prevent the correct amount of phosphoramidite or activator from reaching the synthesis column.[9] |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound by identifying and quantifying the desired P(III) species and common phosphorus-containing impurities.
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent.
-
It is crucial to minimize exposure to air and moisture during sample preparation.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum using a standard NMR spectrometer.
-
A proton-decoupled pulse program is typically used.[15]
-
Ensure a sufficient relaxation delay (D1) is used to allow for accurate quantification (e.g., 5 times the longest T1 of the phosphorus nuclei being observed).
-
-
Data Analysis:
-
The pure this compound should exhibit a signal around δ +148.2 ppm.[2]
-
Oxidized P(V) impurities will appear at a different chemical shift, typically in the range of δ -10 to +10 ppm.
-
Integrate the area of the phosphoramidite peak and any impurity peaks.
-
Calculate the purity as: Purity (%) = (Area of Phosphoramidite Peak / Total Area of all Phosphorus Peaks) x 100.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC
Objective: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[15]
-
Handle the sample under an inert atmosphere to prevent degradation.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the compound and its impurities.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient.
-
-
Data Analysis:
Data Summary
| Parameter | This compound | Reference |
| Molecular Formula | C₂₀H₂₈NO₂P | [6][14] |
| Molecular Weight | 345.42 g/mol | [6][14] |
| Appearance | Clear colorless or light yellow liquid | [6][14] |
| Typical Purity | ≥95% - >98% | [5][6][14] |
| ³¹P NMR Chemical Shift | ~ +148.2 ppm (in CDCl₃) | [2] |
| Short-term Storage | 0 - 8 °C under inert gas | [6] |
| Long-term Storage | -20°C or -80°C under inert gas | [1] |
Visual Guides
Caption: Structure of this compound.
Caption: Key degradation routes for phosphoramidites.
Caption: Workflow for assessing phosphoramidite purity.
Caption: Decision tree for troubleshooting low coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Enamine [enamine.net]
- 4. Sigma Aldrich this compound 25 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. usp.org [usp.org]
- 16. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and side reactions encountered during phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite chemistry?
A1: Phosphoramidite chemistry is highly efficient, but several side reactions can occur, potentially impacting the yield and purity of the synthesized oligonucleotides.[] The most common side reactions include:
-
Incomplete Coupling: Failure of the activated phosphoramidite to react with the 5'-hydroxyl group of the growing oligonucleotide chain, leading to truncated sequences.[]
-
Capping Failures: Inefficient blocking of unreacted 5'-hydroxyl groups, which can then react in subsequent cycles, leading to deletion mutations (n-1 sequences).[3][4]
-
Depurination: Cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, often caused by prolonged exposure to acidic conditions during the deblocking step.[5][6]
-
Oxidation Side Reactions: Incomplete or inefficient oxidation of the phosphite triester to the more stable phosphate triester, which can lead to chain cleavage.[] Additionally, some sensitive phosphoramidites can be damaged by standard iodine-based oxidizers.[7]
-
Incomplete Deprotection: Failure to remove all protecting groups from the nucleobases and the phosphate backbone after synthesis, which can affect the oligonucleotide's biological activity and hybridization properties.[8][9]
-
Hydrolysis of Phosphoramidites: Reaction of phosphoramidite monomers with trace amounts of water in the reagents or solvents, rendering them inactive for coupling.[][11]
Q2: How can I troubleshoot low coupling efficiency?
A2: Low coupling efficiency is a frequent issue that leads to reduced yield of the full-length oligonucleotide.[11] The primary causes are often related to reagent quality and reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture.[11] Use anhydrous acetonitrile with a water content of less than 15 ppm for all reagents and washing steps.[11] Store phosphoramidites and activator solutions under a dry, inert atmosphere like argon or nitrogen.[11]
-
Check Reagent Quality:
-
Phosphoramidites: Use high-purity, fresh, or properly stored phosphoramidites. Frequent thawing and exposure to air can cause degradation.[12]
-
Activator: An old or improperly prepared activator solution can result in poor activation. Prepare fresh activator solutions regularly.[13] Common activators include tetrazole and its derivatives.[12]
-
-
Optimize Reaction Protocol:
-
Synthesizer Maintenance: Check the synthesizer for leaks or blocked lines that could prevent the correct delivery of reagents.[13]
Q3: What causes depurination and how can it be minimized?
A3: Depurination is the loss of a purine base (A or G) from the DNA backbone.[5] This occurs due to the cleavage of the N-glycosidic bond, which is susceptible to hydrolysis under acidic conditions.[14] During oligonucleotide synthesis, the detritylation (deblocking) step, which uses an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), is the primary step where depurination can occur.[6] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step.[5]
Strategies to Minimize Depurination:
-
Use a Milder Deblocking Acid: DCA is a milder acid than TCA and is a better option for the synthesis of long oligonucleotides as it tends to result in higher yields.[6]
-
Reduce Acid Contact Time: Minimize the deblocking time to the shortest duration required for complete detritylation.[11] A deblocking step of less than one minute is ideal.[6]
-
Choose Stable Protecting Groups: The type of protecting group on the guanine base can affect its susceptibility to depurination. The dimethylformamidine (dmf) group is known to offer protection against depurination.[11]
Q4: Why is the capping step important and what happens if it fails?
A4: The capping step is crucial for preventing the formation of deletion mutations.[3] After the coupling reaction, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains may remain unreacted.[6] The capping step acetylates these unreacted hydroxyls, rendering them inert for subsequent coupling reactions.[6]
If capping fails or is inefficient, these unreacted sites can participate in the next coupling cycle, leading to the synthesis of oligonucleotides that are missing a nucleotide (n-1 deletion sequences).[4] These failure sequences are often difficult to separate from the full-length product during purification.[3]
Q5: What issues can arise during the final deprotection step?
A5: The final deprotection step involves removing the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.[15] Incomplete deprotection is a significant issue that can compromise the quality and function of the oligonucleotide.[8] For example, residual protecting groups can interfere with hybridization and other biological applications.[8] The rate-limiting step in deprotection is often the removal of the protecting group from guanine.[16]
Troubleshooting Deprotection:
-
Follow Recommended Protocols: Use the appropriate deprotection solution and conditions (time and temperature) for the specific protecting groups used in your synthesis.[9]
-
Fresh Reagents: Use fresh ammonium hydroxide or other deprotection reagents, as their effectiveness can decrease over time.[16]
-
Sensitive Modifications: If your oligonucleotide contains sensitive modifications or dyes, a milder deprotection strategy may be required to prevent their degradation.[16]
Troubleshooting Guides
Guide 1: Low Yield of Full-Length Oligonucleotide
| Symptom | Possible Cause | Recommended Action |
| Low overall yield | Low coupling efficiency | - Ensure all reagents and solvents are anhydrous.[11]- Use fresh, high-purity phosphoramidites and activator.[13]- Optimize coupling time, especially for modified bases.[13] |
| Inefficient capping | - Check the freshness and concentration of capping reagents (Acetic Anhydride and N-Methylimidazole).[6]- Ensure complete delivery of capping reagents by the synthesizer. | |
| Depurination | - Switch to a milder deblocking acid (e.g., DCA instead of TCA).[6]- Minimize the deblocking time.[11] | |
| Presence of many shorter sequences (truncations) | Incomplete coupling | - See "Low coupling efficiency" above. |
| Presence of n-1 sequences | Capping failure | - See "Inefficient capping" above. |
Guide 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Symptom | Possible Cause | Recommended Action |
| Peak with +53 Da mass shift | N-3 Cyanoethylation of Thymidine | - This side reaction can occur during ammonia deprotection, especially with long oligonucleotides.[17]- Use a larger volume of ammonia for deprotection or use a mixture of ammonium hydroxide and methylamine (AMA).[17] |
| Broad or multiple peaks for the main product | Incomplete deprotection | - Extend the deprotection time or use a stronger deprotection solution if compatible with your oligonucleotide.[9]- Ensure the deprotection temperature is correct. |
| Peaks corresponding to cleaved fragments | Depurination | - See "Depurination" recommendations in Guide 1. |
| Incomplete oxidation | - Ensure the oxidizing solution (typically iodine/water) is fresh and at the correct concentration.[]- For sensitive monomers, consider a non-aqueous oxidant.[7] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
The trityl cation assay is a real-time method to monitor the efficiency of each coupling step during automated oligonucleotide synthesis.[13]
Methodology:
-
Synthesizer Setup: Ensure your DNA synthesizer is equipped with a UV-Vis detector set to measure the absorbance of the trityl cation at approximately 495 nm.[13]
-
Synthesis Initiation: Begin the automated synthesis protocol.
-
Deblocking Step: During each deblocking step, the acid (e.g., TCA or DCA) cleaves the dimethoxytrityl (DMT) protecting group from the 5'-end of the newly added nucleotide.[12]
-
Data Collection: The released orange-colored DMT cation is passed through the detector. The instrument's software records the absorbance peak for each cycle.[13]
-
Analysis: A consistent or gradually decreasing peak area from cycle to cycle indicates high coupling efficiency. A significant drop in the peak area for a particular cycle suggests a problem with that specific coupling step.
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified pathway of depurination leading to chain cleavage.
References
- 3. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. alfachemic.com [alfachemic.com]
- 13. benchchem.com [benchchem.com]
- 14. Depurination - Wikipedia [en.wikipedia.org]
- 15. atdbio.com [atdbio.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: Monitoring Coupling Efficiency with Trityl Cation Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to monitoring coupling efficiency in solid-phase oligonucleotide synthesis using trityl cation analysis.
Frequently Asked Questions (FAQs)
Q1: What is trityl cation analysis and why is it important for oligonucleotide synthesis?
A1: Trityl cation analysis is a spectrophotometric method used to determine the stepwise coupling efficiency during automated solid-phase oligonucleotide synthesis.[1] The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group.[1][2] In each synthesis cycle, this DMT group is removed (deblocked) by an acid, releasing a brightly colored orange trityl cation.[3][4] The intensity of this color, measured by UV spectrophotometry at approximately 498 nm, is directly proportional to the number of molecules that successfully coupled in the previous step.[4][5] This real-time monitoring is crucial because a high coupling efficiency (ideally >99%) is necessary to maximize the yield of the desired full-length oligonucleotide and minimize the accumulation of failure sequences.[6]
Q2: How is coupling efficiency calculated from trityl cation absorbance data?
A2: The coupling efficiency is calculated by comparing the absorbance of the trityl cation released at different cycles. A common method is to compare the intensities of the trityl cation produced after the first and subsequent coupling steps.[4] A stable or consistently high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance between two consecutive cycles suggests a failure in the coupling of the latter nucleotide.[6][7] The average stepwise coupling efficiency can be calculated, and this value is critical for predicting the theoretical yield of the full-length product.[1]
Q3: What is considered a "good" trityl absorbance value?
A3: While the absolute absorbance value can vary depending on the synthesis scale and the instrument, the key is the consistency of the readings from one cycle to the next. A consistent trityl signal throughout the synthesis is indicative of high and uniform coupling efficiency.[7] A gradual decrease in the signal may point to a systemic issue with the synthesizer or reagents.[7] For a successful synthesis, the stepwise coupling efficiency should be greater than 98%.[1]
Q4: Can trityl analysis be used for modified oligonucleotides?
A4: Yes, trityl analysis is also used for modified oligonucleotides. However, modified phosphoramidites, such as those with steric hindrance, may exhibit lower coupling efficiencies.[7] In such cases, trityl monitoring is even more critical for optimizing the synthesis protocol, for instance, by increasing coupling time or using a stronger activator.[7]
Q5: What is "trityl-on" vs. "trityl-off" synthesis, and how does it relate to purification?
A5: In "trityl-on" synthesis, the final 5'-DMT group is intentionally left on the full-length oligonucleotide.[3] This lipophilic trityl group can then be used as a "handle" for purification by reversed-phase chromatography, allowing for efficient separation of the desired product from failure sequences that lack the DMT group.[8] In "trityl-off" synthesis, the final DMT group is removed during the last synthesis cycle.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of coupling efficiency with trityl cation analysis.
Issue 1: Low Trityl Signal Across All Cycles
-
Potential Cause:
-
Degraded Reagents: The phosphoramidites, activator, or solvents may be old or have been exposed to moisture.[7] Water is a primary cause of reduced coupling efficiency.[10]
-
Incorrect Reagent Concentrations: The concentrations of the phosphoramidite or activator solutions may be incorrect.[6]
-
Synthesizer Fluidics Issue: There might be a leak or blockage in the reagent lines, preventing the correct volume of reagents from reaching the synthesis column.[6]
-
Low Synthesis Scale: Very small synthesis scales (e.g., 40 nmol) may not generate enough trityl cation for precise absorbance measurements.[8]
-
-
Solutions:
-
Use fresh, high-purity phosphoramidites and anhydrous solvents.[6][10]
-
Verify the concentrations of your phosphoramidite and activator solutions.[6]
-
Perform a thorough inspection of the synthesizer for leaks and ensure all lines and valves are clean and unobstructed.[6]
-
Calibrate the reagent delivery system to confirm accurate volumes are being dispensed.[6]
-
Issue 2: Sudden Drop in Trityl Signal at a Specific Cycle
-
Potential Cause:
-
Problematic Nucleotide or Reagent: The specific phosphoramidite for that cycle may be of poor quality, or the incorrect reagent may have been delivered.
-
Incomplete Detritylation: The deblocking agent may not have been delivered effectively, or the reagent itself could be faulty.[8]
-
Mechanical Issue: A misalignment of the fraction collector could have resulted in only a portion of the trityl cation solution being collected for that cycle.[8]
-
-
Solutions:
-
If the issue is reproducible with the same phosphoramidite, replace it with a fresh vial.
-
For sterically hindered or modified phosphoramidites, consider increasing the coupling time or using a stronger activator.[7] A "double coupling" step, where the coupling reaction is performed twice for the same nucleotide, can also be effective.[7]
-
Check the delivery of the deblocking agent and ensure the reagent is fresh.
-
Inspect the fraction collector for proper alignment and function.
-
Issue 3: Fluctuating or Rising Trityl Absorbance Values
-
Potential Cause:
-
Faulty Assay Technique: Inconsistent dilution of the trityl cation samples before measurement can lead to fluctuating readings.[1]
-
Ineffective Capping: If the capping step, which blocks unreacted 5'-hydroxyl groups, is not quantitative, these failure sequences can couple in subsequent cycles, leading to an artificially high trityl signal.[1]
-
Instrumental Instability: The spectrophotometer or the synthesizer's detector may be unstable.
-
-
Solutions:
-
Ensure a consistent and accurate dilution protocol for all trityl samples.
-
Verify the effectiveness of your capping reagents and protocol.
-
Check the performance and calibration of your spectrophotometer.
-
Data Presentation
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Average Stepwise Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 66.8% | 81.8% | 90.5% |
| 50mer | 36.4% | 60.5% | 77.9% |
| 100mer | 13.3% | 36.6% | 60.6% |
This table illustrates the critical impact of maintaining a high average stepwise coupling efficiency on the final yield of the full-length product.[10]
Experimental Protocols
Protocol: Trityl Cation Analysis for Monitoring Coupling Efficiency
-
Synthesis Initiation: Begin the automated solid-phase oligonucleotide synthesis protocol on the synthesizer.[6]
-
Deblocking Step: In each cycle, the 5'-DMT protecting group is removed by an acidic reagent, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[3]
-
Collection of Trityl Cation: The orange-colored trityl cation released during the deblocking step is carried by the solvent through the synthesizer's detector and collected in a fraction collector.[6][11]
-
Sample Preparation (if necessary): For offline analysis, each collected fraction may need to be diluted to a specific volume (e.g., 10 mL) with a suitable acidic solution (e.g., 0.1 M toluenesulfonic acid monohydrate in acetonitrile) to ensure the cation remains stable and the absorbance is within the linear range of the spectrophotometer.[1]
-
Spectrophotometric Measurement: The absorbance of each sample is measured at the wavelength of maximum absorbance for the trityl cation, which is approximately 498 nm.[5]
-
Data Analysis: The absorbance values for each cycle are recorded and plotted. A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[6] The average stepwise coupling efficiency can be calculated from these values.
Mandatory Visualization
Caption: Workflow for monitoring coupling efficiency using trityl cation analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. metabion.com [metabion.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phenomenex.com [phenomenex.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Capping strategies to avoid deletion mutations in DNA synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on capping strategies to minimize deletion mutations during solid-phase DNA synthesis.
Frequently Asked questions (FAQs)
Q1: What is the primary purpose of the capping step in DNA synthesis?
A1: The primary purpose of the capping step is to permanently block any 5'-hydroxyl groups on the growing DNA chains that failed to react during the coupling step.[1][2] This is crucial because unreacted chains, if not blocked, can participate in subsequent coupling cycles, leading to the synthesis of oligonucleotides with internal base deletions, commonly known as (n-1) shortmers.[1][2]
Q2: What are the standard reagents used for capping?
A2: The most common capping solution is a two-part mixture. Capping A consists of acetic anhydride, and Capping B contains a catalyst, typically N-methylimidazole (NMI).[2][3] These are usually dissolved in a solvent like tetrahydrofuran (THF) or acetonitrile (ACN).[4]
Q3: How does inefficient capping lead to deletion mutations?
A3: If the capping process is inefficient, some of the unreacted 5'-hydroxyl groups from a failed coupling cycle will remain active. In the next synthesis cycle, these uncapped "failure sequences" can successfully couple with the next phosphoramidite. This results in an oligonucleotide that is missing a nucleotide at a specific position, creating an (n-1) deletion mutation. These deletion mutants are often difficult to separate from the full-length product during purification.[1]
Q4: What is a typical capping efficiency, and how does it affect the final product?
A4: A desirable capping efficiency is typically above 99%. Even a small decrease in capping efficiency can lead to a significant accumulation of deletion mutants, especially in the synthesis of long oligonucleotides. For example, with a 99% coupling efficiency, a capping efficiency of around 90% can still result in a noticeable population of (n-1) deletion products.[5]
Q5: Are there alternative capping reagents to the standard acetic anhydride?
A5: Yes, phenoxyacetic anhydride is an alternative capping reagent, often used in "ultramild" synthesis protocols for sensitive or modified oligonucleotides.[6][7] It can be used to avoid potential side reactions associated with acetic anhydride.[7] Studies have shown that phenoxyacetic anhydride can also be effective in reducing certain types of substitution mutations.[5][8]
Troubleshooting Guide
Problem: High levels of (n-1) deletion mutations observed in my synthesized oligonucleotides.
This is a common issue that often points to inefficiencies in the coupling or capping steps of your DNA synthesis protocol. Follow this guide to troubleshoot and resolve the problem.
Step 1: Verify the Integrity of Your Capping Reagents
-
Question: Are your capping reagents fresh?
-
Cause: Acetic anhydride is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. N-methylimidazole can also degrade.
-
Solution:
-
Always use fresh, high-quality capping reagents.
-
Ensure that the reagent bottles are tightly sealed and stored under anhydrous conditions.
-
Consider replacing your capping reagents if they are more than a few weeks old, especially if you observe a sudden increase in n-1 impurities.[6]
-
Step 2: Check Your Synthesizer's Fluidics and Protocols
-
Question: Is your DNA synthesizer delivering the correct volumes of capping reagents?
-
Cause: Blockages in the lines or incorrect protocol settings can lead to insufficient delivery of one or both capping solutions.
-
Solution:
-
Perform a fluidics test on your synthesizer to ensure that all lines are clear and that the correct volumes are being dispensed.
-
Review your synthesis protocol to confirm that the capping step times and reagent volumes are appropriate for the scale of your synthesis. For some synthesizers, increasing the delivery time or volume of the capping mix can improve efficiency.[1]
-
Step 3: Evaluate Coupling Efficiency
-
Question: Is your coupling efficiency consistently high (ideally >99%)?
-
Cause: While capping is designed to handle failed couplings, a very low coupling efficiency will overwhelm the capping process, leading to a higher proportion of unreacted chains and, consequently, more n-1 deletions if capping is not perfect.
-
Solution:
-
Ensure all synthesis reagents, especially phosphoramidites and activator, are fresh and anhydrous.
-
Check for any issues with reagent delivery for the coupling step.
-
For difficult couplings (e.g., with modified bases), consider extending the coupling time or using a stronger activator.
-
Step 4: Consider a "Cap-Ox-Cap" Cycle
-
Question: Are you synthesizing long oligonucleotides?
-
Cause: For long sequences, residual moisture from the oxidation step can inhibit the subsequent coupling reaction.
-
Solution:
Quantitative Data Summary
The efficiency of the capping step has a direct impact on the purity of the final oligonucleotide product, specifically concerning the prevalence of (n-1) deletion mutations. The following table summarizes the relationship between capping efficiency and the resulting deletion frequency.
| Capping Strategy | Typical Capping Efficiency | Resulting (n-1) Deletion Rate per cycle | Notes |
| Standard (Acetic Anhydride/NMI) | ~99% | ~0.1% | This is a standard and widely used method. The deletion rate assumes a high coupling efficiency (>99%).[5] |
| Suboptimal Capping | ~90% | >0.5% | Can result from aged reagents or improper synthesizer function. Leads to a significant increase in hard-to-remove impurities.[5] |
| Phenoxyacetic Anhydride | >99% | Similar to standard capping | Often used for sensitive oligonucleotides to avoid side reactions. Can also reduce certain substitution mutations.[5][6] |
Experimental Protocols
Protocol 1: Standard Capping Procedure in Solid-Phase DNA Synthesis
This protocol describes the standard capping step using acetic anhydride and N-methylimidazole on an automated DNA synthesizer.
Reagents:
-
Capping Solution A: A solution of acetic anhydride in THF (e.g., 10% v/v).
-
Capping Solution B: A solution of N-methylimidazole in THF (e.g., 16% v/v).
-
Washing Solution: Anhydrous acetonitrile (ACN).
Procedure (as part of an automated synthesis cycle):
-
Following the coupling step, the solid support column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping Solution A and Capping Solution B are delivered simultaneously to the synthesis column.
-
The capping mixture is allowed to react with the solid support for a predetermined time (typically 30-60 seconds), as defined by the synthesis protocol. During this time, the acetic anhydride acetylates any free 5'-hydroxyl groups.
-
After the reaction is complete, the capping solution is flushed from the column.
-
The column is washed thoroughly with anhydrous acetonitrile to remove residual capping reagents and byproducts before proceeding to the oxidation step.
Protocol 2: Quantitative Analysis of Capping Efficiency and n-1 Deletions by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to assess the purity of a synthesized oligonucleotide and quantify the percentage of the full-length product versus n-1 deletion mutants.
Materials:
-
Crude, deprotected oligonucleotide sample.
-
HPLC system with a UV detector.
-
Reversed-phase HPLC column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of approximately 0.5-1.0 OD260/100 µL.
-
HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the prepared sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 10% to 40% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak should correspond to the full-length oligonucleotide (n). The n-1 deletion mutants will typically elute slightly earlier than the main peak.
-
Integrate the peak areas for the full-length product (An) and the n-1 peak (An-1).
-
Calculate the percentage of n-1 impurity using the following formula: % n-1 = (A_n-1 / (A_n + A_n-1)) * 100
-
Visualizations
Caption: Mechanism of capping unreacted 5'-hydroxyl groups.
Caption: Troubleshooting workflow for high n-1 deletion rates.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Atom Scientific Ltd | Category | Capping Solutions [atomscientific.com]
- 5. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Solvent Preparation for Phosphoramidite Chemistry
Welcome to the technical support center for anhydrous solvent preparation in phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance on maintaining the anhydrous conditions critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to use anhydrous solvents in phosphoramidite chemistry?
A1: Phosphoramidites, the building blocks of oligonucleotide synthesis, are extremely sensitive to moisture.[1][2][3][4] Water can react with the activated phosphoramidite, leading to the formation of a phosphonate byproduct that cannot be incorporated into the growing oligonucleotide chain.[5] This side reaction significantly reduces coupling efficiency, resulting in a lower yield of the desired full-length oligonucleotide and an increase in failure sequences (n-1, n-2, etc.), which can be difficult to purify.[5][6]
Q2: What is the maximum acceptable water content in solvents for phosphoramidite chemistry?
A2: For optimal results, the water content in solvents like acetonitrile should be as low as possible, preferably 10 ppm or less.[7] While some sources suggest that up to 30 ppm is acceptable, maintaining a water content below this level is strongly recommended to ensure high coupling efficiency.[7][8] For washing steps, acetonitrile with a water content between 30 ppm and 1250 ppm has been used in some large-scale synthesis processes, but this is not recommended for the critical coupling step.[8]
Q3: What are the most common solvents that require rigorous drying for this application?
A3: The most common solvents that must be anhydrous are:
-
Acetonitrile (ACN): Used as the primary solvent for dissolving phosphoramidites and activators, and for washing steps.[7][9]
-
Dichloromethane (DCM): Often used as a solvent for some modified or lipophilic phosphoramidites and in deblocking solutions.[7][10][11]
-
Pyridine and Toluene: May be used in capping reagents or for co-evaporation to remove water from starting materials.[2][12]
Q4: How can I effectively dry my solvents?
A4: The most common and effective method for drying solvents for phosphoramidite chemistry is the use of activated molecular sieves (3 Å).[7][13] Solvents should be allowed to stand over the sieves for at least 24 hours before use.[7][13] Other methods include distillation from a suitable drying agent (e.g., calcium hydride for dichloromethane), though this is often more laborious.
Q5: How should I store anhydrous solvents to maintain their dryness?
A5: Anhydrous solvents should be stored in tightly sealed bottles, preferably with a septum cap to allow for withdrawal of the solvent with a dry syringe under an inert atmosphere (e.g., argon or nitrogen).[5] Store the bottles in a desiccator or a dry cabinet to protect them from atmospheric moisture.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptom: Trityl cation assay shows low stepwise coupling efficiency, leading to a low yield of the final oligonucleotide product.
Possible Cause: Presence of moisture in the acetonitrile used for dissolving phosphoramidites or in the activator solution.[5]
Troubleshooting Steps:
-
Verify Solvent Water Content: Use a Karl Fischer titrator to accurately measure the water content of your acetonitrile. It should be below 30 ppm, ideally below 10 ppm.[7]
-
Use Freshly Opened Solvents: Whenever possible, use a fresh, sealed bottle of anhydrous acetonitrile.[5]
-
Properly Dry Solvents: If you are preparing your own anhydrous solvent, ensure that the molecular sieves are properly activated and that the solvent has been in contact with them for a sufficient amount of time (at least 24 hours).[13]
-
Check for System Leaks: Ensure that your synthesizer's fluidics system is free of leaks that could introduce atmospheric moisture.
-
Inert Gas Blanket: Confirm that the inert gas (argon or helium) used to pressurize the reagent bottles is dry. An in-line drying filter is recommended.[5]
Issue 2: Phosphoramidite Degradation
Symptom: 31P NMR analysis of the phosphoramidite solution shows the presence of phosphonate or other degradation products.
Possible Cause: Hydrolysis of the phosphoramidite due to water contamination in the solvent.[14][15]
Troubleshooting Steps:
-
Immediate Solvent Check: Test the water content of the solvent used to dissolve the phosphoramidite.
-
Drying the Amidite Solution: Add a layer of high-quality, activated 3 Å molecular sieves to the bottom of the phosphoramidite vial and let it stand overnight.[7] This can help to scavenge residual moisture.
-
Proper Handling Technique: When dissolving phosphoramidites, use a dry syringe and needle and an inert gas atmosphere to minimize exposure to air.
-
Storage of Amidite Solutions: Store dissolved phosphoramidites under an inert atmosphere and at the recommended temperature.
Issue 3: Inconsistent Synthesis Results
Symptom: Oligonucleotide synthesis yields are variable from run to run, even with the same sequence and reagents.
Possible Cause: Inconsistent dryness of the solvents used in different synthesis runs.
Troubleshooting Steps:
-
Standardize Solvent Preparation: Implement a strict and consistent protocol for preparing and handling all anhydrous solvents.
-
Regularly Test Water Content: Make Karl Fischer titration a routine quality control step for all incoming and prepared anhydrous solvents.
-
Dedicate Solvent Bottles: Use dedicated, clearly labeled bottles for anhydrous solvents to prevent cross-contamination.
-
Monitor Environmental Conditions: Be aware of ambient humidity levels in the laboratory, as high humidity can increase the rate of moisture absorption by solvents.[5]
Data Presentation
Table 1: Recommended Water Content in Solvents for Phosphoramidite Chemistry
| Solvent | Application | Recommended Max Water Content (ppm) | Ideal Water Content (ppm) |
| Acetonitrile | Phosphoramidite/Activator Diluent | < 30[7] | ≤ 10[7][16] |
| Acetonitrile | Washing Steps | < 100 | < 30 |
| Dichloromethane | Modified Phosphoramidite Diluent | < 50 | < 20 |
| Dichloromethane | Deblocking Solution | < 100 | < 50 |
Table 2: Efficiency of Common Drying Methods for Acetonitrile
| Drying Method | Typical Final Water Content (ppm) | Time Required | Notes |
| Activated 3Å Molecular Sieves | 10 - 30 | 24 - 48 hours | Most common and convenient method.[7][13] |
| Distillation from CaH₂ | < 10 | Several hours | Effective but more hazardous and time-consuming. |
| Commercial Solvent Purification System | < 10 | Continuous | High initial cost but provides consistently dry solvent. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile using Molecular Sieves
Materials:
-
HPLC-grade acetonitrile
-
3 Å molecular sieves (8-12 mesh)
-
Oven capable of reaching 250-300 °C
-
Dry, clean solvent bottle with a septum cap
-
Inert gas source (argon or nitrogen) with a drying trap
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3 Å molecular sieves in a clean, dry flask. Heat them in an oven at 250-300 °C under vacuum for at least 12 hours (overnight is recommended) to remove any adsorbed water.[13]
-
Cool Sieves: Allow the molecular sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Add Sieves to Solvent: Quickly add the activated molecular sieves to the solvent bottle (approximately 50-100 g of sieves per liter of acetonitrile).
-
Seal and Stand: Immediately cap the bottle with a septum cap and purge the headspace with dry inert gas. Allow the solvent to stand over the sieves for at least 24 hours before use.[7][13]
-
Storage: Store the bottle in a dry environment. Withdraw the solvent using a dry syringe and needle, ensuring to maintain a positive pressure of inert gas in the bottle.
Protocol 2: Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content in an organic solvent.
Materials:
-
Karl Fischer titrator
-
Appropriate Karl Fischer reagents for aldehydes and ketones (if applicable) or for general use.
-
Dry, gas-tight syringe
-
Solvent sample
Procedure:
-
Prepare the Titrator: Ensure the Karl Fischer titrator is clean, dry, and has fresh reagents. Run a pre-titration to neutralize any residual moisture in the titration cell.
-
Sample Preparation: Take a representative sample of the solvent to be tested.
-
Inject the Sample: Using a dry, gas-tight syringe, accurately measure a specific volume or weight of the solvent and inject it into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Record the Result: The water content will be displayed by the instrument, typically in ppm or percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and calculate the average.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Deblocking Reagent B for DNA Synthesis 2% Trichloroacetic Acid in Dichloromethane (w,w), Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetonitrile dry for oligonucleotide synthesis (max. 10 ppm H2O) - Россия [evachemical.com]
Technical Support Center: Double Coupling Protocol for Enhanced Peptide Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when utilizing the double coupling protocol in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems that may arise during experiments involving double coupling.
Issue 1: Low Purity of Crude Peptide Despite Double Coupling
Symptoms:
-
Mass spectrometry (MS) analysis reveals significant deletion sequences (target mass minus the mass of one or more amino acids).
-
High-performance liquid chromatography (HPLC) chromatogram shows multiple peaks that are difficult to resolve from the main product peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | Incomplete removal of the Fmoc protecting group will prevent the subsequent amino acid from coupling, leading to truncated sequences.[1][2] Solution: Extend the piperidine treatment time (e.g., from 10 minutes to 15-20 minutes for the second treatment) to ensure complete deprotection.[2] Monitor deprotection efficiency using a method like UV monitoring if available on your synthesizer. |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, hindering access of reagents to the reactive sites.[3][4] This is common with hydrophobic sequences or those prone to forming secondary structures.[3] Solutions: - Change the synthesis solvent from DMF to N-methylpyrrolidone (NMP) to improve solvation.[5][6]- Incorporate chaotropic salts (e.g., LiCl) in coupling and deprotection solutions to disrupt secondary structures.[7]- Utilize microwave-assisted synthesis to reduce aggregation.[3] |
| Suboptimal Coupling Reagents for the Sequence | Even with double coupling, the chosen coupling reagent may not be potent enough for a particularly "difficult" or sterically hindered residue.[5] Solution: Switch to a more potent coupling reagent. For example, if using a carbodiimide-based reagent like DIC, consider an onium salt-based reagent such as HBTU, HATU, or PyBOP.[5][8][9] |
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low crude peptide purity.
Issue 2: Positive Kaiser Test After Second Coupling
Symptom:
-
The resin beads turn blue after the second coupling step when tested with ninhydrin, indicating the presence of unreacted primary amines.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Extreme Steric Hindrance | The amino acid being coupled or the N-terminal amino acid on the resin is exceptionally bulky (e.g., coupling two adjacent bulky residues).[10] Solutions: - Extend the reaction time for each coupling step.[1] A doubling of the standard time is a reasonable starting point.[5]- Increase the temperature of the coupling reaction, especially if using a microwave synthesizer.[11] |
| Reagent Degradation or Insufficient Equivalents | The amino acid or coupling reagents may have degraded, or an insufficient excess was used for a difficult coupling. Solutions: - Use fresh, high-quality amino acids and coupling reagents.[3][11]- Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[8] |
| Poor Resin Swelling | If the resin is not adequately swollen, the reactive sites are not accessible.[8] Solution: Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) before the first deprotection step.[8] |
Decision Tree for a Positive Kaiser Test
Caption: Decision-making process for a positive Kaiser test.
Frequently Asked Questions (FAQs)
Q1: When is a double coupling protocol necessary?
A double coupling protocol is recommended in several situations to ensure the reaction goes to completion:[2]
-
For known "difficult" or sterically hindered amino acids , such as Arginine, Proline, Valine, and Isoleucine.[2][10][12]
-
When coupling an amino acid that follows a proline residue .[2]
-
For sequences that are prone to aggregation .[2]
-
When attaching the first amino acid to the resin .[2]
-
For sequences containing multiple identical amino acids in a row .[13]
Q2: What is the difference between extending the coupling time and performing a double coupling?
Extending the coupling time involves a single addition of reagents that are left to react for a longer period. A double coupling involves removing the initial reaction solution after a standard coupling time, washing the resin, and then adding a fresh solution of activated amino acid and reagents for a second coupling period.[2] While extending the time can be effective, a double coupling with fresh reagents is often more efficient at driving the reaction to completion, especially if reagent decomposition is a factor over longer reaction times.[10]
Q3: Can I use a different coupling reagent for the second coupling?
Yes, using two different coupling reagents can be a powerful strategy, particularly for synthesizing peptide libraries or aggregation-prone sequences.[14] For example, an initial coupling with DIC/Oxyma can be followed by a second, more potent coupling with HATU/DIPEA.[14] The order of addition can also impact the final purity.[14]
Q4: How can I monitor the efficiency of my coupling reactions?
The most common method for monitoring coupling completion in a qualitative manner is the Kaiser (ninhydrin) test .[1]
-
After Deprotection: A positive test (blue beads) confirms the successful removal of the Fmoc group, indicating the presence of free primary amines ready for coupling.[2]
-
After Coupling: A negative test (yellow/brown beads) indicates a complete coupling, as there should be no remaining free primary amines.[2] For quantitative analysis, a small amount of resin can be cleaved, and the product analyzed by HPLC and MS to identify any deletion sequences.[1] More advanced techniques like on-bead NMR can also provide quantitative conversion data.[15]
Q5: Will double coupling for the entire peptide sequence always result in higher purity?
While double coupling the entire sequence can lead to a cleaner crude product, it also doubles the consumption of expensive amino acids and reagents.[10] It is often more strategic and cost-effective to apply double coupling only to specific, known difficult couplings within the sequence rather than as a blanket approach.[10]
Data Presentation
Table 1: Comparison of Coupling Strategies for Octa-Arginine Synthesis
| Coupling Strategy | Coupling Conditions | Crude Purity Outcome | Reagent Consumption |
| Single Coupling | 5 min at 75°C | Desired peptide present with few impurities.[10] | Standard |
| Extended Single Coupling | 20 min at 50°C | Successful synthesis, but lowest crude purity of the three methods.[10] | Standard |
| Double Coupling | 2 x 5 min at 75°C | Highest crude purity.[10] | 2x Amino Acids & Reagents |
Data summarized from a study on the synthesis of octa-Arginine, a known challenging sequence.[10]
Experimental Protocols
Protocol 1: Standard Double Coupling Cycle in Fmoc SPPS
This protocol outlines a typical manual double coupling procedure for a single amino acid.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Treat the resin with 20% piperidine in DMF for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-45 minutes at room temperature.[2]
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat step 2, preparing a fresh solution of activated amino acid and adding it to the resin.
-
Agitate for another 30-45 minutes.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any residual reagents.
-
-
Monitoring (Optional but Recommended):
Workflow for a Standard Double Coupling Cycle
Caption: Standard workflow for a double coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzyl Group Deprotection
Welcome to our technical support center for the removal of benzyl protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you might encounter during benzyl group deprotection in a question-and-answer format, offering targeted solutions to common experimental problems.
Issue 1: My catalytic hydrogenation reaction for benzyl deprotection is slow or incomplete.
-
Possible Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers) and sometimes by the product amine itself through strong coordination to the palladium surface.[1][2][3][4][5][6][7]
-
Solution: Ensure your starting material is free from sulfur-containing impurities.[5] If the substrate contains sulfur, consider an alternative deprotection method.[4][7] For N-benzyl deprotection, adding a stoichiometric amount of a mild acid like acetic acid or hydrochloric acid can protonate the product amine, preventing it from poisoning the catalyst.[1][2][8][9] Using a fresh, high-quality catalyst is also recommended, and Pearlman's catalyst (Pd(OH)₂/C) can be more active in some cases.[3][10]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: For hydrogenolysis, inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, slowing the reaction.[1][2][11]
-
Inappropriate Solvent or Temperature: The choice of solvent can impact reaction rates and substrate solubility.[2]
-
Steric Hindrance: Bulky substituents near the benzyl group can hinder its approach to the catalyst surface.[1][10]
-
Issue 2: I am observing unexpected side products during deprotection.
-
Possible Causes & Solutions:
-
Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible groups like alkenes, alkynes, nitro groups, and some aromatic rings can be reduced.[2][5][15]
-
Solution: To preserve these functional groups, consider using catalytic transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate, which can be milder and more selective.[10][14][16][17][18][19] Alternatively, oxidative or Lewis acid-mediated cleavage methods can be employed.[2][14]
-
-
Acid-Catalyzed Rearrangements: When using strong acids (e.g., HBr, BCl₃) for deprotection, acid-labile functional groups can undergo rearrangement.[2][20]
-
Over-reduction of Aromatic Rings: Harsh hydrogenation conditions (high pressure, prolonged reaction times) can lead to the reduction of aromatic rings to cycloalkanes.[2]
-
Solution: Using a pre-treated or less active catalyst and carefully monitoring the reaction progress can help prevent over-reduction.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl protecting group?
The most common methods for benzyl group deprotection are:
-
Catalytic Hydrogenolysis: This is the most widely used method, employing a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂).[12][21] It is generally clean and efficient, with toluene and carbon dioxide (for Cbz groups) as byproducts.[5][21]
-
Acid Cleavage: Strong Brønsted acids (e.g., HBr, trifluoroacetic acid) or Lewis acids (e.g., BCl₃, AlCl₃) can cleave benzyl ethers and esters.[4][8][9][14][20][22][23] This method is useful for substrates that are sensitive to reduction but stable to acid.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or ozone can be used for oxidative deprotection.[4][6][8][9][14][17][18][24][25] This approach is beneficial when other reducible functional groups are present.
Q2: How do I choose the best deprotection method for my molecule?
The choice depends on the functional groups present in your substrate:
-
For molecules without other reducible groups, catalytic hydrogenolysis is often the preferred method due to its clean nature.[5]
-
If your molecule contains reducible groups like alkenes, alkynes, or nitro groups, oxidative or acid-catalyzed cleavage would be more suitable.[2][14]
-
For acid-sensitive substrates, catalytic hydrogenolysis or milder oxidative methods are better choices.[2]
Q3: Can I selectively deprotect one benzyl group in the presence of others?
Selective deprotection can be challenging but is sometimes possible by modifying the benzyl group. For example, a p-methoxybenzyl (PMB) ether is more susceptible to oxidative cleavage with DDQ than an unsubstituted benzyl ether.[14][15] Rational design of benzyl-type protecting groups with different electronic properties can allow for sequential deprotection by catalytic hydrogenolysis.[26]
Q4: My substrate is an N-benzyl amine. Are there special considerations?
Yes. The product amine can act as a catalyst poison in catalytic hydrogenolysis.[1][2][11] To overcome this, the reaction is often run under acidic conditions (e.g., with added HCl or acetic acid) to protonate the amine and prevent it from binding to the palladium catalyst.[1][8][9][11] A subsequent neutralization step is then required during workup.[1][8][9]
Data Presentation
Table 1: Comparison of Common Benzyl Deprotection Methods
| Feature | Catalytic Hydrogenolysis | Acid Cleavage | Oxidative Cleavage |
| Typical Reagents | H₂ gas, Pd/C, PtO₂, Raney Ni[24] | HBr, TFA, BCl₃, AlCl₃[8][9] | DDQ, CAN, Oxone®, KMnO₄[8][9][24] |
| Mechanism | Reductive cleavage of the C-O/C-N bond[24] | Acid-mediated cleavage | Oxidation of the benzylic position followed by hydrolysis[24] |
| Advantages | Clean reaction, high yields, easily removable byproducts[24] | Tolerant of reducible functional groups | Mild conditions, tolerant of reducible functional groups[24] |
| Disadvantages | Flammable H₂ gas, catalyst poisoning, intolerance of reducible groups[24] | Harsh conditions, potential for acid-catalyzed side reactions[2][20] | Stoichiometric reagents, potential for over-oxidation[24] |
Table 2: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure |
| 10% Pd/C | H₂ (gas) | MeOH, EtOH, EtOAc, THF[2][12] | Room Temperature | Atmospheric to 10 bar[2] |
| Pd(OH)₂/C | H₂ (gas) | Various | Room Temperature | Atmospheric or higher |
| 10% Pd/C | 1,4-Cyclohexadiene | EtOH | Reflux | N/A |
| 10% Pd/C | Ammonium formate | MeOH | Reflux | N/A |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Seal the reaction vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.[2]
-
Repeat the evacuation and backfilling procedure three times with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified if necessary.
Protocol 2: General Procedure for Acidic Cleavage using Trifluoroacetic Acid (TFA)
-
Dissolve the benzyl-protected compound in a suitable solvent, such as dichloromethane (DCM).[3]
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture (a common concentration is 25-50% TFA in DCM, but neat TFA can also be used).[3]
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.[3]
-
The crude product can then be purified by a suitable method, such as chromatography or crystallization.
Visualizations
Caption: Decision workflow for choosing a benzyl deprotection method.
Caption: Troubleshooting guide for catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 20. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Phosphitylating Agents: Dibenzyl N,N-diisopropylphosphoramidite Under the Microscope
For researchers, scientists, and professionals in drug development, the efficient and precise introduction of phosphate groups is a cornerstone of synthesizing oligonucleotides and phosphopeptides. The choice of phosphitylating agent is critical to the success of these synthetic endeavors. This guide provides a detailed comparison of Dibenzyl N,N-diisopropylphosphoramidite against other common phosphitylating agents, supported by experimental data and protocols to inform your selection process.
This compound has emerged as a versatile and reliable reagent in the field of bioconjugation and synthetic chemistry.[1] Its primary application lies in the phosphitylation of alcohols, a key step in the formation of phosphate esters upon subsequent oxidation.[2] This reagent has found significant use in DNA and RNA synthesis, as well as in the preparation of phosphopeptides.[1][3] Its notable stability and efficiency in coupling reactions make it a valuable tool for researchers.[1]
Performance Comparison: A Data-Driven Analysis
The selection of a phosphitylating agent is often a trade-off between reactivity, stability, and the nature of the protecting groups. While this compound offers a favorable balance, other reagents present distinct advantages in specific contexts. The following tables summarize the performance of this compound in comparison to other widely used phosphitylating agents.
| Phosphitylating Agent | Application | Typical Yield | Key Advantages | Potential Disadvantages | Reference |
| This compound | Phosphopeptide & Oligonucleotide Synthesis | High | Good stability, mild reaction conditions, easy purification of intermediates.[4] | Requires catalytic hydrogenation for deprotection which may not be compatible with all substrates. | [4][5] |
| Di-tert-butyl N,N-diethylphosphoramidite | Phosphopeptide Synthesis | High | Acid-labile protecting groups allow for milder deprotection than hydrogenation. | More prone to H-phosphonate side-product formation due to the acid-sensitive tert-butyl groups.[1] | [5][6] |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Oligonucleotide Synthesis | >98% (coupling efficiency) | Widely used in automated solid-phase synthesis, base-labile cyanoethyl group is compatible with standard deprotection protocols. | Not typically used for global phosphorylation of peptides. | [6] |
| Dibenzylphosphochloridate | Phosphopeptide Synthesis | Variable | Direct phosphorylation without the need for an oxidation step. | Can lead to a greater number of unidentified by-products, making purification challenging.[7] | [7] |
In-Depth Look: Phosphorylation of Peptides
The synthesis of phosphopeptides is crucial for studying cellular signaling pathways. The "global phosphorylation" approach, where a synthesized peptide is phosphorylated post-assembly, is a common strategy.
In a comparative study involving the phosphorylation of the model peptide GGXA (where X = Ser, Thr, or Tyr), this compound (via the phosphoramidite method) was evaluated against dibenzylphosphochloridate.[7] For serine- and threonine-containing peptides, both methods provided comparable yields of the desired phosphopeptides. However, for the phosphorylation of tyrosine, the phosphoramidite method proved to be more favorable.[7]
Another study highlighted that while both this compound and Di-tert-butyl N,N-diethylphosphoramidite provide high yields in the phosphorylation of serine derivatives, the choice of protecting group can influence the prevalence of side reactions.[5] The tert-butyl protecting groups are more susceptible to acid-catalyzed removal, which can lead to a higher incidence of H-phosphonate formation as a side product.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for the global phosphorylation of a peptide using a phosphoramidite reagent.
General Protocol for Global Phosphorylation of a Peptide
This protocol outlines the key steps for the phosphorylation of a hydroxyl-containing amino acid residue within a peptide using a phosphoramidite reagent like this compound.
-
Peptide Preparation: The peptide is synthesized on a solid support using standard Fmoc or Boc chemistry. The protecting groups on all functional groups, except for the hydroxyl group to be phosphorylated, are kept intact.
-
Phosphitylation:
-
The resin-bound peptide is washed and dried thoroughly.
-
A solution of the phosphoramidite reagent (e.g., this compound, 5-10 equivalents) and an activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole, 10-20 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is added to the resin.
-
The reaction is allowed to proceed at room temperature for 1-4 hours, with gentle agitation.
-
-
Oxidation:
-
The resin is washed to remove excess reagents.
-
A solution of an oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid) in a suitable solvent is added to the resin.
-
The oxidation is typically carried out for 30-60 minutes at room temperature.
-
-
Deprotection and Cleavage:
-
The resin is washed and dried.
-
The phosphate protecting groups are removed. For benzyl groups, this is typically achieved by catalytic hydrogenation (e.g., Pd/C in the presence of H₂). For tert-butyl groups, an acidic treatment (e.g., trifluoroacetic acid) is used.
-
The peptide is cleaved from the solid support using a cleavage cocktail appropriate for the resin and peptide sequence.
-
-
Purification: The crude phosphopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps and relationships in phosphitylation chemistry.
Caption: General workflow for the global phosphorylation of a peptide.
Caption: Key feature comparison of common phosphitylating agents.
Conclusion
This compound stands as a robust and efficient reagent for the synthesis of phosphopeptides and oligonucleotides. Its commendable stability and the ability to achieve high yields under mild conditions make it a preferred choice for many applications. However, the necessity of catalytic hydrogenation for deprotection may limit its use with sensitive substrates.
In contrast, reagents like Di-tert-butyl N,N-diethylphosphoramidite offer the advantage of acid-labile deprotection, though at a potential cost of increased side-product formation. The widely-used 2-Cyanoethyl phosphoramidites remain the workhorse for automated oligonucleotide synthesis due to their compatibility with standard protocols.
Ultimately, the optimal phosphitylating agent depends on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available deprotection and purification methods. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic strategy.
References
- 1. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 2. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. H27380.03 [thermofisher.com]
- 7. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Dibenzyl N,N-diisopropylphosphoramidite via ³¹P NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Dibenzyl N,N-diisopropylphosphoramidite, a critical reagent in oligonucleotide synthesis. We will explore its performance against alternative analytical methods and provide supporting experimental data and protocols.
Introduction
This compound is a key building block in the chemical synthesis of DNA and RNA oligonucleotides. The purity of this phosphoramidite reagent is paramount, as impurities can lead to the introduction of undesired modifications in the final oligonucleotide product, potentially compromising its therapeutic efficacy or research application. ³¹P NMR spectroscopy is a powerful and direct method for assessing the purity of phosphoramidites, providing unambiguous identification and quantification of the active P(III) species and its common P(V) impurities.
³¹P NMR as a Tool for Purity Assessment
Due to its 100% natural abundance and wide chemical shift range, the ³¹P nucleus is an excellent probe for the analysis of phosphorus-containing compounds.[1][2] For phosphoramidites, ³¹P NMR offers several advantages:
-
Direct Detection: It directly observes the phosphorus atom, which is the reactive center of the molecule.
-
Clear Spectral Windows: The desired P(III) phosphoramidite signal appears in a distinct region of the spectrum, well-separated from its common P(V) oxidation and hydrolysis byproducts.[3]
-
Quantitative Analysis: With appropriate experimental parameters, the relative integration of signals allows for accurate quantification of the main component and its impurities.
Comparative Data: ³¹P NMR vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is also a common technique for purity analysis, ³¹P NMR provides orthogonal information and can be more adept at identifying phosphorus-containing impurities that may co-elute with the main product in an HPLC run. Studies have shown that the purity results obtained by ³¹P NMR are generally in good agreement with those from RP-HPLC assessments.[4] However, ³¹P NMR offers a more direct insight into the integrity of the phosphorus center.
Table 1: Comparison of Analytical Techniques for Phosphoramidite Purity
| Feature | ³¹P NMR Spectroscopy | Reversed-Phase HPLC |
| Principle | Detects phosphorus nuclei in different chemical environments. | Separates compounds based on polarity. |
| Primary Measurement | Chemical structure and oxidation state of phosphorus. | Retention time and UV absorbance. |
| Impurity Detection | Excellent for phosphorus-containing impurities (e.g., phosphates, H-phosphonates). | Good for a wide range of organic impurities. |
| Quantification | Direct quantification by signal integration. | Requires a reference standard for accurate quantification. |
| Analysis Time | Typically minutes to a few hours. | Typically 15-30 minutes per sample. |
| Strengths | Direct, unambiguous identification of P(III) vs. P(V) species. | High sensitivity and resolving power for a broad range of impurities. |
| Limitations | Lower sensitivity than HPLC; may not detect non-phosphorus impurities. | Phosphorus-containing impurities may have similar retention times to the main product. |
Experimental Data: ³¹P NMR of this compound
The ³¹P NMR spectrum of high-purity this compound is characterized by a major signal in the P(III) region. Due to the chiral nature of the phosphorus atom, this signal may appear as a single peak or a closely spaced pair of signals representing the two diastereomers.[5]
Table 2: Typical ³¹P NMR Chemical Shifts for this compound and Common Impurities
| Compound | Phosphorus Oxidation State | Structure | Typical ³¹P Chemical Shift (ppm) |
| This compound | P(III) | ~148.2 [6] | |
| Dibenzyl H-phosphonate | P(III) | ~8 | |
| Dibenzyl Phosphate | P(V) | -25 to 99[4] | |
| Other P(III) Impurities | P(III) | Various | 100 to 169 (excluding the main peak)[4] |
Note: Chemical shifts are referenced to external 85% H₃PO₄ and can vary slightly depending on the solvent and concentration.
The presence of significant signals outside the ~148 ppm region is indicative of impurities. Signals in the -25 to 99 ppm range typically correspond to P(V) species, which are inactive in the standard oligonucleotide synthesis coupling step and represent oxidized or hydrolyzed material.[4]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for purity analysis and the degradation pathway of the phosphoramidite.
Caption: Workflow for ³¹P NMR Purity Analysis.
Caption: Common Degradation Pathways.
Experimental Protocol: Quantitative ³¹P NMR
This protocol is adapted from established methods for phosphoramidite analysis.[4]
1. Sample Preparation:
-
Due to the moisture sensitivity of phosphoramidites, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use anhydrous deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add ~0.6 mL of the anhydrous deuterated solvent via a syringe.
-
Cap the NMR tube securely. If not using a J-Young tube, seal with parafilm for short-term storage and analysis.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Nucleus: ³¹P
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) should be used to simplify the spectrum to singlets.[4]
-
Acquisition Parameters:
-
Spectral Width (SW): ~300 ppm, centered around 100 ppm to cover both P(III) and P(V) regions.
-
Acquisition Time (AQ): ~1.5 seconds.[4]
-
Relaxation Delay (D1): A sufficiently long delay is crucial for accurate quantification. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus signal of interest is recommended. For phosphoramidites, a relaxation delay of 2.0 seconds is a common starting point, but should be optimized for fully quantitative results.[4]
-
Pulse Width (P1): Calibrated 90° pulse.
-
Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]
-
Temperature: 25 °C.
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectral region containing signals.
-
Integrate all phosphorus-containing signals. Set the integral of the main product peak(s) at ~148 ppm to 100.
-
The purity is calculated as the percentage of the integral of the main product relative to the sum of the integrals of all phosphorus-containing signals.
Purity (%) = [Integral(Product) / (Integral(Product) + Σ Integral(Impurities))] x 100
Conclusion
³¹P NMR spectroscopy is an indispensable analytical technique for quality control in the synthesis and use of this compound. Its ability to directly probe the phosphorus center provides a clear and quantitative assessment of the active P(III) content and the presence of deleterious P(V) impurities. When used in conjunction with other methods like HPLC, ³¹P NMR offers a robust and comprehensive picture of reagent purity, ensuring the integrity of oligonucleotide synthesis for critical research and therapeutic applications.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. usp.org [usp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry for the Validation of Synthesized Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the fidelity of synthesized oligonucleotides is a critical step in the development of diagnostics and therapeutics. This guide provides a detailed comparison of the primary mass spectrometry techniques used for oligonucleotide validation, supported by experimental data and protocols.
The precise molecular weight of a synthesized oligonucleotide is a key quality attribute that confirms its identity and purity. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high accuracy and sensitivity. The two most common MS techniques employed for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS). Each method presents a unique set of advantages and limitations that make them suitable for different applications.
Performance Comparison of Validation Techniques
The following table summarizes the key performance characteristics of ESI-MS, MALDI-TOF MS, and the complementary technique of Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).
| Feature | ESI-MS | MALDI-TOF MS | IP-RP-HPLC |
| Mass Accuracy | ~0.02%[1] | ~0.03% | N/A (Separation-based) |
| Resolution | High, can resolve single base additions/deletions[2] | Limited, decreases for oligonucleotides >50 bases[1] | High, can separate sequences of similar length and composition[3] |
| Sensitivity | 250 fmol to 10 pmol[1] | 100 fmol to 2 pmol[1] | Low picomole range |
| Mass Range | Up to 100,000 amu[1] | In excess of 300,000 amu[1] | N/A |
| Throughput | Lower, often coupled with LC for separation[4] | High, well-suited for high-throughput environments[1][4] | Moderate, dependent on run time |
| Tolerance to Salts/Buffers | Low, requires clean samples[1] | Higher tolerance than ESI-MS | High, uses ion-pairing reagents |
| Analysis of Mixtures | Difficult without prior separation[1] | Can analyze simple mixtures | Excellent for complex mixtures |
| Analysis of Long Oligonucleotides | Effective for oligonucleotides >50 bases, up to 120 bases or more[1][2] | Not particularly effective for oligonucleotides >50 bases[1] | Can be challenging for very long oligonucleotides |
| Analysis of Modified/Labile Oligos | Milder ionization, suitable for labile modifications | Laser can be detrimental to photosensitive modifications | Dependent on the stability of the modification during separation |
Experimental Workflow for Oligonucleotide Validation
The general workflow for validating synthesized oligonucleotides using mass spectrometry involves several key stages, from initial synthesis to final data analysis.
Caption: Workflow for synthesized oligonucleotide validation.
Detailed Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large and labile biomolecules, including long or modified oligonucleotides. It typically involves the introduction of the sample in a solvent into the mass spectrometer as a fine spray in the presence of a strong electric field.[1]
1. Sample Preparation:
- Desalting: It is critical to remove salts, buffers, and detergents as they can suppress the ESI signal.[1] This can be achieved through methods like ethanol precipitation or using specialized desalting columns.
- Solvent System: The desalted oligonucleotide is typically dissolved in a volatile solvent system compatible with ESI, often a mixture of water and an organic solvent like acetonitrile or methanol.[5] For oligonucleotides, ion-pairing reagents such as triethylamine (TEA) and hexafluoroisopropanol (HFIP) are often added to the mobile phase to improve chromatographic separation and MS signal.
2. Instrumentation and Analysis:
- Liquid Chromatography (LC) Coupling: ESI-MS is frequently coupled with liquid chromatography (LC), most commonly ion-pair reversed-phase HPLC (IP-RP-HPLC), to separate the target oligonucleotide from failure sequences and other impurities before introduction into the mass spectrometer.[2]
- Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged ions of the oligonucleotide.[1]
- Mass Analysis: These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
- Deconvolution: The resulting spectrum contains a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to process this data and calculate the parent molecular weight of the oligonucleotide.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique that is ideal for the high-throughput quality control of standard, unmodified oligonucleotides, particularly those less than 50 bases in length.[4]
1. Sample Preparation:
- Matrix Selection: A small amount of the oligonucleotide sample (typically 1-3 pmol) is mixed with a matrix solution.[1] A common matrix for oligonucleotide analysis is 3-hydroxypicolinic acid (3-HPA).[1][6] The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the ionization of the oligonucleotide.
- Spotting: The sample-matrix mixture is spotted onto a target plate and allowed to dry, forming crystals.
2. Instrumentation and Analysis:
- Desorption and Ionization: The target plate is introduced into the high-vacuum source of the MALDI-TOF mass spectrometer. A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy and vaporizes, carrying the oligonucleotide molecules into the gas phase and ionizing them, typically by protonation (M+H)+.[1]
- Time-of-Flight Analysis: The ionized molecules are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio. Lighter ions travel faster and reach the detector first.[1]
- Spectrum Generation: The detector records the arrival time of the ions, generating a mass spectrum which is a plot of ion intensity versus mass-to-charge ratio. The expected molecular weight of the synthesized oligonucleotide is then compared to the major peak in the spectrum for validation.[1]
Alternative and Complementary Techniques
While MS provides definitive molecular weight information, other techniques are often used in conjunction for a comprehensive quality assessment.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful chromatographic technique for assessing the purity of synthesized oligonucleotides.[3][4] It separates the full-length product from shorter failure sequences and other impurities, providing a quantitative measure of purity.[7] IP-RP-HPLC is often coupled with MS for peak identification.
-
Capillary Electrophoresis (CE): CE is another high-resolution separation technique used to assess oligonucleotide purity.[1] It separates molecules based on their size and charge.
References
- 1. web.colby.edu [web.colby.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 5. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. agilent.com [agilent.com]
The Unrivaled Advantages of Dibenzyl N,N-diisopropylphosphoramidite in Phosphitylation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and clean introduction of phosphate groups is a critical step in the synthesis of many biologically active molecules, including oligonucleotides and phosphopeptides. The choice of phosphitylating agent is paramount to the success of these syntheses. This guide provides an objective comparison of Dibenzyl N,N-diisopropylphosphoramidite with other common phosphitylating agents, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable reagent for your research needs.
This compound has emerged as a superior reagent in phosphitylation reactions due to its unique combination of stability, reactivity, and the advantageous properties of its protecting groups. This guide will delve into the specific benefits it offers over alternatives such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and H-phosphonates.
Key Advantages of this compound
This compound offers several distinct advantages that streamline the phosphitylation process and lead to higher quality products:
-
Mild Reaction Conditions: Phosphitylation can be carried out under neutral or weakly acidic conditions, which is crucial for sensitive substrates.[1]
-
Simple Operation and Purification: The reaction protocol is straightforward, and the resulting dibenzyl-protected phosphate intermediates are often stable enough for easy purification by standard chromatographic techniques.[1]
-
Stable Intermediates: The dibenzyl phosphate intermediates formed after oxidation are generally stable, allowing for their isolation and characterization before the final deprotection step.
-
Clean Deprotection: The benzyl protecting groups can be cleanly removed by catalytic hydrogenation, a mild method that avoids the harsh acidic or basic conditions required for the removal of other protecting groups, thus preserving the integrity of the target molecule.
Performance Comparison
| Feature | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | H-Phosphonates |
| Reagent Stability | Good, can be stored for months under inert conditions. | Highly sensitive to moisture, often requires fresh preparation. | Generally stable and can be stored. |
| Reaction Conditions | Mild, neutral or weakly acidic activation.[1] | Requires a non-nucleophilic base; can generate corrosive HCl. | Requires an activator (e.g., pivaloyl chloride). |
| Reported Yields | "High" to "near quantitative" for various substrates.[2] | Variable, e.g., 85% for a protected guanosine derivative.[3] | "Highly efficient".[4] |
| Intermediate Stability | Stable dibenzyl phosphate intermediates. | Phosphite triester is unstable to acid. | H-phosphonate diester is stable. |
| Deprotection Method | Mild catalytic hydrogenation. | Base-catalyzed β-elimination (can lead to side reactions). | Oxidation to phosphate, then standard deprotection. |
| Byproducts | Toluene (from hydrogenation). | Acrylonitrile (from β-elimination, a potential Michael acceptor). | Minimal byproducts from the phosphonate moiety itself. |
| Ease of Purification | Intermediates are readily purified by chromatography.[1] | Can be challenging due to reagent sensitivity and byproducts. | Generally straightforward. |
Experimental Protocols
Below are representative protocols for phosphitylation using this compound and its alternatives.
Protocol 1: Phosphitylation of a Protected Serine Derivative using this compound
This protocol is based on the general procedure for the phosphitylation of alcohols.
Materials:
-
Protected Serine Derivative (e.g., Boc-Ser-OAllyl)
-
This compound
-
1H-Tetrazole (0.45 M in acetonitrile)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Palladium on carbon (10%)
-
Methanol or Ethyl Acetate for hydrogenation
Procedure:
-
Phosphitylation:
-
Dissolve the protected serine derivative (1.0 eq) in anhydrous DCM.
-
Add 1H-tetrazole solution (1.1 eq) to the reaction mixture.
-
Slowly add this compound (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Oxidation:
-
Once the phosphitylation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of mCPBA (1.5 eq) in DCM dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dibenzyl phosphate intermediate by silica gel column chromatography.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified dibenzyl phosphate intermediate in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final phosphorylated product.
-
Protocol 2: Phosphitylation of a Protected Nucleoside using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This protocol is a general representation of nucleoside phosphoramidite synthesis.
Materials:
-
5'-O-DMT-protected nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise under an inert atmosphere.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting phosphoramidite by silica gel chromatography.
-
Protocol 3: Phosphorylation of a Peptide on Solid Phase using the H-Phosphonate Method
This protocol describes the phosphorylation of a serine residue in a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free hydroxyl group on a serine residue
-
Benzyl H-phosphonate
-
Pivaloyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Iodine solution (1% w/v in pyridine/water 98:2)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Activation and Coupling:
-
Swell the resin-bound peptide in anhydrous DCM.
-
In a separate flask, dissolve benzyl H-phosphonate (5 eq) in a mixture of DCM and pyridine.
-
Add pivaloyl chloride (5 eq) to the H-phosphonate solution to activate it.
-
Add the activated H-phosphonate solution to the resin and shake for 1-2 hours at room temperature.
-
-
Oxidation:
-
Wash the resin thoroughly with DCM and then with the pyridine/water mixture.
-
Add the iodine solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin extensively with DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the phosphopeptide in cold diethyl ether, centrifuge, and lyophilize.
-
Visualizing the Workflow and Advantages
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
This compound stands out as a highly effective and user-friendly phosphitylating agent. Its inherent stability, the mild conditions required for its activation, the stability of its intermediates, and the clean, gentle final deprotection step make it an ideal choice for the synthesis of sensitive and complex biomolecules. While other reagents have their applications, the balance of properties offered by this compound often translates to higher yields, easier purification, and a more reliable synthetic outcome, making it a valuable tool for researchers in the fields of chemical biology and drug discovery.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H-phosphonate approach to the synthesis of phosphopeptides on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Crude Oligonucleotide Purity Analysis: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for this analysis, offering robust and reliable characterization of crude oligonucleotide samples. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your needs.
The synthesis of oligonucleotides, typically through solid-phase phosphoramidite chemistry, is an imperfect process that results in a mixture of the desired full-length product and various impurities.[1][2] Common impurities include shorter sequences known as "shortmers" (n-1, n-2, etc.) and longer sequences or "longmers" (n+1, n+2, etc.), which arise from incomplete coupling steps or other synthesis errors.[1][3] Additionally, side reactions can lead to modified full-length products.[1] These impurities can significantly compromise the performance of oligonucleotides in research applications and their therapeutic efficacy and safety in drug development, making their accurate detection and quantification essential.[1]
Comparative Analysis of Leading Analytical Techniques
While Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is considered the gold standard for oligonucleotide analysis, several other techniques offer distinct advantages and can be used orthogonally to provide a comprehensive purity profile.[4][5] The choice of method often depends on the specific characteristics of the oligonucleotide, the required resolution, and compatibility with mass spectrometry (MS).
| Technique | Principle | Strengths | Limitations | Typical Resolution | Analysis Time | MS Compatibility |
| IP-RP-HPLC | Separation based on hydrophobicity, enhanced by ion-pairing agents that interact with the negatively charged phosphate backbone.[1][6] | High resolution for a wide range of oligonucleotide lengths.[5] Robust and well-established methods.[7][8] | Ion-pairing reagents can suppress MS signal and be corrosive.[1] May not be ideal for highly polar or modified oligonucleotides.[4] | Can resolve n-1 and other shortmer impurities from the full-length product. | 15-60 minutes, with UPLC variants offering separations in under 10 minutes.[9][10] | Yes, but requires volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).[5] |
| UPLC | Ultra-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm) for higher resolution and faster separations compared to traditional HPLC.[11] | Significantly faster analysis times and improved resolution over HPLC.[9][10] | Requires specialized high-pressure systems. | Baseline resolution of 15 to 25 nt oligonucleotides within 10 minutes.[10] | < 10 minutes for many applications.[9] | Excellent, with the same considerations for ion-pairing reagents as HPLC. |
| HILIC | Hydrophilic Interaction Liquid Chromatography separates analytes based on their polarity, using a polar stationary phase and a non-polar mobile phase.[4][12] | Excellent for polar and modified oligonucleotides.[4] Avoids the use of ion-pairing reagents, leading to better MS sensitivity.[13][14] | Can be more challenging for method development. Non-specific binding can be an issue.[12] | High-resolution separation of closely related sequences.[4] | Can be longer than IP-RP-HPLC, though fast methods are being developed.[15] | Highly compatible, as it avoids ion-suppressing reagents.[1][13] |
| AEX-HPLC | Anion-Exchange High-Performance Liquid Chromatography separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] | Excellent for separating sequences with significant secondary structure due to the use of high pH mobile phases that disrupt hydrogen bonding.[16] Orthogonal to IP-RP.[1] | Often incompatible with MS due to high salt concentrations in the mobile phase, requiring a desalting step.[1] | Excellent for resolving oligonucleotides up to 40 bases. | Variable, can be comparable to IP-RP-HPLC. | Generally incompatible without a desalting step.[1] |
| CE | Capillary Electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. | High efficiency and resolution. Requires very small sample volumes. | Lower loading capacity compared to HPLC. Can be less robust for routine analysis. | High-resolution separation of oligonucleotides. | 30-60 minutes.[10] | Can be coupled with MS, but interfacing can be complex. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry provides both separation and mass information, allowing for definitive identification of the main product and impurities.[5] | Provides molecular weight confirmation of the target oligonucleotide and its impurities.[17] | Instrument cost and complexity are higher. | Dependent on the LC front-end (HPLC, UPLC, etc.). | Dependent on the LC method. | N/A |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in oligonucleotide analysis. Below are representative protocols for the most common HPLC-based methods.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This protocol is a standard approach for the purity analysis of crude oligonucleotides.
-
Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 20 µM.[18]
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector is required.
-
Column: A C18 column designed for oligonucleotide separations is typically used (e.g., Waters XBridge BEH OST C18, Agilent PLRP-S).[7][9]
-
Mobile Phase A: An aqueous solution containing a volatile ion-pairing agent and a buffer. A common formulation is 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~7.9.[9]
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol, mixed with Mobile Phase A (e.g., 50% acetonitrile in Mobile Phase A).[18]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 10% to 60% B over 30 minutes.
-
Flow Rate: 0.2 - 1.0 mL/min, depending on the column dimensions.[7][9]
-
Column Temperature: Elevated temperatures (e.g., 60 °C) are often used to denature any secondary structures in the oligonucleotide, which can interfere with the separation.[7][8]
-
Detection: UV absorbance at 260 nm is the standard method for detecting oligonucleotides.[18]
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC is an increasingly popular alternative to IP-RP-HPLC, especially for MS-based applications.
-
Sample Preparation: Similar to IP-RP-HPLC, dissolve the oligonucleotide in a solvent that is compatible with the initial mobile phase conditions (high organic content).
-
Instrumentation: An HPLC or UPLC system, preferably with MS detection.
-
Column: A polar stationary phase column is required (e.g., amide, zwitterionic).[4]
-
Mobile Phase A: Acetonitrile (typically 70-95%).[4]
-
Mobile Phase B: An aqueous buffer, such as 15 mM ammonium acetate.[15]
-
Gradient: A gradient that increases the percentage of the aqueous mobile phase (B) is used to elute the polar oligonucleotides.[4]
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Room temperature or slightly elevated temperatures can be used.
-
Detection: UV at 260 nm and/or Mass Spectrometry.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for planning and executing oligonucleotide purity analysis.
The logical flow of oligonucleotide analysis begins with the crude product from synthesis, which then undergoes sample preparation before being subjected to HPLC analysis for separation and subsequent data acquisition and analysis to generate a final purity report.
Logical Relationships in Method Selection
The choice of an analytical method is a critical decision based on several interconnected factors.
This diagram illustrates that the properties of the oligonucleotide itself, along with the specific analytical requirements such as MS compatibility and the need to handle secondary structures, guide the selection of the most appropriate chromatographic method.
References
- 1. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. atdbio.com [atdbio.com]
- 17. youtube.com [youtube.com]
- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite, H-Phosphonate, and Phosphotriester Methods
In the realm of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. Three major methods have historically been employed for this purpose: the phosphotriester, H-phosphonate, and phosphoramidite techniques. While all three approaches aim to construct a defined sequence of nucleic acids, they differ significantly in their efficiency, speed, and robustness. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in understanding the evolution and current standard of oligonucleotide synthesis.
At a Glance: Performance Comparison
The phosphoramidite method has emerged as the gold standard in oligonucleotide synthesis due to its superior performance across key metrics.[1] This is largely attributed to its high coupling efficiency and amenability to automation.[2] The H-phosphonate and phosphotriester methods, while foundational, have limitations that have led to their reduced use in routine synthesis.
| Performance Metric | Phosphoramidite Method | H-Phosphonate Method | Phosphotriester Method |
| Coupling Efficiency | >99%[1][3] | 98-99%[4] | 95-97%[5] |
| Synthesis Cycle Time | 2-5 minutes | ~2 minutes (excluding final oxidation) | >90 minutes[5] |
| Reagent Stability | Phosphoramidites are sensitive to moisture and oxidation, requiring anhydrous conditions.[6][7] | H-phosphonate monomers are generally more stable in solution than phosphoramidites.[8] | Reagents are relatively stable but the overall process is slow. |
| Oligonucleotide Length | Routinely up to 200 base pairs.[1] | Suitable for oligonucleotides less than 50 bases.[8] | Generally limited to oligonucleotides less than 20 bases.[5] |
| Key Advantage | High efficiency and speed, highly automated.[1][2] | Simple two-step cycle, useful for certain backbone modifications.[2][8] | Pioneered solid-phase synthesis and protection of the phosphate group.[5] |
| Key Disadvantage | Requires stringent anhydrous conditions. | Lower overall yield for longer oligonucleotides compared to phosphoramidite. | Low coupling efficiency and very long cycle times.[5] |
Methodological Workflows
The synthesis of oligonucleotides by any of these methods is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain, typically anchored to a solid support.[1][2] However, the specific chemical steps within each cycle vary significantly.
Phosphoramidite Synthesis Workflow
The phosphoramidite method is a four-step cycle for each nucleotide addition, ensuring high fidelity and yield.[9]
Caption: The four-step synthesis cycle of the phosphoramidite method.
H-Phosphonate Synthesis Workflow
Caption: The two-step synthesis cycle of the H-phosphonate method.
Phosphotriester Synthesis Workflow
The phosphotriester method involves the formation of a stable phosphotriester linkage in each cycle. This method is historically significant but less efficient.[5]
Caption: The cyclical process of the phosphotriester method.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of oligonucleotides. Below are generalized protocols for each of the three methods.
Phosphoramidite Synthesis Protocol
This protocol outlines the standard solid-phase synthesis of a DNA oligonucleotide using phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Deblocking (Detritylation): The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[9]
-
Coupling: The next phosphoramidite monomer and activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[9][11]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the solid support is treated with capping solutions A and B to acetylate any free 5'-hydroxyl groups.[2][9]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution. The column is then washed with anhydrous acetonitrile.[9][11]
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a cleavage and deprotection solution.[11]
H-Phosphonate Synthesis Protocol
This protocol describes the solid-phase synthesis of a DNA oligonucleotide using H-phosphonate chemistry.
Materials:
-
CPG solid support pre-loaded with the first nucleoside.
-
Nucleoside H-phosphonate monomers dissolved in an appropriate solvent (e.g., pyridine/acetonitrile).[8]
-
Activating agent (e.g., pivaloyl chloride or adamantoyl chloride).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile and pyridine for washing.
-
Oxidizing solution (e.g., 2% iodine in pyridine/water).[4]
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Deblocking (Detritylation): The solid support is treated with the deblocking solution to remove the 5'-DMT group and washed with anhydrous acetonitrile.
-
Coupling: The nucleoside H-phosphonate monomer and the activating agent are delivered to the column to form an H-phosphonate diester linkage between the monomer and the growing chain.[8]
-
Repeat: Steps 1 and 2 are repeated for each nucleotide in the sequence.
-
Final Oxidation: After the final coupling step, all the H-phosphonate internucleotide linkages are simultaneously oxidized to phosphodiester linkages using the oxidizing solution.[10]
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the support and deprotected.
Phosphotriester Synthesis Protocol
This protocol provides a general outline for the now largely historical phosphotriester method.
Materials:
-
Solid support functionalized with the first protected nucleoside.
-
Protected nucleoside phosphotriester monomers.
-
Coupling agent (e.g., 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)).
-
Deblocking agent for the 5'-protecting group.
-
Solvents for reaction and washing.
-
Deprotection reagents for the phosphate and base protecting groups.
Procedure:
-
Deblocking: The 5'-protecting group of the support-bound nucleoside is removed.
-
Coupling: The next protected nucleoside phosphotriester monomer is activated by the coupling agent and added to the support to react with the free 5'-hydroxyl group. This step is significantly slower than in the other methods.[5]
-
Repeat: Steps 1 and 2 are repeated for each nucleotide.
-
Final Deprotection: All protecting groups are removed from the oligonucleotide chain and it is cleaved from the solid support.
Conclusion
The phosphoramidite method is the undisputed leader for routine, high-fidelity oligonucleotide synthesis, offering a combination of speed, efficiency, and automation that the H-phosphonate and phosphotriester methods cannot match.[1][2] While the H-phosphonate method retains niche applications, particularly in the synthesis of modified oligonucleotides, and the phosphotriester method laid crucial groundwork for solid-phase synthesis, the phosphoramidite chemistry is the engine driving modern molecular biology and therapeutic development. Researchers and drug development professionals can rely on the robustness of the phosphoramidite method for the production of high-quality, custom oligonucleotides.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. idtdna.com [idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.entegris.com [blog.entegris.com]
- 8. glenresearch.com [glenresearch.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 10. Gene Link: Phosphonate Oligos [genelink.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Comparative Guide to the Efficacy of Dibenzyl N,N-diisopropylphosphoramidite for Monoester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphate monoesters is a cornerstone of biological and medicinal chemistry, enabling the creation of critical biomolecules such as nucleotides, phosphorylated peptides, and phospholipids. Dibenzyl N,N-diisopropylphosphoramidite has emerged as a widely utilized reagent for this purpose. This guide provides an objective comparison of its performance against other common phosphorylation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic needs.
Introduction to Phosphoramidite Chemistry
The phosphoramidite method is a popular approach for forming phosphate esters due to its high reactivity and the ability to perform the reaction under mild conditions. The general workflow involves a three-step process:
-
Phosphitylation: The alcohol substrate reacts with the phosphoramidite reagent, such as this compound, in the presence of a weak acid activator (e.g., tetrazole) to form a phosphite triester intermediate.
-
Oxidation: The trivalent phosphite triester is then oxidized to the more stable pentavalent phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP) or m-chloroperoxybenzoic acid (mCPBA).
-
Deprotection: The protecting groups on the phosphate (in this case, benzyl groups) are removed to yield the final phosphate monoester. For benzyl groups, this is typically achieved through catalytic hydrogenation.
This methodology's efficiency has made it a staple in both solution-phase and solid-phase synthesis, particularly for oligonucleotides and phosphopeptides[1][2].
Performance Comparison of Phosphorylation Reagents
The choice of phosphorylating agent significantly impacts reaction efficiency, substrate scope, and the ease of purification. Below is a comparative summary of this compound and its common alternatives for the synthesis of a benzyl phosphate monoester, a common model system.
| Reagent/Method | Protecting Group | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Benzyl (Bn) | ~90-99%[1] | Mild reaction conditions; intermediates are stable and can be purified; benzyl groups are readily removed by hydrogenolysis. | Requires a separate oxidation and deprotection step. |
| Di-tert-butyl N,N-diisopropylphosphoramidite | tert-Butyl (tBu) | High | High reactivity; tBu groups are easily removed with acid (e.g., TFA). | Acid-labile substrates may not be compatible; potential for H-phosphonate side product formation[2]. |
| H-Phosphonate Chemistry | None on Phosphorus | 89% (for diethyl benzylphosphonate)[3] | Fewer steps as oxidation can be performed at the end of a sequence; monomers are generally more stable than phosphoramidites. | May require stronger activating agents; can be less efficient for some substrates compared to phosphoramidites. |
| Phosphorus Oxychloride (POCl₃) | None | Variable, often lower | Inexpensive and readily available. | Highly reactive and can lead to side products (di- and tri-esters); generates HCl, which can be harsh on sensitive substrates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the phosphorylation of a primary alcohol using this compound and a key alternative, Di-tert-butyl N,N-diisopropylphosphoramidite.
Protocol 1: Phosphorylation using this compound
This protocol describes a general procedure for the solution-phase phosphorylation of a primary alcohol.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
This compound
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
m-Chloroperoxybenzoic acid (mCPBA) or tert-Butyl hydroperoxide (TBHP)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add 1H-tetrazole solution (1.1 eq).
-
Slowly add this compound (1.2 eq) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or ³¹P NMR until the starting alcohol is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C.
-
Add the oxidizing agent (e.g., mCPBA, 1.5 eq) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with an appropriate reducing agent (e.g., aqueous sodium thiosulfate if using mCPBA).
-
Extract the dibenzyl phosphate triester with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The intermediate can be purified by silica gel chromatography if necessary[1][4].
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified dibenzyl phosphate triester in methanol.
-
Add Pd/C (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until deprotection is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the phosphate monoester.
-
Protocol 2: Phosphorylation using Di-tert-butyl N,N-diisopropylphosphoramidite
This protocol outlines a general three-step procedure for the phosphorylation of a primary alcohol using a tert-butyl protected phosphoramidite reagent.
Materials:
-
Primary alcohol
-
Di-tert-butyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS, as a scavenger)
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add 1H-tetrazole solution (1.1 eq).
-
Add Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC or ³¹P NMR until completion.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add TBHP solution (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The protected phosphate can be purified by standard workup and chromatography.
-
-
Deprotection:
-
Dissolve the purified di-tert-butyl protected phosphate in DCM.
-
Add a scavenger such as TIPS (1.5 eq).
-
Add TFA dropwise and stir at room temperature until deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure to yield the phosphate monoester.
-
Mandatory Visualizations
Experimental Workflow: Phosphoramidite Method
Caption: General workflow for monoester synthesis using the phosphoramidite method.
Signaling Pathway: The Phosphatidylinositol Cycle
The synthesis of phosphorylated molecules is vital for studying cellular signaling. Phosphatidylinositols are a class of lipids that, when phosphorylated, act as critical second messengers in pathways controlling cell growth, proliferation, and survival. The diagram below illustrates a simplified phosphatidylinositol signaling pathway, highlighting the importance of phosphate mono-, di-, and tri-esters.
Caption: Simplified phosphatidylinositol (PI) signaling pathway.
Conclusion
This compound remains a highly effective and reliable reagent for the synthesis of phosphate monoesters. Its primary advantages lie in the mild reaction conditions and the stability of its intermediates, which allows for purification before the final deprotection step, often leading to high purity final products[4]. While alternatives like Di-tert-butyl N,N-diisopropylphosphoramidite offer a different deprotection strategy that can be advantageous for certain substrates, the potential for side reactions must be considered. H-phosphonate chemistry presents a simpler workflow in some respects but may not always match the reactivity of phosphoramidites. The choice of reagent should, therefore, be guided by the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction.
References
Decoding the Certificate of Analysis: A Guide to Phosphoramidite Reagent Quality
For researchers, scientists, and drug development professionals venturing into the synthesis of oligonucleotides, the quality of phosphoramidite reagents is paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality profile of these essential building blocks. This guide offers an objective comparison of key parameters found on a phosphoramidite CoA, supported by experimental data and detailed methodologies, to empower users in making informed decisions for their research and development.
The purity and integrity of phosphoramidites directly impact the yield and fidelity of oligonucleotide synthesis. Impurities can lead to truncated sequences, unwanted modifications, and overall reduced efficacy of the final product. Therefore, a thorough understanding of the data presented in a CoA is crucial for ensuring the success of downstream applications.
Key Quality Parameters: A Comparative Overview
The CoA for a phosphoramidite reagent typically includes several key analytical tests that assess its identity, purity, and stability. Below is a summary of the most critical parameters and their significance.
| Parameter | Typical Specification | Analytical Method | Significance |
| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, Mass Spectrometry | Confirms the correct chemical structure of the phosphoramidite. |
| Purity (HPLC) | ≥ 98.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Determines the percentage of the desired phosphoramidite compound, separating it from any impurities.[1] |
| Purity (³¹P NMR) | ≥ 98.0% | Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Provides information about the phosphorus-containing species, specifically identifying the active P(III) phosphoramidite and any oxidized P(V) impurities.[1] |
| Water Content | ≤ 0.2% - 0.3% | Karl Fischer Titration | Moisture can hydrolyze the phosphoramidite, rendering it inactive for synthesis. Low water content is critical for maintaining reagent stability and coupling efficiency.[1] |
| Appearance | White to off-white powder | Visual Inspection | A significant deviation from the expected appearance could indicate degradation or contamination. |
| Solution Clarity | Clear and free from particulates | Visual Inspection | Ensures that the phosphoramidite dissolves completely in the synthesis solvent, which is crucial for consistent delivery to the synthesizer.[1] |
| Coupling Efficiency | ≥ 98.0% | Trityl Cation Assay | A direct measure of the phosphoramidite's performance in oligonucleotide synthesis. High coupling efficiency is essential for achieving high yields of full-length oligonucleotides.[1] |
Understanding Impurities: The Hidden Saboteurs
Impurities in phosphoramidite reagents can be broadly categorized as reactive or non-reactive. Reactive impurities are of particular concern as they can be incorporated into the growing oligonucleotide chain, leading to undesired products that may be difficult to remove.
A critical impurity is any component other than the target compound that contains a phosphoramidite moiety and a DMT (or equivalent acid-labile) protecting group. Any unknown impurity is generally considered to be critical.
Experimental Protocols for Key Analyses
To provide a deeper understanding of how the quality of phosphoramidites is assessed, detailed methodologies for the key experiments are outlined below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the phosphoramidite by separating it from non-phosphorus containing impurities.
Methodology:
-
Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Purity and Impurity Profiling
Objective: To assess the purity of the phosphoramidite with respect to phosphorus-containing species and to identify any oxidized impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: A 300 MHz or higher NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ³¹P NMR experiment.
-
Chemical Shift Reference: 85% Phosphoric acid as an external standard (δ = 0 ppm).
-
-
Analysis: The active phosphoramidite typically appears as a singlet or a doublet (due to diastereomers) in the range of 145-152 ppm. Oxidized P(V) species will appear at different chemical shifts, usually between 0 and 20 ppm. The purity is determined by integrating the respective peak areas.
Karl Fischer Titration for Water Content Determination
Objective: To quantify the amount of water present in the phosphoramidite reagent.
Methodology:
-
Instrument Setup: A Karl Fischer titrator equipped with a titration vessel and a platinum electrode.
-
Reagent Preparation: Use a one-component or two-component Karl Fischer reagent. The titration vessel is filled with a suitable solvent, such as anhydrous methanol, which is then pre-titrated to dryness with the Karl Fischer reagent.
-
Sample Analysis:
-
Accurately weigh a known amount of the phosphoramidite sample (typically 50-100 mg).
-
Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
The sample is stirred to dissolve, and the titration is initiated. The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached, which is detected by the platinum electrode.
-
-
Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed and the known titer of the reagent.
Trityl Cation Assay for Coupling Efficiency
Objective: To determine the stepwise coupling efficiency of a phosphoramidite during automated oligonucleotide synthesis.
Methodology:
-
Synthesis Setup: The DNA synthesizer is programmed to collect the trityl-containing fractions after the deblocking step of each coupling cycle.
-
Measurement: The absorbance of the orange-colored trityl cation in the collected fractions is measured spectrophotometrically at approximately 495 nm.
-
Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released at a given cycle to the absorbance from the previous cycle. A consistent and high absorbance reading indicates high coupling efficiency.[2]
Visualizing the Workflow and Key Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
By carefully scrutinizing the Certificate of Analysis and understanding the implications of each parameter, researchers can ensure the procurement of high-quality phosphoramidite reagents, leading to more reliable and reproducible results in their oligonucleotide synthesis endeavors. This diligence at the outset is a critical investment in the success of subsequent research and the development of novel nucleic acid-based therapeutics and diagnostics.
References
A Comparative Guide to Phosphoramidite Reagent Stability in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fidelity of oligonucleotide synthesis is critically dependent on the purity and stability of the phosphoramidite reagents. Degradation of these crucial building blocks can lead to lower coupling efficiencies, increased failure sequences, and the incorporation of impurities, ultimately compromising the quality and therapeutic efficacy of the final oligonucleotide product. This guide provides a comprehensive comparison of the stability of commonly used phosphoramidite reagents, outlines analytical methods for their assessment, and discusses alternative strategies to mitigate degradation.
Comparative Stability of Standard Deoxyribonucleoside Phosphoramidites
Phosphoramidites are susceptible to hydrolysis and oxidation, with the rate of degradation varying significantly between the different nucleobases. The stability of standard 5'-O-DMT, β-cyanoethyl phosphoramidites in acetonitrile, the common solvent used in oligonucleotide synthesis, has been evaluated.
Table 1: Purity of Standard Phosphoramidites in Acetonitrile Over Time
| Time (Weeks) | T (%) | dC(bz) (%) | dA(bz) (%) | dG(ib) (%) |
| 0 | >99 | >99 | >99 | >99 |
| 1 | ~99 | ~99 | ~98.5 | ~92.5 |
| 2 | ~98.5 | ~98.5 | ~97 | ~85 |
| 3 | ~98 | ~98 | ~96 | ~75 |
| 4 | ~97.5 | ~97.5 | ~95 | ~68 |
| 5 | ~97 | ~97 | ~94 | ~61 |
Data summarized from a study analyzing phosphoramidite solutions stored under an inert gas atmosphere[1][2].
As the data indicates, the order of stability for standard phosphoramidites in solution is: T ≈ dC(bz) > dA(bz) > dG(ib) [1][2]. The dG phosphoramidite is notably the least stable and degrades at a significantly faster rate[1][2][3]. This increased degradation is attributed to an autocatalytic hydrolysis reaction[1].
Alternative Phosphoramidites: A Compromise Between Deprotection and Stability
To facilitate milder deprotection conditions for sensitive oligonucleotides, phosphoramidites with alternative "mild" protecting groups on the exocyclic amines have been developed. While these protecting groups are more labile and allow for faster and gentler deprotection, this lability often translates to reduced stability of the phosphoramidite reagent in solution.
Table 2: Qualitative Stability Comparison of dG Phosphoramidites with Different Protecting Groups
| Protecting Group | Type | Relative Stability in Solution | Deprotection Conditions |
| Isobutyryl (iBu) | Standard | More Stable | Harsh (e.g., concentrated ammonia, elevated temperature) |
| Dimethylformamidine (dmf) | Mild | Less stable than iBu, but more stable than tac | Milder than iBu |
| Phenoxyacetyl (Pac) / iPr-Pac | Mild | Generally less stable than standard amidites | Mild (e.g., potassium carbonate in methanol) |
| tert-butyl-phenoxyacetyl (tac) | Mild | Least Stable | Mild |
The stability of dG phosphoramidites is dependent on the protecting group for the exocyclic amine, with stability generally decreasing in the order: dmf > iBu > tac[1].
H-Phosphonates: An Alternative Approach
H-phosphonate chemistry presents an alternative to the phosphoramidite method for oligonucleotide synthesis. H-phosphonate monomers are generally more stable to hydrolysis in their solid form and in solution compared to phosphoramidites.
Table 3: General Stability Comparison of Phosphoramidites and H-Phosphonates
| Reagent Type | Stability to Hydrolysis | Stability to Oxidation | Comments |
| Phosphoramidites | Susceptible, especially dG | Susceptible | Requires anhydrous conditions for storage and handling. |
| H-Phosphonates | More stable than phosphoramidites | Stable until activated | Oxidation is performed in a single step at the end of the synthesis. |
Experimental Protocols for Stability Assessment
Accurate assessment of phosphoramidite stability is crucial for quality control. The two primary methods for this are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: ³¹P NMR Spectroscopy for Phosphoramidite Purity Analysis
³¹P NMR is a powerful technique for directly assessing the purity of phosphoramidites by detecting the phosphorus-containing species.
1. Sample Preparation:
- Dissolve approximately 30 mg of the phosphoramidite sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 1% triethylamine (v/v). The triethylamine is added to prevent acid-catalyzed degradation during the analysis.
2. NMR Acquisition:
- Record the ³¹P NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 202 MHz).
- Use a proton-decoupled pulse program.
- Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected chemical shift range for P(III) and P(V) species (e.g., -50 to 200 ppm).
3. Data Analysis:
- The phosphoramidite typically appears as a diastereomeric pair of peaks around 148-150 ppm.
- Oxidized P(V) impurities, such as H-phosphonates, will appear in the region of 0-20 ppm.
- Integrate the peaks corresponding to the phosphoramidite and any P(V) impurities to determine the relative purity.
Protocol 2: Reversed-Phase HPLC for Phosphoramidite Purity Analysis
RP-HPLC is a widely used method for separating the phosphoramidite from its degradation products and other impurities.
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to elute the phosphoramidite and its impurities (e.g., a linear gradient from 50% to 100% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Temperature: Ambient.
- Detection: UV at 260 nm.
2. Sample Preparation:
- Dissolve the phosphoramidite sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
3. Data Analysis:
- The phosphoramidite will typically elute as a main peak (often a doublet for the diastereomers).
- Degradation products, being more polar, will generally elute earlier.
- Calculate the purity by determining the area percentage of the main phosphoramidite peak relative to the total peak area.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the degradation pathway of phosphoramidites and the experimental workflow for their stability assessment.
Caption: Primary degradation pathways of phosphoramidites.
Caption: Experimental workflow for assessing phosphoramidite stability.
Strategies for Enhancing Stability
To minimize degradation and ensure high-quality oligonucleotide synthesis, several strategies can be employed:
-
Storage: Solid phosphoramidites should be stored at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen).
-
Solvents: Use high-purity, anhydrous acetonitrile (<30 ppm water) for dissolving phosphoramidites.
-
In-line Drying: Employ molecular sieves or other in-line drying systems on the synthesizer to remove residual moisture from the solvent.
-
Fresh Solutions: Prepare fresh phosphoramidite solutions for each synthesis run, especially for the less stable dG amidite.
-
Basic Additives: The addition of a small amount of a non-nucleophilic base, such as triethylamine, to the phosphoramidite solution can help to neutralize any trace amounts of acid that can catalyze hydrolysis[4].
-
On-Demand Synthesis: Emerging technologies are exploring the on-demand synthesis of phosphoramidites immediately prior to their use in oligonucleotide synthesis, which would eliminate issues related to storage and solution stability[5].
By understanding the factors that influence phosphoramidite stability and implementing robust analytical and handling procedures, researchers and manufacturers can ensure the consistent production of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenzyl N,N-diisopropylphosphoramidite: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Dibenzyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis, requires specific procedures for its disposal to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal of this compound, including in-lab neutralization protocols and waste management.
This compound is an organophosphorus compound that is sensitive to moisture and acidic conditions.[1][2][3] Exposure to these conditions leads to hydrolysis, a reaction that can be utilized for its controlled degradation in a laboratory setting.[1][3] The primary principle for the disposal of this reagent involves careful chemical inactivation to a less reactive species before it is collected as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[4][5] The following is a summary of key safety measures:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[4] |
| Ventilation | Handle the reagent in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and acids.[4][6] |
| Spill Response | In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Avoid dust formation.[4] |
In-Laboratory Neutralization Protocol
For small quantities of unused or waste this compound, a controlled hydrolysis can be performed to neutralize its reactivity. This procedure should be carried out by trained personnel.
Objective: To hydrolyze the phosphoramidite to a less reactive phosphonate species.
Materials:
-
Waste this compound
-
Anhydrous acetonitrile or tetrahydrofuran (THF)
-
A weak acidic solution (e.g., 5% aqueous citric acid or a buffered solution)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, dissolve the waste this compound in a minimal amount of anhydrous acetonitrile or THF. The solution should be stirred gently.
-
Controlled Hydrolysis: Slowly add the weak acidic solution to the stirred phosphoramidite solution. The addition should be done dropwise to control the rate of reaction and any potential exotherm.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The exact time may vary, but an overnight reaction is generally sufficient.
-
Neutralization Verification: After the reaction is complete, check the pH of the aqueous layer. If necessary, neutralize the solution by adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
Waste Collection: The resulting mixture should be transferred to a clearly labeled hazardous waste container. The label should indicate the contents, including the final reaction products.
Disposal Workflow
The decision-making process for the disposal of this compound can be visualized as follows:
Final Waste Disposal
Following in-lab neutralization, the resulting chemical waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[4][5] Ensure that the waste container is properly sealed, clearly labeled with its contents, and stored in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a certified hazardous waste disposal company. Never dispose of this compound or its neutralized byproducts down the drain or in regular trash.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dibenzyl N,N-diisopropylphosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Dibenzyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.
This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure and ensure safe handling.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] Should be tightly fitting with side-shields.[1] |
| Face Shield | Recommended when there is a splash hazard.[3][4] Must be worn in addition to safety goggles or glasses.[4] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable option.[3][4] Always inspect gloves before use and dispose of them properly after contamination.[3][5] |
| Laboratory Coat | A standard lab coat is required to protect against minor spills.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use when ventilation is inadequate or if dust is generated. An N95 or P-type dust mask may be appropriate.[3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] A self-contained breathing apparatus is necessary for major spills or fires.[1][3] |
Operational Plan: Safe Handling and Storage
Beyond PPE, a structured operational plan is critical for minimizing risks associated with this compound.
Handling Procedures:
-
Work Area: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1][5] Avoid breathing dust, fumes, or vapors.[1][2]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the handling area.[3]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[1]
Storage Procedures:
-
Container: Store in a tightly sealed container to protect from moisture and air.[1][3]
-
Temperature: The recommended storage temperature is between 2-8°C (refrigerated).[2]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][2][6]
-
Hazards: Keep away from heat, sparks, open flames, and oxidizing agents.[2][3] The flash point is 69 °C (156.2 °F).
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for environmental safety and regulatory compliance.
-
Waste Disposal: Dispose of the chemical and its container through a licensed professional waste disposal service.[1][5] Do not allow the product to enter drains.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[5]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1] |
| Accidental Release | Avoid dust formation and breathing vapors. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[1] |
Experimental Workflow Visualization
To ensure a clear understanding of the safety protocols, the following diagram outlines the logical workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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